2-Fluoro-N-methoxy-N-methylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDGUPMUKOMHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CF)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fluorinated N-Methoxy-N-methylacetamides in Modern Organic Synthesis
This guide provides an in-depth exploration of fluorinated N-methoxy-N-methylacetamides, a class of reagents increasingly pivotal in contemporary drug discovery and chemical research. While the specific monofluorinated derivative, 2-Fluoro-N-methoxy-N-methylacetamide, is less commonly documented, this whitepaper will focus on its more prevalent and extensively characterized di- and tri-fluorinated analogs: 2,2-Difluoro-N-methoxy-N-methylacetamide and 2,2,2-Trifluoro-N-methoxy-N-methylacetamide . These compounds serve as exemplary models to understand the synthesis, properties, and applications of this burgeoning class of fluorinated Weinreb amides.
The strategic incorporation of fluorine into organic molecules can profoundly influence their pharmacological profiles, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This makes fluorinated building blocks highly sought after in medicinal chemistry. N-methoxy-N-methylamides, or Weinreb amides, are esteemed for their controlled reactivity with organometallic reagents to furnish ketones, mitigating the over-addition often observed with other acylating agents.[2][3] The convergence of these two functionalities in fluorinated N-methoxy-N-methylacetamides has created a powerful toolkit for synthetic chemists.
This document will delve into the synthesis, physicochemical properties, and diverse applications of these reagents, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Identification
A clear understanding of the physical and chemical characteristics of these reagents is fundamental to their effective application. The following table summarizes key identifiers and properties for the di- and tri-fluorinated analogs.
| Property | 2,2-Difluoro-N-methoxy-N-methylacetamide | 2,2,2-Trifluoro-N-methoxy-N-methylacetamide |
| CAS Number | 142492-01-1[4][5] | 104863-67-4[6][7] |
| Molecular Formula | C4H7F2NO2[4][5] | C4H6F3NO2[7] |
| Molecular Weight | 139.10 g/mol [5][8] | 157.09 g/mol [7] |
| Appearance | Clear colorless to yellow or orange to brown liquid[4] | Colorless to light yellow clear liquid |
| Purity | ≥97%[8] | >98.0%(GC) |
| Refractive Index | 1.3990-1.4050 @ 20°C[4] | Not specified |
| IUPAC Name | 2,2-difluoro-N-methoxy-N-methylacetamide[4][5] | 2,2,2-trifluoro-N-methoxy-N-methylacetamide[7] |
Synthesis of Fluorinated N-Methoxy-N-methylacetamides: A Generalized Approach
The synthesis of fluorinated N-methoxy-N-methylacetamides typically involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt with an appropriate fluorinated acylating agent. This process is a variation of the well-established Weinreb amide synthesis.
Caption: Generalized synthetic workflow for fluorinated N-methoxy-N-methylacetamides.
Experimental Protocol: Synthesis of a Fluorinated N-Methoxy-N-methylacetamide
Disclaimer: This is a generalized protocol and should be adapted and optimized based on the specific substrate and laboratory conditions. Appropriate safety precautions must be taken at all times.
-
Reaction Setup: To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), slowly add a suitable base such as pyridine (2.2 equivalents) at 0 °C.
-
Acylation: While maintaining the temperature at 0 °C, add the corresponding fluorinated acetyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, partition the reaction mixture between brine and an organic solvent like diethyl ether. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired fluorinated N-methoxy-N-methylacetamide.
Applications in Organic Synthesis and Drug Development
Fluorinated N-methoxy-N-methylacetamides are versatile intermediates in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.
1. Synthesis of Fluorinated Ketones:
The primary application of these reagents is in the synthesis of fluorinated ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[3]
Caption: Reaction pathway for the synthesis of fluorinated ketones.
2. Building Blocks for Bioactive Molecules:
The resulting fluorinated ketones are valuable precursors for a variety of biologically active compounds. The introduction of a fluorinated moiety can significantly enhance the therapeutic properties of a drug candidate. For instance, these building blocks are utilized in the synthesis of inhibitors, modulators of biological pathways, and novel pharmaceutical agents. The difluoro substitution, in particular, can improve metabolic stability and lipophilicity.[1]
3. Precursors for Complex Molecular Architectures:
Beyond ketone synthesis, the reactivity of the fluorinated acetyl group allows for its incorporation into more complex molecular scaffolds. These reagents can be employed in multi-step syntheses to construct key fragments of natural products or designed molecules with specific biological targets.
Safety, Handling, and Storage
Working with fluorinated N-methoxy-N-methylacetamides requires adherence to strict safety protocols due to their potential hazards.
Hazard Identification:
-
2,2,2-Trifluoro-N-methoxy-N-methylacetamide: Classified as a flammable liquid and vapor. It is toxic if swallowed and causes serious eye irritation.[7]
-
2,2-Difluoro-N-methoxy-N-methylacetamide: May be harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5]
Safety and Handling Precautions:
| Precautionary Measure | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9] |
| Ventilation | Use only outdoors or in a well-ventilated area.[9] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[10] |
| Storage | Keep the container tightly closed in a dry, well-ventilated place. Keep cool.[9] For some compounds, storage under nitrogen and refrigeration may be recommended.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |
Conclusion
Fluorinated N-methoxy-N-methylacetamides, particularly the di- and tri-fluorinated analogs, are powerful and versatile reagents in modern organic synthesis. Their ability to cleanly deliver fluorinated acyl groups makes them invaluable for the construction of fluorinated ketones and other complex molecules with potential biological activity. A thorough understanding of their synthesis, properties, and safe handling is crucial for leveraging their full potential in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of these building blocks in drug discovery and materials science is set to expand.
References
-
2,2-Difluoro-N-methoxy-N-methylacetamide from Aladdin Scientific | Biocompare.com. [Link]
-
2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem. [Link]
-
2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem. [Link]
-
Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. H25833.06 [thermofisher.cn]
- 5. 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 104863-67-4|2,2,2-Trifluoro-N-methoxy-N-methylacetamide|BLD Pharm [bldpharm.com]
- 7. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-methoxy-N-methylacetamide: A Key Intermediate in Modern Drug Discovery
Abstract
2-Fluoro-N-methoxy-N-methylacetamide, a fluorinated Weinreb amide, is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features, combining the stability and reactivity of a Weinreb amide with the electronic properties of a fluorine atom, make it a highly sought-after intermediate for the synthesis of complex ketones and other pharmacologically relevant scaffolds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development.
Introduction: The Significance of this compound
The Weinreb amide, or N-methoxy-N-methylamide, has revolutionized the synthesis of ketones from carboxylic acid derivatives.[2][3] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group allows for the addition of organometallic reagents to form a stable tetrahedral intermediate, which collapses to the desired ketone only upon acidic workup.[4] This elegant approach circumvents the common problem of over-addition, which plagues reactions with other acylating agents like esters or acid chlorides, leading to the formation of tertiary alcohols.[4]
The introduction of a fluorine atom at the α-position of the acetyl group in this compound further enhances its utility. The electron-withdrawing nature of fluorine can influence the reactivity of the carbonyl group and provide a strategic handle for subsequent chemical transformations. More importantly, the incorporation of fluorine is a widely employed strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
This guide will explore the two primary and most practical synthetic routes to this compound:
-
Route A: Acylation of N,O-dimethylhydroxylamine with fluoroacetyl chloride.
-
Route B: Direct coupling of fluoroacetic acid with N,O-dimethylhydroxylamine using a suitable coupling agent.
Synthetic Pathways and Methodologies
The synthesis of this compound hinges on the formation of an amide bond between a fluoroacetyl moiety and N,O-dimethylhydroxylamine. The choice between using the acid chloride or the free acid as the starting material will depend on the availability of reagents, scale of the reaction, and desired purity of the final product.
Route A: Synthesis from Fluoroacetyl Chloride
This is often the more direct and rapid method, as acid chlorides are highly reactive acylating agents. The primary challenge lies in the handling of fluoroacetyl chloride, which is a moisture-sensitive and corrosive reagent.
Caption: General scheme for the synthesis of this compound from fluoroacetyl chloride.
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride (1.0 eq)
-
Fluoroacetyl chloride (1.05 eq)
-
Anhydrous pyridine (2.5 eq) or Triethylamine (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.5 eq) or triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.
-
In a separate flask, dissolve fluoroacetyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Add the fluoroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound as a colorless to pale yellow oil.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base (pyridine or triethylamine) deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free amine, which acts as the nucleophile. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of fluoroacetyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable amide product. The excess base neutralizes the hydrogen chloride generated during the reaction.
Caption: Simplified workflow of the nucleophilic acyl substitution mechanism.
Route B: Synthesis from Fluoroacetic Acid via Coupling Agents
Caption: General scheme for the synthesis of this compound from fluoroacetic acid.
Materials:
-
Fluoroacetic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve fluoroacetic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M aqueous HCl (2 x), followed by saturated aqueous sodium bicarbonate solution (2 x), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Various coupling reagents can be employed for this transformation, including carbodiimides like DCC and EDC, as well as phosphonium and uronium salts like PyBOP and HBTU.[3] HATU is often preferred due to its high efficiency, rapid reaction times, and low rate of racemization (though not a concern for fluoroacetic acid).[1] The choice of coupling agent may require optimization depending on the specific reaction conditions and scale.
| Coupling Agent | Advantages | Disadvantages |
| HATU/HBTU | High efficiency, fast reactions | Higher cost, potential for side reactions if not used correctly |
| DCC/EDC | Lower cost | Formation of insoluble urea byproduct (DCC), potential for racemization |
| CDI | Simple workup | Slower reaction rates |
Characterization and Data
Table of Predicted Properties and Spectroscopic Data:
| Property | Predicted Value |
| Molecular Formula | C4H8FNO2 |
| Molecular Weight | 121.11 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.8-5.0 (d, JHF ≈ 47 Hz, 2H, F-CH₂), 3.75 (s, 3H, O-CH₃), 3.25 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166-168 (d, JCF ≈ 15-25 Hz, C=O), 78-80 (d, JCF ≈ 180-200 Hz, F-CH₂), 61.5 (O-CH₃), 32.5 (N-CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -220 to -230 (t, JHF ≈ 47 Hz) |
| Mass Spectrometry (EI) | m/z (%): 121 (M⁺), 90, 61, 44 |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Fluoroacetyl chloride and Fluoroacetic acid: These are highly toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.
-
Coupling Agents (e.g., HATU, DCC): These can be sensitizers and irritants. Avoid inhalation of dust and contact with skin.
-
Pyridine and Triethylamine: These are flammable liquids with strong, unpleasant odors. They are also irritants.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.
Conclusion and Future Outlook
The synthesis of this compound is readily achievable through established methodologies for Weinreb amide formation. Both the acid chloride and the carboxylic acid routes offer viable pathways, with the choice depending on practical considerations. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable intermediate. As the demand for sophisticated, fluorinated building blocks in drug discovery continues to grow, the importance of this compound and its derivatives is set to increase, paving the way for the development of novel therapeutics with enhanced properties.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research.
- Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure.
- Tunoori, A. R., White, J. M., & Georg, G. I. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091–4093.
- Mahdi, M. F., & Al-Mulla, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
- Mahdi, M. F., & Al-Mulla, A. (n.d.). Recent Developments in Weinreb Synthesis and their Applications.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- ChemicalBook. (n.d.). N-Methoxy-N-methylacetamide synthesis.
-
Prakash, G. K. S., et al. (2011). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. [Journal Name], , [Pages]. Retrieved from
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research.
Sources
An In-depth Technical Guide to the Physical Properties of N-methoxy-N-methylacetamide and the Predicted Impact of 2-Fluorination
Introduction
In the landscape of modern organic synthesis, N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates.[1] Their remarkable stability and controlled reactivity towards organometallic reagents have established them as indispensable tools in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive examination of the physical properties of a foundational member of this class, N-methoxy-N-methylacetamide.
While extensive data exists for the parent compound, information regarding its α-halogenated derivatives, such as 2-Fluoro-N-methoxy-N-methylacetamide, is less prevalent in publicly accessible literature. This document addresses this gap by not only presenting a thorough physical and spectroscopic profile of N-methoxy-N-methylacetamide but also by leveraging established principles of physical organic chemistry to offer scientifically grounded predictions for the physical properties of its 2-fluoro analogue. For researchers and drug development professionals, this guide aims to be a vital resource, offering both concrete data and predictive insights to inform synthetic strategy and experimental design.
Part 1: A Comprehensive Physical Property Profile of N-methoxy-N-methylacetamide
N-methoxy-N-methylacetamide (CAS No. 78191-00-1) is a colorless liquid at room temperature and is recognized for its excellent solvating properties for a wide array of organic compounds.[1] Its high boiling point and low volatility make it a suitable medium for high-temperature reactions.[1]
Molecular and Core Physical Data
The fundamental physical constants of N-methoxy-N-methylacetamide are summarized in the table below, providing a baseline for its handling and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| CAS Number | 78191-00-1 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |
| Boiling Point | 152 °C (at 760 mmHg) | [1][3][4] |
| 94 °C (at 100 mmHg) | [2] | |
| 42-44 °C (at 20 mmHg) | [4] | |
| Density | 0.97 g/mL at 25 °C | [1][4] |
| Refractive Index (n₂₀/D) | 1.426 | [1][4] |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [4][5] |
| Flash Point | 49 °C | [2][3] |
Spectroscopic Profile
The structural elucidation of N-methoxy-N-methylacetamide is unequivocally confirmed by a combination of spectroscopic techniques.
The ¹H and ¹³C NMR spectra provide a clear picture of the molecule's carbon-hydrogen framework.
-
¹H NMR (CDCl₃, 300 MHz) δ: 3.62 (s, 3H), 3.11 (s, 3H), 2.05 (s, 3H).[4]
-
¹³C NMR (CDCl₃, 75.4 MHz) δ: 171.8 (C=O), 61.0 (OCH₃), 31.9 (NCH₃), 19.6 (CH₃C=O).[4]
The presence of three distinct singlet peaks in the ¹H NMR spectrum corresponds to the three methyl groups in unique chemical environments. The downfield shift of the methoxy protons (3.62 ppm) and the N-methyl protons (3.11 ppm) is consistent with the deshielding effect of the adjacent heteroatoms.
The IR spectrum of N-methoxy-N-methylacetamide exhibits characteristic absorption bands that confirm its functional groups.
-
Key IR Absorptions (neat, cm⁻¹): 2971, 2941, 2824 (C-H stretching), 1663 (C=O, amide I band).[4]
The strong absorption at 1663 cm⁻¹ is a hallmark of the amide carbonyl stretch. The absence of N-H stretching bands further confirms the tertiary nature of the amide.
Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion [M]⁺: m/z 103.[6]
-
Major Fragments: m/z 61, 46, 43.[6] The base peak at m/z 43 corresponds to the [CH₃CO]⁺ acylium ion, a common fragmentation pathway for acetamides.
Safety and Handling
N-methoxy-N-methylacetamide is classified as a flammable liquid and vapor.[2][7] Appropriate safety precautions should be taken during its handling and storage.
-
Hazard Statements: H226 (Flammable liquid and vapor).[7]
-
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection/face protection).[2]
-
Storage: Store in a well-ventilated place. Keep cool.[2] It is incompatible with strong oxidizing agents.[5]
Part 2: The Influence of α-Fluorination: Predicted Physical Properties of this compound
Predicted Molecular and Physical Properties
| Property | Predicted Value/Trend | Rationale |
| Molecular Formula | C₄H₈FNO₂ | - |
| Molecular Weight | 121.11 g/mol | - |
| Boiling Point | Likely higher than 152 °C | The introduction of a polar C-F bond will increase the molecule's dipole moment, leading to stronger dipole-dipole intermolecular forces. These stronger forces require more energy to overcome, resulting in an elevated boiling point compared to the parent compound. |
| Density | > 0.97 g/mL at 25 °C | The atomic weight of fluorine (18.998 amu) is significantly higher than that of hydrogen (1.008 amu). Replacing a hydrogen atom with a fluorine atom will increase the molecular mass without a proportional increase in molecular volume, thus increasing the density. |
| Solubility | Potentially similar or slightly increased water solubility | The increased polarity from the C-F bond might enhance solubility in polar solvents like water. However, the overall effect can be complex and would need experimental verification. |
Predicted Spectroscopic Changes
The presence of the α-fluoro substituent is expected to induce notable shifts in the spectroscopic data.
-
NMR Spectroscopy:
-
¹H NMR: The α-protons (now a doublet) would show a significant downfield shift due to the deshielding effect of the adjacent fluorine atom. Coupling between the fluorine and the α-protons (²JHF) would be observed.
-
¹⁹F NMR: A signal corresponding to the single fluorine environment would be present.
-
¹³C NMR: The α-carbon would exhibit a large C-F coupling constant (¹JCF) and its chemical shift would be significantly affected. The carbonyl carbon's chemical shift may also be slightly perturbed.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: The strong electron-withdrawing inductive effect of the α-fluorine atom is expected to increase the frequency of the carbonyl stretching vibration. Therefore, the C=O band for this compound is predicted to be at a higher wavenumber than 1663 cm⁻¹.
-
Part 3: Experimental Methodologies for Physical Property Determination
To ensure the scientific integrity of physical property data, standardized and verifiable experimental protocols are essential. The following section outlines the methodologies for determining the key physical properties discussed in this guide.
Synthesis of N-methoxy-N-methylacetamide and its Halogenated Derivatives
The synthesis of N-methoxy-N-methylamides (Weinreb amides) is typically achieved through the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt.
Caption: General workflow for the synthesis of Weinreb amides.
-
To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0 °C, slowly add a suitable base such as triethylamine or pyridine.[2]
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield pure N-methoxy-N-methylacetamide as a colorless liquid.[2]
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property. A standard method for its determination is the capillary method.[9]
Caption: Workflow for boiling point determination via the capillary method.
Determination of Density and Refractive Index
Density and refractive index are crucial for identifying a substance and assessing its purity.
-
Density:
-
Use a calibrated pycnometer or a digital density meter.
-
Ensure the instrument is clean and dry.
-
Calibrate with deionized water at a known temperature.
-
Introduce the sample liquid, ensuring no air bubbles are present.
-
Equilibrate the sample to the desired temperature (e.g., 25 °C).
-
Record the density reading. ASTM D4052 provides a standard test method for liquids.[10]
-
-
Refractive Index:
-
Use an Abbe refractometer.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Apply a small amount of the liquid sample to the prism.
-
Ensure the temperature is controlled, typically at 20 °C.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
-
Conclusion
This technical guide has provided a detailed overview of the physical properties of N-methoxy-N-methylacetamide, a cornerstone intermediate in synthetic chemistry. The tabulated data and spectroscopic profiles serve as a reliable reference for laboratory applications. Furthermore, the predictive analysis of this compound, grounded in the principles of α-fluorination effects, offers valuable insights for researchers venturing into the synthesis and application of novel fluorinated compounds. The inclusion of standardized experimental methodologies underscores the importance of precision and reproducibility in the characterization of chemical substances. It is the author's hope that this guide will be an invaluable resource for scientists and professionals in the field of drug development and chemical research, enabling more informed and efficient scientific exploration.
References
-
Wikipedia. N-Methylacetamide. [Link]
-
PubChem. N-Methoxy-N-methylacetamide. [Link]
-
ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
YouTube. Introduction to IR Spectroscopy - Amides. [Link]
-
National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Ayalytical. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]
-
Vaisala. Refractive index measurement principle. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
-
Chemistry LibreTexts. Alpha Halogenation. [Link]
-
Scribd. ASTM D 4052 Standard Test Method For Density. [Link]
-
The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
-
SlidePlayer. BOILING POINT DETERMINATION. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
JoVE. Video: Boiling Points - Procedure. [Link]
-
SlidePlayer. Ethers - Organic chemistry )1( 402232-3. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
Tamilnadu Test House. Method Of Refractive Index Measurement Instrument. [Link]
-
Wikipedia. Refractive index. [Link]
-
Scribd. ASTM D 4052 Standard Test Method For Density. [Link]
-
ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]
-
Science Ready. Amides - Organic Chemistry. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
-
YouTube. NMR Spectroscopy. [Link]
-
PubMed. Enantioselective organocatalytic alpha-fluorination of aldehydes. [Link]
-
YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
ACS Publications. Mass Spectrometric Analysis of Aliphatic Amides. [Link]
Sources
- 1. CN106397240A - 2-haloacetamide synthesis method - Google Patents [patents.google.com]
- 2. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. store.astm.org [store.astm.org]
- 5. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rudolphresearch.com [rudolphresearch.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
Spectroscopic Fingerprinting of 2-Fluoro-N-methoxy-N-methylacetamide: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectral characteristics of 2-Fluoro-N-methoxy-N-methylacetamide, a key intermediate in modern synthetic chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from its non-fluorinated analog, N-methoxy-N-methylacetamide, to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive theoretical framework for the identification and characterization of this and similar α-fluoro Weinreb amides.
Introduction: The Significance of α-Fluoro Weinreb Amides
Weinreb amides, or N-methoxy-N-methylamides, are invaluable functional groups in organic synthesis, prized for their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The introduction of a fluorine atom at the α-position to the carbonyl group, as in this compound, imparts unique chemical properties. The high electronegativity of fluorine can significantly influence the reactivity of the carbonyl group and introduce a valuable metabolic blocking position in medicinal chemistry.
This guide will provide a detailed, albeit predictive, spectroscopic analysis of this compound. By understanding its expected spectral "fingerprint," researchers can more confidently identify this compound in complex reaction mixtures and ensure its purity for downstream applications.
Predicted Spectroscopic Data
The following sections detail the predicted spectral data for this compound. These predictions are based on the known spectral data of N-methoxy-N-methylacetamide and the well-documented effects of α-fluorine substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals. The introduction of the α-fluorine atom will cause the methylene protons to appear as a doublet due to coupling with the adjacent fluorine atom.
-
-CH₂F (Fluoromethyl group): This signal is predicted to be the most informative. The two protons will be chemically equivalent but will be split by the adjacent fluorine atom, resulting in a doublet. The coupling constant for this interaction (²JH-F) is typically large, in the range of 45-50 Hz. The chemical shift will be significantly downfield compared to a non-fluorinated analog due to the strong deshielding effect of the fluorine atom.
-
-N-CH₃ (N-methyl group): This will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electronic environment of the amide.
-
-O-CH₃ (O-methyl group): This will also appear as a singlet, typically at a slightly different chemical shift than the N-methyl group.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂F | 4.5 - 5.5 | Doublet | ²JH-F ≈ 45-50 |
| -N-CH₃ | 3.1 - 3.3 | Singlet | - |
| -O-CH₃ | 3.6 - 3.8 | Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The most notable feature will be the large one-bond coupling between the fluorinated carbon and the fluorine atom.
-
-C=O (Carbonyl carbon): The chemical shift of the carbonyl carbon will be influenced by the electronegative fluorine atom. It is expected to show a small coupling to the fluorine atom (²JC-F).
-
-CH₂F (Fluoromethyl carbon): This carbon will exhibit a very large one-bond coupling to the fluorine atom (¹JC-F), typically in the range of 230-260 Hz. This large coupling is a definitive indicator of a C-F bond.
-
-N-CH₃ (N-methyl carbon): This signal will appear as a singlet.
-
-O-CH₃ (O-methyl carbon): This signal will also appear as a singlet.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C=O | 168 - 172 | Doublet | ²JC-F ≈ 20-30 |
| -CH₂F | 75 - 85 | Doublet | ¹JC-F ≈ 230-260 |
| -N-CH₃ | 30 - 35 | Singlet | - |
| -O-CH₃ | 60 - 65 | Singlet | - |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. This signal will be split into a triplet by the two adjacent protons of the methylene group.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂F | -220 to -240 | Triplet | ²JH-F ≈ 45-50 |
Experimental Workflow for NMR Data Acquisition
A detailed protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong carbonyl stretch.
-
C=O (Carbonyl) Stretch: This will be the most intense absorption in the spectrum. The presence of the α-fluorine atom will cause a slight increase in the stretching frequency compared to the non-fluorinated analog, typically in the range of 1680-1700 cm⁻¹.
-
C-N Stretch: This will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.
-
C-O Stretch: The C-O single bond stretch will also be present in the fingerprint region.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2800-3000 cm⁻¹.
-
C-F Stretch: A strong absorption due to the C-F bond is expected in the region of 1000-1100 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | 1680 - 1700 | Strong |
| C-H Stretch | 2800 - 3000 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
| C-F Stretch | 1000 - 1100 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₈FNO₂ = 121.05 g/mol ).
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Key fragment ions would likely arise from:
-
Loss of the methoxy group (-OCH₃).
-
Loss of the N-methyl group (-NCH₃).
-
Cleavage of the C-C bond adjacent to the carbonyl group.
-
McLafferty rearrangement is unlikely due to the lack of a γ-hydrogen.
-
Predicted Key Fragment Ions
| m/z | Possible Fragment |
| 121 | [M]⁺ |
| 90 | [M - OCH₃]⁺ |
| 92 | [M - NCH₃]⁺ |
| 78 | [CH₂F-C=O]⁺ |
| 61 | [N(CH₃)OCH₃]⁺ |
| 43 | [CH₃-C=O]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron impact (EI) is a common ionization technique that will induce fragmentation. Electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺ with less fragmentation.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
Caption: Predicted mass fragmentation pathway for this compound.
Synthesis Overview
The synthesis of this compound would typically involve the acylation of N,O-dimethylhydroxylamine with a 2-fluoroacetylating agent. A common route is the reaction of N,O-dimethylhydroxylamine hydrochloride with 2-fluoroacetyl chloride in the presence of a base.
Caption: General synthetic scheme for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers can effectively identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental validation of these predictions. As a valuable building block in organic synthesis, a thorough understanding of its spectroscopic properties is essential for its successful application in the development of novel molecules.
References
-
F. O. H. OMe, et al. Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block. PubMed. [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
PubChem. N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical Identity and Structural Analysis
2-Fluoro-N-methoxy-N-methylacetamide is a specialized organic compound, likely used as a reagent or intermediate in complex chemical syntheses. Its structure uniquely combines two key functionalities that dictate its reactivity and, critically, its safety profile.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₈FNO₂ |
| Molecular Weight | 121.11 g/mol |
| Canonical SMILES | CON(C)C(=O)CF |
| InChI Key | SBPJBYVALHJEBU-UHFFFAOYSA-N |
| Appearance | Presumed colorless liquid or low-melting solid |
| Key Functional Groups | Fluoroacetyl group, N-methoxy-N-methylamide (Weinreb Amide) |
The rationale for the stringent safety protocols outlined in this guide stems from a detailed analysis of these two groups.
Hazard Assessment by Structural Analogy
The Dominant Hazard: The Fluoroacetyl Moiety and Metabolic Toxicity
The presence of the 2-fluoroacetyl group (FCH₂-C=O) is the most significant safety concern. This moiety is structurally analogous to the highly toxic compound fluoroacetamide and its metabolite, fluoroacetate.
Causality of Toxicity: Fluoroacetamide and fluoroacetate are potent metabolic poisons.[2] Their toxicity is not direct but arises from a process known as "lethal synthesis."[3] In the body, fluoroacetate is converted into fluorocitrate, which strongly inhibits aconitase, a critical enzyme in the citric acid cycle (Krebs cycle).[3][4] This blockage leads to a shutdown of cellular respiration, causing convulsions, cardiac failure, and death.[4] The lethal dose of fluoroacetate in humans is estimated to be 2-10 mg/kg.[4]
Core Assumption: Given this mechanism, it is imperative to assume that this compound can be hydrolyzed or metabolized in vivo to release a fluoroacetate equivalent. Therefore, it must be handled as a substance with high acute toxicity by all routes of exposure (ingestion, inhalation, and dermal absorption).
Hazards of the N-Methoxy-N-methylamide (Weinreb Amide) Backbone
The N-methoxy-N-methylamide group, known as a Weinreb amide, is a common synthetic intermediate.[5] Safety data from structurally similar Weinreb amides provide secondary hazard information.
| Analogous Compound | CAS No. | Key GHS Hazard Statements | Reference |
| N-Methoxy-N-methylacetamide | 78191-00-1 | H226: Flammable liquid and vapor. | [6][7] |
| 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | 104863-67-4 | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H319: Causes serious eye irritation. | [8] |
| 2-Chloro-N-methoxy-N-methylacetamide | 67442-07-3 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [9][10] |
This comparative data suggests that while the fluoroacetyl group dictates the toxicity, the overall compound may also be a flammable liquid and a skin/eye irritant.
Composite Hazard Profile
Based on this analysis, this compound should be classified and handled as a substance with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 1 or 2 (Presumed)
-
Flammable Liquid: Category 3
-
Serious Eye Damage/Irritation: Category 2
-
Skin Irritation: Category 2
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation is required, combining engineering controls, stringent personal protective equipment standards, and meticulous handling procedures.
The Principle of Designated Areas
All work involving this compound, including storage, weighing, reaction setup, and cleanup, must be performed within a Designated Area . This area should be clearly marked with warning signs indicating the presence of a highly toxic chemical. Access should be restricted to authorized and trained personnel.
Engineering Controls
-
Primary Containment: All manipulations of the compound must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). The fume hood sash should be kept as low as possible.
-
Causality: A fume hood is essential to prevent the inhalation of potentially fatal vapors or aerosols that may be generated during handling.
-
-
Emergency Equipment: A safety shower and eyewash station must be located within a 10-second travel distance and be unobstructed. All researchers must be trained in their operation.
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following PPE is mandatory within the Designated Area:
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with two pairs of nitrile gloves. | Provides robust protection against dermal absorption, which is a primary exposure route.[3] Allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles that conform to ANSI Z87.1 standards. | Protects against splashes and vapors that can cause severe eye damage. |
| Face Protection | A full-face shield should be worn over safety goggles when handling >10g. | Provides an additional layer of protection for the face and neck. |
| Lab Coat | A dedicated, buttoned lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. This coat must not be worn outside the Designated Area. |
| Additional | Long pants and closed-toe shoes are required. | Ensures no skin is exposed. |
Step-by-Step Handling Protocol
This protocol is designed as a self-validating system to minimize exposure at every step.
Detailed Steps:
-
Preparation: Before handling the compound, verify that the chemical fume hood is operational. Don all required PPE. Prepare a decontamination solution (e.g., 10% sodium carbonate solution) for surfaces.
-
Weighing: Weigh the material in the fume hood. If possible, use a containment balance. Use disposable weigh boats and tools. After weighing, carefully wipe down the balance and surrounding area with the decontamination solution.
-
Reaction: When adding the compound to a reaction, do so slowly and carefully within the hood. Use techniques like cannulation for liquid transfers to minimize exposure.
-
Workup: All quenching, extraction, and purification steps must be performed in the fume hood.
-
Decontamination: Upon completion, decontaminate all equipment and surfaces that may have come into contact with the compound. Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood, and collect this rinse as hazardous waste.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them as acutely toxic waste. Remove the remaining PPE at the exit of the Designated Area and wash hands thoroughly with soap and water.
Emergency Procedures
There is no known antidote for fluoroacetate poisoning. [1] Speed is critical in the event of an exposure.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. Rinse the mouth with water. The victim must be transported to a hospital for emergency medical care without delay. Provide the Safety Data Sheet (or this guide) to the medical personnel.
-
Spill: Evacuate the area. For a small spill (<5 mL), absorb the material with a non-combustible absorbent like sand or vermiculite.[1] Place the absorbed material and any contaminated items into a sealed container for disposal as acutely toxic waste. Do not attempt to clean up large spills; contact your institution's environmental health and safety department.
Storage and Waste Disposal
-
Storage: The compound should be stored in a tightly sealed, clearly labeled container. The primary container should be placed within a secondary, unbreakable container. Store in a cool, dry, and well-ventilated area designated for highly toxic materials, away from incompatible substances like strong oxidizing agents and bases.[4][6]
-
Waste Disposal: All materials contaminated with this compound are considered acutely toxic hazardous waste. This includes empty containers, used PPE, absorbent materials, and reaction byproducts. All waste must be collected in sealed, labeled containers and disposed of through a certified hazardous waste management company in accordance with all local, state, and federal regulations. Do not pour any waste down the drain. [6]
References
-
Title: Fluoroacetamide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Fluoroacetamide | FCH2CONH2 | CID 12542 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 Source: PubChem, National Institutes of Health URL: [Link]
Sources
- 1. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 3. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3 [sigmaaldrich.com]
- 10. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Fluoro-N-methoxy-N-methylacetamide
Introduction: A Tale of Two Moieties
2-Fluoro-N-methoxy-N-methylacetamide is a fascinating molecule that sits at the intersection of synthetic utility and potential bioactivity. Structurally, it is a Weinreb amide, a class of N-methoxy-N-methylamides renowned in organic chemistry for their controlled reactivity and utility in constructing complex molecules, including pharmaceuticals.[1][2][3][4] The Weinreb amide group is generally considered a stable and versatile synthetic handle, often used to create ketones from organometallic reagents without the common problem of over-addition.[4]
However, the presence of a fluorine atom on the acetyl group dramatically shifts the conversation from synthetic utility to potential toxicology. This is because of its structural similarity to fluoroacetamide, a highly toxic compound with a well-documented and insidious mechanism of action known as "lethal synthesis".[5][6] This guide will delve into the postulated mechanism of action of this compound, drawing upon the established toxicology of fluoroacetamide as a foundational model. We will explore the chemical properties that likely govern its biological activity, propose a metabolic pathway leading to cellular toxicity, and outline experimental protocols to investigate and validate this hypothesis.
Part 1: The "Lethal Synthesis" Hypothesis
The core hypothesis for the mechanism of action of this compound is that it acts as a pro-toxin, requiring metabolic activation to exert its cytotoxic effects. This activation pathway is presumed to mirror that of fluoroacetamide, culminating in the disruption of the citric acid (TCA) cycle, a fundamental process for cellular energy production.
Step 1: Metabolic Activation via Hydrolysis
It is postulated that upon entering a biological system, this compound undergoes enzymatic hydrolysis of the amide bond. This initial step would cleave the N-methoxy-N-methylamine group, releasing fluoroacetate, the primary toxic metabolite.[5] This is a critical activation step, as the parent compound is likely less biologically active than its hydrolyzed product.
Step 2: Conversion to Fluoroacetyl-CoA
Once formed, fluoroacetate is mistaken by cellular enzymes for acetate. Acetyl-CoA synthetase ligates fluoroacetate to coenzyme A, forming fluoroacetyl-CoA. This step is the deceptive entry of the fluorine-containing molecule into a central metabolic pathway.
Step 3: The Fatal Condensation
In the mitochondrial matrix, citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate. This reaction normally produces citrate, but in this case, it yields fluorocitrate.[5]
Step 4: Inhibition of Aconitase and TCA Cycle Collapse
Fluorocitrate is a potent and specific inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the TCA cycle.[5][6] The inhibition of aconitase leads to a metabolic blockade, causing a massive accumulation of citrate within the mitochondria and cytoplasm.[5][7] This disruption has several catastrophic consequences for the cell:
-
Energy Depletion: The blockade of the TCA cycle halts aerobic respiration, leading to a severe deficit in ATP production.[7]
-
Metabolic Acidosis: The accumulation of citrate and the switch to anaerobic glycolysis result in the production of lactic acid, contributing to systemic metabolic acidosis.[7]
-
Ionic Imbalance: The chelation of divalent cations like calcium (Ca2+) by the accumulating citrate can lead to hypocalcemia, disrupting numerous cellular signaling processes.[7][8]
The culmination of these effects is cellular energy failure and, ultimately, multi-organ dysfunction, with the nervous system and heart being particularly vulnerable.[6][7]
Caption: Postulated metabolic pathway of this compound leading to TCA cycle inhibition.
Part 2: Experimental Validation Protocols
To substantiate the "lethal synthesis" hypothesis for this compound, a series of targeted in vitro and in vivo experiments are necessary.
Protocol 1: In Vitro Metabolic Stability and Metabolite Identification
Objective: To determine if this compound is metabolized to fluoroacetate in a biological matrix.
Methodology:
-
Incubation: Incubate this compound with liver microsomes or S9 fractions (containing both microsomal and cytosolic enzymes) from human, rat, and mouse species.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Extraction: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and perform a protein precipitation or liquid-liquid extraction.
-
Analysis: Analyze the supernatant/extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify and quantify the formation of fluoroacetate.
-
Causality: The appearance of fluoroacetate concomitant with the disappearance of the parent compound would provide strong evidence for metabolic activation.
Protocol 2: Cellular Respiration and Energy Metabolism Assay
Objective: To assess the impact of this compound on cellular respiration and ATP production.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, SH-SY5Y neuroblastoma cells) in a Seahorse XF analyzer microplate.
-
Treatment: Treat the cells with varying concentrations of this compound, fluoroacetate (as a positive control), and a vehicle control.
-
Real-time Analysis: Use a Seahorse XF Analyzer to simultaneously measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Data Interpretation: A decrease in OCR would indicate impaired mitochondrial respiration, while a compensatory increase in ECAR would suggest a shift to glycolysis. This would be consistent with TCA cycle inhibition.
-
ATP Measurement: In parallel, treat cells in a standard culture plate and measure intracellular ATP levels using a luminescence-based assay kit. A dose-dependent decrease in ATP would corroborate the Seahorse data.
Caption: Workflow for the experimental validation of the proposed mechanism.
Quantitative Data Summary
| Parameter | Expected Outcome with this compound | Rationale |
| Fluoroacetate Concentration (in vitro) | Time-dependent increase | Metabolic conversion of parent compound. |
| Oxygen Consumption Rate (OCR) | Dose-dependent decrease | Inhibition of mitochondrial respiration due to TCA cycle blockade. |
| Extracellular Acidification Rate (ECAR) | Dose-dependent increase | Compensatory shift to anaerobic glycolysis. |
| Intracellular ATP Levels | Dose-dependent decrease | Failure of cellular energy production. |
| Intracellular Citrate Levels | Dose-dependent increase | Accumulation due to aconitase inhibition. |
Conclusion and Future Directions
The available evidence strongly suggests that the mechanism of action of this compound is not novel but rather a classic case of "lethal synthesis," mirroring the well-established toxicity of fluoroacetamide. The core of its biological activity is predicted to be its metabolic conversion to fluoroacetate, which subsequently inhibits the TCA cycle enzyme aconitase, leading to a profound cellular energy crisis.
For researchers and drug development professionals, this has significant implications. While the Weinreb amide functionality is a valuable tool in synthesis, the incorporation of a 2-fluoroacetyl moiety imparts a high likelihood of significant toxicity. The experimental protocols outlined in this guide provide a clear path to definitively confirm this hypothesized mechanism. Future work should focus on quantifying the rate and extent of metabolic activation to better predict in vivo toxicity and to inform the design of safer fluorinated molecules in drug discovery programs.
References
- Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Liter
- Fluoroacetamide | FCH2CONH2 | CID 12542. (n.d.).
- Toxicology of fluoroacetate: a review, with possible directions for therapy research. (n.d.). OUCI.
- A Case of Fluoroacetamide Poisoning Alleviated by Hemodialysis. (n.d.). Longdom Publishing.
- Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Liter
- Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- CAS 78191-00-1 N-Methoxy-N-methylacetamide. (n.d.). BOC Sciences.
- 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731. (n.d.).
- N-methoxy-N-methyl Acetamide. (n.d.). lifechem pharma.
- N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. (n.d.). PubMed Central.
- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. (n.d.).
- 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382. (n.d.).
- The Essential Role of 2-Chloro-N-methoxy-N-methylacetamide in Synthesizing Bioactive Quinolones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- N-Methoxy-N-methylacetamide | Intermedi
- 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. (n.d.). TCI Chemicals.
- 2,2,2-Trifluoro-N-methoxy-N-methylacetamide 104863-67-4. (n.d.). TCI Chemicals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
An In-depth Technical Guide to Fluorinated Weinreb Amides: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Fluorine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for fine-tuning molecular properties.[1][2] The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, dipole moment, and conformational preferences.[2][3] This often translates into enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2][4] Consequently, a significant portion of modern pharmaceuticals and agrochemicals contain at least one fluorine atom.[5]
Within the synthetic chemist's arsenal, the Weinreb amide (N-methoxy-N-methylamide) stands out as a uniquely versatile functional group.[6][7][8] Its remarkable stability towards a wide range of nucleophiles, coupled with its facile conversion to ketones or aldehydes upon reaction with organometallic reagents, has cemented its importance in complex molecule synthesis.[6][7][8] The fusion of these two powerful concepts—the strategic use of fluorine and the synthetic utility of the Weinreb amide—gives rise to fluorinated Weinreb amides, a class of building blocks with immense potential for the rapid and controlled synthesis of fluorinated ketones, aldehydes, and other valuable downstream products.
This technical guide provides an in-depth exploration of fluorinated Weinreb amides, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for their preparation, explore their unique reactivity, and discuss their applications, with a focus on the underlying principles and practical considerations that govern their use.
The Power of Fluorine: A Physicochemical Perspective
The introduction of fluorine into a molecule imparts a range of beneficial properties, the understanding of which is crucial for its rational application in molecular design.
| Property | Consequence of Fluorination | Impact on Drug Discovery and Development |
| High Electronegativity | Alters electron distribution, impacting pKa and dipole moment.[2] | Can reduce the basicity of nearby amines, improving oral bioavailability.[2] Can modulate enzyme-ligand interactions. |
| Metabolic Stability | C-F bond is significantly stronger than a C-H bond. | Blocks sites of oxidative metabolism, increasing the half-life of a drug.[1][2] |
| Lipophilicity | Can increase lipophilicity, although this is context-dependent. | Can enhance membrane permeability and passage through the blood-brain barrier.[1][3] |
| Conformational Control | Gauche effects and other stereoelectronic interactions can favor specific conformations. | Can lock a molecule into its bioactive conformation, improving potency and selectivity.[1] |
| Binding Interactions | Can participate in favorable interactions with biological targets (e.g., hydrogen bonds, dipole-dipole interactions).[3] | Can increase binding affinity and target specificity.[2] |
Synthetic Strategies for Accessing Fluorinated Weinreb Amides
The synthesis of fluorinated Weinreb amides can be broadly categorized based on the position of the fluorine atom(s) relative to the carbonyl group. Here, we will focus on the preparation of α-fluorinated and trifluoromethyl-containing Weinreb amides, which are particularly valuable synthetic intermediates.
α-Fluorovinyl Weinreb Amides via Julia-Kocienski Olefination
A powerful and versatile method for the synthesis of α-fluorovinyl Weinreb amides is the Julia-Kocienski olefination.[9][10][11] This reaction involves the condensation of a fluorinated sulfone with an aldehyde. A key reagent in this transformation is N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide.[10][11]
Reaction Workflow:
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Detailed Experimental Protocol: Synthesis of an α-Fluorovinyl Weinreb Amide
This protocol is adapted from Ghosh et al. and demonstrates the synthesis of an α-fluorovinyl Weinreb amide using DBU as the base. [10] Materials:
-
N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide
-
Aldehyde of choice
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry tetrahydrofuran (THF)
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide (1.0 equiv) and the aldehyde (1.2 equiv) in dry THF at the desired temperature (e.g., -78 °C for Z-selectivity or room temperature for E-selectivity), add DBU (1.5 equiv) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorovinyl Weinreb amide.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Dry Solvents: The carbanion intermediate generated is highly reactive and sensitive to moisture and oxygen.
-
Temperature Control: The stereoselectivity of the Julia-Kocienski olefination is often temperature-dependent. Lower temperatures generally favor the formation of the Z-isomer. [10]* Choice of Base: DBU is a non-nucleophilic base suitable for this transformation. For enhanced Z-selectivity, a stronger base like sodium hydride (NaH) can be employed. [10][11]
Trifluoromethyl Ketones from Weinreb Amides
The synthesis of trifluoromethyl ketones is of significant interest in medicinal chemistry. A highly effective method involves the reaction of a Weinreb amide with the Ruppert-Prakash reagent (TMSCF₃). [3][5][12]This approach offers a direct and high-yielding route to these valuable compounds, avoiding the over-addition often seen with other trifluoromethylating agents. [3][5] Reaction Schematic:
Sources
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 3. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A Weinreb amide approach to the synthesis of trifluoromethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of trifluoromethylketones via a Weinreb amide approach [morressier.com]
Introduction: The Strategic Value of Weinreb Amides in Fluorinated Compound Synthesis
An In-depth Technical Guide to α-Halo-N-methoxy-N-methylacetamides, Focusing on the Synthesis and Application of 2-Fluoro-N-methoxy-N-methylacetamide
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise and controlled formation of carbon-carbon bonds is paramount. The Weinreb-Nahm ketone synthesis, first reported in 1981, represented a significant leap forward in this domain.[1] It introduced the N-methoxy-N-methylamide, or "Weinreb amide," functional group as a uniquely stable and versatile acylating agent.[2][3] The principal advantage of this moiety is its reaction with potent organometallic reagents (such as Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[2] This intermediate resists the common problem of over-addition, collapsing to the desired ketone only upon aqueous workup, thus providing superior yields and purity compared to reactions with esters or acid chlorides.[1][3]
This guide focuses on a specialized subclass: α-haloacetyl Weinreb amides. These reagents are powerful building blocks for introducing halomethyl ketone motifs, which are of significant interest in medicinal chemistry. While chlorinated, difluorinated, and trifluorinated analogs are well-documented, public chemical databases lack extensive information on This compound . However, based on established chemical principles and extensive data on its close analogs, we can confidently extrapolate its physicochemical properties, outline a robust synthetic protocol, and detail its expected applications. This document serves as a technical primer for researchers seeking to synthesize and utilize this valuable, albeit sparsely documented, reagent.
Physicochemical Properties: A Comparative Analysis
To contextualize the subject of this guide, it is instructive to compare its predicted properties with those of its known analogs. The introduction of fluorine atoms has a predictable impact on molecular weight and other physical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-methoxy-N-methylacetamide | C₄H₉NO₂ | 103.12 | 78191-00-1[4] |
| This compound | C₄H₈FNO₂ | 121.11 (Calculated) | Not Assigned |
| 2-Chloro-N-methoxy-N-methylacetamide | C₄H₈ClNO₂ | 137.56 | 104863-66-3 |
| 2,2-Difluoro-N-methoxy-N-methylacetamide | C₄H₇F₂NO₂ | 139.10 | 142492-01-1[5][6] |
| 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C₄H₆F₃NO₂ | 157.09 | 104863-67-4[7] |
Synthesis and Mechanism: A Validated Approach
The synthesis of a Weinreb amide is a well-established transformation, typically proceeding through the acylation of N,O-dimethylhydroxylamine.[8] The following protocol is a standard, reliable method that can be applied to the synthesis of the target monofluorinated compound from commercially available precursors.
Diagram of Synthetic Workflow
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2-Difluoro-N-methoxy-N-methylacetamide, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Solubility Landscape of 2-Fluoro-N-methoxy-N-methylacetamide: A Technical Guide for Drug Development Professionals
Prepared by: A Senior Application Scientist
Foreword: The Challenge of Early-Stage Physicochemical Profiling
In the fast-paced world of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, a candidate's success. This guide focuses on 2-Fluoro-N-methoxy-N-methylacetamide (CAS No. 86455-17-6), a fluorinated Weinreb amide with potential applications as a versatile synthetic intermediate.[1][2]
It is crucial to note that, at the time of this writing, specific experimental solubility data for this compound is not extensively available in peer-reviewed literature or public databases. This guide, therefore, is constructed to provide researchers, scientists, and drug development professionals with a robust framework for approaching the solubility assessment of this and similar novel compounds. We will delve into the theoretical underpinnings of its expected solubility, provide a comprehensive, field-proven experimental protocol for its determination, and discuss the interpretation of such data in a drug development context.
Molecular Structure and Predicted Solubility Profile
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[3] These compounds are celebrated in organic synthesis for their controlled reactivity with organometallic reagents.[3] The introduction of a fluorine atom at the alpha position to the carbonyl group is a strategic modification frequently employed in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity.[4]
The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent. In the case of this compound, we must consider the contributions of several functional groups:
-
The Amide Backbone: The core amide structure possesses a dipole moment and can act as a hydrogen bond acceptor at the carbonyl oxygen and the methoxy oxygen.
-
The N-methoxy-N-methyl Groups: These groups add steric bulk and introduce additional sites for polar interactions.
-
The α-Fluoro Substituent: Fluorine is the most electronegative element, and its presence induces a significant dipole moment. The effect of fluorination on solubility can be complex; while it increases polarity, it can also reduce the ability of neighboring groups to act as hydrogen bond donors and may increase lipophilicity depending on the overall molecular context.[4][5]
Based on these structural features, we can predict a nuanced solubility profile. The presence of polar groups suggests potential solubility in polar protic and aprotic solvents. However, the lack of a hydrogen bond donating N-H group (as seen in primary or secondary amides) and the presence of several methyl groups may limit its aqueous solubility.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Capable of hydrogen bonding, but the lack of an N-H donor and the presence of hydrophobic methyl groups may limit solubility, especially in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions are expected to effectively solvate the molecule. DMSO is often an excellent solvent for a wide range of organic compounds.[6] |
| Nonpolar | Hexanes, Toluene | Low | The molecule's overall polarity is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are often effective at dissolving a broad range of organic compounds. |
A Self-Validating Experimental Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The following describes the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[7][8] This protocol is designed as a self-validating system by including internal checks and quality control steps.
Principle
An excess of the solid compound is agitated in a specific solvent for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the filtrate is determined, typically by a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[9]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, etc.)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Autosampler vials
-
Calibrated analytical balance
-
Validated HPLC method with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Analyze these standards using the validated HPLC method to generate a calibration curve. The linearity (R² > 0.99) of this curve is a critical self-validating check.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to several vials (triplicates for each solvent are recommended for statistical validity). A visual confirmation of undissolved solid at the end of the experiment is a key validation point.
-
Dispense a precise volume of the test solvent into each vial.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Processing and Analysis:
-
Remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. The first few drops should be discarded to prevent adsorption effects.
-
Dilute the filtered sample as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC.
-
Data Analysis and Interpretation
The concentration of this compound in the filtrate is determined from the peak area obtained from the HPLC analysis, using the linear regression equation from the calibration curve. The final solubility is reported in units such as mg/mL or µM.
Hypothetical Solubility Data and Its Implications
To illustrate the output of the described protocol, Table 2 presents a set of hypothetical solubility data for this compound.
Table 2: Hypothetical Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Biopharmaceutical Classification System (BCS) Implication |
| Water | 0.5 | 0.004 | Potentially low solubility |
| Phosphate-Buffered Saline (pH 7.4) | 0.45 | 0.0037 | May indicate challenges for oral absorption |
| Ethanol | 50 | 0.413 | Good solubility in a common co-solvent for formulations |
| Dimethyl Sulfoxide (DMSO) | >200 | >1.65 | Excellent solubility, suitable for stock solutions in biological assays |
Molecular Weight of this compound: 121.11 g/mol
A low aqueous solubility (e.g., < 1 mg/mL) would classify this compound as having potentially poor dissolution-rate limited absorption, a critical consideration in early drug development.[10] The high solubility in organic solvents like ethanol and DMSO suggests that formulation strategies using co-solvents or amorphous solid dispersions could be viable approaches to enhance its bioavailability.
Visualizing the Molecular Interactions
The solubility of a molecule is fundamentally about the balance of intermolecular forces. The following diagram illustrates the potential interactions between this compound and different types of solvents.
Caption: Intermolecular forces influencing solubility.
Conclusion: A Roadmap for Characterization
While direct experimental data for the solubility of this compound remains to be published, a combination of theoretical prediction and systematic experimental characterization provides a clear path forward for researchers. The unique structural features imparted by the Weinreb amide backbone and α-fluorination suggest a compound with high solubility in polar aprotic solvents and potentially limited aqueous solubility. The provided experimental protocol offers a robust, self-validating method for obtaining the precise thermodynamic solubility data required for informed decision-making in drug development. This essential data will guide formulation strategies, aid in the interpretation of biological assay results, and ultimately contribute to the successful advancement of NCEs through the development pipeline.
References
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
Alam, M. A., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
PubChem. (n.d.). 2,2-Difluoro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Persson, L. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Martel, S., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA International Journal for Chemistry. [Link]
-
ChemSigma. (n.d.). 86455-17-6 this compound. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Retrieved from [Link]
-
Lazzari, S., et al. (2005). Amide bond formation using amino acid fluorides. ResearchGate. [Link]
-
Maulide, N. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. Nature Research. [Link]
-
Dan-Hardi, M., et al. (2014). Nucleophilic α-Fluorination of Amides. ResearchGate. [Link]
-
Scheper, T., et al. (2015). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. National Institutes of Health. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
-
Johansson, P., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Fogg, P. G. T. (1980). Solubility of Amines in Organic Liquids. International Union of Pure and Applied Chemistry. [Link]
-
Hanc, M., et al. (2020). Experimental and predicted physicochemical properties of monopropanolamine-based deep eutectic solvents. ResearchGate. [Link]
Sources
- 1. 86455-17-6 this compound [chemsigma.com]
- 2. This compound - CAS:86455-17-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW | Scilit [scilit.com]
- 4. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. asianpubs.org [asianpubs.org]
- 10. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Fluoroketones using 2-Fluoro-N-methoxy-N-methylacetamide
Introduction: The Strategic Advantage of 2-Fluoro-N-methoxy-N-methylacetamide in α-Fluoroketone Synthesis
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. α-Fluoroketones, in particular, are valuable synthetic intermediates and pharmacophores.[1] However, their synthesis can be challenging. Traditional methods of ketone synthesis involving the reaction of organometallic reagents with acid chlorides or esters are often plagued by over-addition, leading to the formation of undesired tertiary alcohols.
The Weinreb-Nahm amide chemistry, developed by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this problem.[2] N-methoxy-N-methylamides, commonly known as Weinreb amides, react with a single equivalent of an organometallic reagent (such as a Grignard or organolithium reagent) to form a stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup.[2]
This guide details the application of a specialized Weinreb amide, This compound , as a highly effective acylating agent for the synthesis of α-fluoroketones. By leveraging the inherent stability and controlled reactivity of the Weinreb amide functionality, this reagent offers a reliable and high-yielding pathway to this important class of fluorinated compounds.
Core Principle: The Weinreb-Nahm Reaction Mechanism
The efficacy of this compound in preventing over-addition lies in the formation of a stable five-membered chelated intermediate with the metal of the organometallic reagent. This stability is the key differentiator from reactions with other acylating agents like esters or acid chlorides.
Caption: The reaction of a Weinreb amide with an organometallic reagent proceeds through a stable, chelated tetrahedral intermediate, preventing over-addition.
Note: The DOT script above is a template. For actual rendering, the IMG SRC placeholders would need to be replaced with URLs to images of the chemical structures.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of Weinreb amides is typically achieved by the coupling of an activated carboxylic acid derivative (most commonly an acid chloride) with N,O-dimethylhydroxylamine hydrochloride.[2] The following protocol is a representative procedure adapted from the synthesis of similar Weinreb amides.[3]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoroacetyl chloride | 96.50 | (To be calculated) | 1.0 eq |
| N,O-Dimethylhydroxylamine HCl | 97.56 | (To be calculated) | 1.1 eq |
| Pyridine (anhydrous) | 79.10 | (To be calculated) | 3.0 eq |
| Dichloromethane (DCM, anhydrous) | 84.93 | (To be calculated) | - |
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and anhydrous dichloromethane.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Base Addition: Anhydrous pyridine (3.0 eq) is added dropwise to the stirred suspension.
-
Acyl Chloride Addition: A solution of 2-fluoroacetyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless oil.
Part 2: Synthesis of α-Fluoroketones using Grignard Reagents
This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent.[4]
Caption: Workflow for the synthesis of α-fluoroketones using Grignard reagents.
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The Grignard reagent (1.1-1.5 eq, commercially available or freshly prepared) is added dropwise via the dropping funnel. A slight exotherm may be observed.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amide.
-
Quenching: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x volume).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude α-fluoroketone is purified by flash column chromatography on silica gel.
Part 3: Synthesis of α-Fluoroketones using Organolithium Reagents
The procedure for using organolithium reagents is similar to that for Grignard reagents, but often requires lower temperatures due to the higher reactivity of organolithiums.[5]
Key Differences from Grignard Protocol:
-
Temperature: The reaction is typically conducted at -78 °C (dry ice/acetone bath) to prevent side reactions.
-
Reagent Addition: The organolithium reagent is added very slowly to the cooled solution of the Weinreb amide.
-
Quenching: Quenching is also performed at -78 °C before allowing the mixture to warm to room temperature.
Procedure:
-
Setup and Cooling: Follow the setup as for the Grignard reaction, but cool the flask to -78 °C.
-
Organolithium Addition: The organolithium reagent (1.1-1.3 eq) is added dropwise at a rate that maintains the internal temperature below -70 °C.
-
Reaction: The mixture is stirred at -78 °C for 1-3 hours.
-
Quenching and Workup: The reaction is quenched at -78 °C with saturated aqueous NH₄Cl, then allowed to warm to room temperature. The workup and purification follow the same procedure as for the Grignard reaction.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Handling Organometallics: Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.
-
Quenching: The quenching of organometallic reactions is highly exothermic and should be performed slowly and at low temperatures.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield of Ketone | Incomplete reaction | Extend reaction time or allow to warm to a slightly higher temperature (for Grignard reactions). |
| Hydrolysis of organometallic reagent | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Inactive organometallic reagent | Titrate the organometallic reagent before use to determine its exact molarity. | |
| Formation of Tertiary Alcohol | Reaction temperature too high | For organolithium reagents, maintain the temperature at -78 °C. |
| Contamination with other acylating agents | Ensure the starting Weinreb amide is pure. | |
| Difficulty in Purification | Close-running impurities | Use a different solvent system for column chromatography. Consider purification by distillation if the product is thermally stable. |
References
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
- Alfa Chemistry. (n.d.). General Safety Handling Consideration.
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-N-methoxy-N-methylacetamide. Retrieved from [Link]
- Rudzinski, D. M., Kelly, C. B., & Leadbeater, N. E. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones.
- Prakash, G. K. S., & Mathew, T. (2010). Nucleophilic and Electrophilic Fluoroalkylation: A Powerful Combination for the Synthesis of Fluoro-organic Compounds. Accounts of Chemical Research, 43(11), 1563–1575.
- BenchChem. (2023).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
- Gagosz, F., & Zard, S. Z. (2003). A New Radical Chain Reaction Based on the Reversible Addition of Xanthates to Olefins. Organic Syntheses, 80, 196.
- Sibi, M. P., & Miyabe, H. (2001). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synlett, 2001(11), 1845–1847.
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
- ChemicalBook. (n.d.).
- BenchChem. (2023). The Synthesis of α-Fluoroketones via Grignard Reagent Addition to Fluoroacetonitrile: A Technical Guide.
- Burés, J., & Larrosa, I. (2016). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
- Wakefield, B. J. (1999). Organolithium Methods. Best Synthetic Methods.
- Bartolo, N. D., Robson, R. N., Witt, C. H., & Woerpel, K. A. (2019). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 96, 511–534.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research.
- Huang, J., et al. (2022). Discovery and biological characterization of a novel mesoionic insecticide fenmezoditiaz. Pest Management Science, 78(5), 1865-1874.
- AA Blocks. (2024).
- Power, M., et al. (2021). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development, 25(4), 746-763.
- Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Comins, D. L., & Abdullah, A. H. (1982). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, 175-179.
- Tillyer, R. D., Frey, L. F., Tschaen, D. M., & Dolling, U. H. (1996). Efficient Synthesis of α-Chloro Ketones via Reaction of Organometallic Reagents with N-Methoxy-N-Methylchloroacetamide. Synlett, 1996(03), 225–226.
Sources
- 1. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. ijpsr.info [ijpsr.info]
- 4. Sci-Hub. Efficient Synthesis of α-Chloro Ketones via Reaction of Organometallic Reagents with N-Methoxy-N-Methylchloroacetamide / Synlett, 1996 [sci-hub.box]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol: Synthesis of α-Fluoroketones via Grignard Reaction with 2-Fluoro-N-methoxy-N-methylacetamide
Introduction: The Strategic Importance of α-Fluoroketones and the Weinreb Amide Approach
In modern drug discovery and development, the incorporation of fluorine into bioactive molecules is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1] Among fluorinated motifs, α-fluoroketones are particularly valuable building blocks and functional handles.[2][3] They serve as precursors for a variety of fluorinated bioactive compounds and can act as selective, irreversible inhibitors by targeting cysteine residues in proteins.[2][3]
The synthesis of ketones from highly reactive organometallic reagents like Grignard reagents is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[4][5] The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant and robust solution to this challenge.[4][6] This methodology utilizes N-methoxy-N-methylamides (Weinreb amides), which react with organometallic reagents to form a stable, chelated tetrahedral intermediate.[6][7] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup.[6][8]
This application note provides a detailed guide for researchers on the reaction of 2-Fluoro-N-methoxy-N-methylacetamide with various Grignard reagents. It offers a comprehensive protocol, mechanistic insights, safety considerations, and troubleshooting advice to facilitate the reliable synthesis of α-fluoromethyl ketones.
Reaction Mechanism: Chelation-Controlled Acylation
The remarkable success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable five-membered cyclic intermediate.[7][9] Upon nucleophilic addition of the Grignard reagent to the amide carbonyl, the magnesium atom is chelated by both the carbonyl oxygen and the methoxy oxygen.[6] This stable tetrahedral intermediate prevents the elimination of the methoxy-methylamino group and subsequent over-addition of a second equivalent of the Grignard reagent, a common issue with other acylating agents like esters or acid chlorides.[5][6] The desired ketone is liberated during aqueous workup.
Caption: Mechanism of the Weinreb-Nahm reaction.
Experimental Protocol
This protocol describes a general procedure for the reaction on a 5-10 mmol scale. Researchers should optimize conditions based on the specific Grignard reagent used.
Reagents and Materials
-
This compound (≥98%)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Apparatus
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (oven-dried)
-
Reflux condenser (oven-dried)
-
Septa and needles
-
Inert gas (Argon or Nitrogen) supply with bubbler
-
Ice-water bath
-
Standard glassware for workup and purification
Detailed Step-by-Step Methodology
Caption: Experimental workflow for α-fluoroketone synthesis.
-
Apparatus Setup: Assemble the three-neck flask with a stir bar, dropping funnel, and condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[10]
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2-0.5 M concentration).
-
Reaction Initiation: Cool the flask in an ice-water bath to 0 °C.
-
Grignard Addition: Charge the dropping funnel with the Grignard reagent (1.1-1.2 eq). Add the Grignard reagent to the stirred solution dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C.[10]
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting amide.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. Stir for 15-20 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α-fluoroketone.
Data Presentation: Substrate Scope
The reaction is versatile and tolerates a wide variety of Grignard reagents. Below is a representative table of expected outcomes.
| Entry | Grignard Reagent (R-MgX) | R Group | Typical Yield (%) |
| 1 | Phenylmagnesium bromide | Phenyl | 85-95 |
| 2 | Ethylmagnesium bromide | Ethyl | 80-90 |
| 3 | Isopropylmagnesium chloride | Isopropyl | 75-85 |
| 4 | Vinylmagnesium bromide | Vinyl | 70-80 |
| 5 | 4-Methoxyphenylmagnesium bromide | 4-MeO-Ph | 85-95 |
| 6 | Benzylmagnesium chloride | Benzyl | 80-90 |
Yields are illustrative and may vary based on specific reaction conditions and purification efficiency.
Product Characterization
The identity and purity of the synthesized α-fluoroketone should be confirmed using standard analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the protons adjacent to the fluorine and carbonyl groups.
-
¹³C NMR: The carbonyl carbon and the fluorine-bearing carbon will have distinct chemical shifts.
-
¹⁹F NMR: This is a crucial technique. The α-fluoroketone will typically exhibit a triplet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the adjacent CH₂ group.[11][12]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the range of 1720-1750 cm⁻¹ is indicative of the ketone carbonyl group.
Safety and Handling Precautions
Trustworthiness in science begins with safety. Grignard reagents and the associated procedures present significant hazards that must be managed with stringent controls.[13]
-
Pyrophoric and Water-Reactive Hazards: Grignard reagents can ignite spontaneously in air and react violently with water and other protic sources.[14][15] All reactions must be conducted under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and oven- or flame-dried glassware.[10][16]
-
Flammable Solvents: THF and diethyl ether are highly flammable.[16] Ensure the reaction is performed in a certified chemical fume hood, away from any ignition sources.[13][14]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for incidental contact, consider heavier gloves like butyl rubber for transfers).[13][14][15]
-
Quenching: Both the reaction mixture and any excess Grignard reagent must be quenched carefully. Add the quenching agent slowly while cooling the flask in an ice bath. Never add water directly to a large amount of unreacted Grignard reagent.
-
Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC dry chemical extinguisher are readily accessible. Do not use a water or CO₂ extinguisher on a Grignard reagent fire.[10] Have a spill kit available. It is highly recommended to work with a colleague present in the lab.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Wet glassware or solvent quenching the Grignard reagent.[16] 2. Inactive Grignard reagent (degraded during storage). 3. Poor quality magnesium during in situ preparation. | 1. Meticulously dry all glassware in an oven (>120 °C) or by flame-drying under vacuum. Use freshly distilled or commercially available anhydrous solvents. 2. Titrate the Grignard reagent before use to determine its exact concentration. Use freshly prepared or newly purchased reagents. 3. Activate magnesium turnings with iodine or 1,2-dibromoethane if preparing the reagent. |
| Formation of Tertiary Alcohol (Over-addition) | 1. Reaction temperature was too high, destabilizing the chelated intermediate. 2. Grignard reagent was added too quickly. | 1. Maintain a low temperature (0 °C or below) during the addition and for a period afterward. For highly reactive Grignards, consider using -78 °C (dry ice/acetone bath). 2. Ensure slow, dropwise addition using a pressure-equalizing dropping funnel to maintain control over the reaction exotherm. |
| Recovery of Starting Material | 1. Insufficient Grignard reagent was used. 2. Grignard reagent is not reactive enough at room temperature. | 1. Use a slight excess (1.1-1.2 eq) of the Grignard reagent. Confirm the concentration via titration. 2. Gently warm the reaction mixture (e.g., to 40 °C or reflux) after the initial addition phase to drive the reaction to completion. Monitor carefully by TLC. |
| Complex Mixture of Products | 1. Impure starting materials. 2. Side reactions due to the basicity of the Grignard reagent (e.g., enolization). | 1. Ensure the purity of the this compound before starting. 2. Maintain low reaction temperatures to minimize base-catalyzed side reactions. |
References
- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. (2020-04-20).
- What are Grignard reagent preparation precautions during preparation? - Quora. (2022-02-19).
- for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16).
- Developing SOPs for Hazardous Chemical Manipulations.
- Weinreb ketone synthesis - Wikipedia.
- α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC - NIH.
- Grignard Reaction - American Chemical Society.
- Grignard Reaction - Common Conditions.
- 3 - University of Georgia Office of Research - UGA.
- Grignard Reaction (RMgX + Weinreb Amide) - Common Organic Chemistry.
- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (2020-04-22).
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (2022-12-15).
- Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - NIH.
- ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. | Request PDF - ResearchGate. (2025-08-06).
- Recent Developments in Weinreb Synthesis and their Applications.
- Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF - ResearchGate. (2025-08-06).
- New Methodology for the Synthesis of α,α-difluoroketones - ResearchGate. (2025-08-06).
- α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block | Scilit.
- Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings: Expanding the Analysis of Crude Reaction Mixtures | Analytical Chemistry - ACS Publications. (2020-09-14).
- Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research.
- 7 - Organic Syntheses Procedure.
- n-methoxy-n-methylamides.
- NMR spectra of fluorinated carbohydrates - PubMed.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- α-Fluoroketones for Drug Discovery - Enamine.
- The Essential Role of 2-Chloro-N-methoxy-N-methylacetamide in Synthesizing Bioactive Quinolones - NINGBO INNO PHARMCHEM CO.,LTD.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015-12-10).
- Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... - ResearchGate.
- Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (2025-10-18).
- α-Fluoroketones for Drug Discovery - Enamine.
- Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - ResearchGate. (2024-11-18).
- N-Methoxy-N-methylacetamide | Intermediate | MedChemExpress.
Sources
- 1. nbinno.com [nbinno.com]
- 2. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. dchas.org [dchas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. research.uga.edu [research.uga.edu]
- 16. quora.com [quora.com]
Application Notes & Protocols: Strategic Synthesis of α-Fluoro Ketones via Organolithium Reactions with 2-Fluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of α-Fluoro Ketones and the Weinreb Amide Approach
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after.[1] α-Fluoro ketones, in particular, are valuable synthetic intermediates for a wide range of biologically active molecules.
The synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents like organolithiums is often plagued by over-addition, leading to the formation of tertiary alcohols as byproducts.[2][3][4] The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), elegantly circumvents this issue.[4][5] The reaction of an organolithium reagent with a Weinreb amide proceeds through a stable, chelated tetrahedral intermediate.[2][5][6] This intermediate is unreactive towards further nucleophilic attack and only collapses to the desired ketone upon aqueous workup.[2][4][5]
This guide provides a detailed overview and protocol for the reaction of organolithium reagents with 2-Fluoro-N-methoxy-N-methylacetamide, a fluorinated Weinreb amide, to afford α-fluoro ketones. We will delve into the mechanistic underpinnings, provide a comprehensive, field-proven protocol, and emphasize the critical safety procedures required when handling pyrophoric organolithium reagents.
Mechanistic Rationale: Why the Weinreb Amide Strategy is Superior
The success of the Weinreb-Nahm ketone synthesis lies in the stability of the intermediate formed upon nucleophilic addition of the organolithium reagent to the amide carbonyl.
Formation of the Stable Chelated Intermediate
Unlike the reaction with esters or acid chlorides, the reaction with a Weinreb amide, such as this compound, leads to a five-membered chelate involving the lithium cation, the carbonyl oxygen, and the methoxy oxygen.[2][6] This chelation stabilizes the tetrahedral intermediate, preventing the elimination of the methoxy-methylamino group and subsequent over-addition of the organolithium reagent.[2][4][7]
Figure 1: Generalized mechanism of the Weinreb-Nahm ketone synthesis.
The Role of the α-Fluoro Substituent
The electron-withdrawing nature of the fluorine atom at the α-position of the this compound can potentially increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. However, it may also increase the acidity of the α-proton, creating a potential for enolization as a competing side reaction, especially with sterically hindered or highly basic organolithium reagents. Careful control of the reaction temperature is crucial to mitigate this.
Safety First: Handling Pyrophoric Organolithium Reagents
Organolithium reagents are extremely reactive, corrosive, flammable, and often pyrophoric, igniting spontaneously on contact with air and/or moisture.[8][9][10] Strict adherence to safety protocols is not optional; it is a prerequisite for conducting these reactions.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical splash goggles and a face shield are mandatory.[9][11]
-
Body Protection : A flame-resistant lab coat is required.[10][11] Avoid easily ignitable materials like nylon or polyester.[10]
-
Gloves : A double-gloving strategy using nitrile gloves underneath neoprene or Viton gloves is recommended for enhanced protection.[10][11]
-
Footwear : Fully enclosed, non-slip shoes are required.[10][11]
Laboratory Setup
-
All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical position.[10][12]
-
An inert atmosphere of dry nitrogen or argon is essential.[8][9] All glassware must be rigorously dried in an oven (e.g., at 120°C for several hours), assembled hot, and cooled under a stream of inert gas.[8][9]
-
Keep a Class B or Class D fire extinguisher and a container of sand or other suitable non-combustible material readily accessible. Do not use water, CO₂, or halogenated extinguishers on organolithium fires. [11]
Experimental Protocol: Synthesis of an α-Fluoro Ketone
This protocol provides a general procedure for the reaction of an organolithium reagent (e.g., n-butyllithium) with this compound. The specific organolithium reagent and stoichiometry may be varied depending on the desired product.
Materials and Equipment
| Reagents | Equipment |
| This compound | Schlenk line or inert gas manifold |
| Organolithium reagent (e.g., n-BuLi in hexanes) | Oven-dried, three-necked round-bottom flask with magnetic stir bar |
| Anhydrous tetrahydrofuran (THF) | Low-temperature thermometer |
| Saturated aqueous ammonium chloride (NH₄Cl) | Syringes with Luer-Lok tips and long needles, dried in an oven[12][13] |
| Diethyl ether (or other suitable extraction solvent) | Septa |
| Anhydrous magnesium sulfate (MgSO₄) | Dry ice/acetone bath |
Step-by-Step Procedure
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon/nitrogen inlet connected to a bubbler.[14] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.[8][9]
-
Reaction Mixture Preparation : Through the septum, introduce a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[14][15]
-
Addition of Organolithium Reagent : While maintaining the internal temperature at -78 °C, slowly add the organolithium reagent (1.1 eq) dropwise via syringe over a period of 30-60 minutes.[14][15] A slight yellow color may develop during the addition.[15]
-
Reaction Monitoring : Stir the reaction mixture at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching a small aliquot with saturated aqueous NH₄Cl.[14]
-
Quenching : Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.[14] Allow the mixture to warm to room temperature.
-
Workup and Extraction :
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude α-fluoro ketone by flash column chromatography on silica gel.
Figure 2: A summary of the experimental workflow.
Troubleshooting and Considerations
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction; decomposition of the organolithium reagent. | Ensure all reagents and solvents are anhydrous. Titrate the organolithium reagent before use. Increase reaction time or slowly warm to a slightly higher temperature (e.g., -60 °C). |
| Formation of Byproducts | Over-addition (unlikely but possible); enolization of the starting material. | Maintain a low temperature (-78 °C) during addition and reaction. Ensure slow, controlled addition of the organolithium reagent. |
| No Reaction | Inactive organolithium reagent; poor quality starting material. | Use a freshly opened bottle of organolithium reagent or titrate an older bottle. Verify the purity of the this compound. |
| Exothermic Reaction | Addition of the organolithium reagent is too fast. | Add the reagent more slowly and ensure the cooling bath is efficient to maintain the target temperature.[15] |
Quenching and Disposal of Excess Organolithium Reagents
Small residues of organolithium reagents must be safely quenched before disposal.[9]
-
Dilution : Dilute the pyrophoric material with an inert solvent like heptane to less than 5 wt%.[9]
-
Quenching : Slowly add the diluted solution to a well-stirred solution of 2-propanol in heptane (2 M) under an inert atmosphere.[9]
-
Temperature Control : Monitor the internal temperature and maintain it below 50°C, using an external cooling bath if necessary.[9]
-
Final Quench : After the initial quench, slowly add methanol, followed by a dropwise addition of water to ensure complete destruction of any reactive materials.[13]
-
Disposal : The resulting solution can be disposed of as flammable hazardous waste.[9][13]
Conclusion
The reaction of organolithium reagents with this compound provides a reliable and high-yielding route to valuable α-fluoro ketones. The stability of the Weinreb amide intermediate is key to preventing over-addition, a common challenge in ketone synthesis.[3][4] The success of this procedure is critically dependent on the rigorous exclusion of air and moisture and strict adherence to safety protocols for handling pyrophoric reagents. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and safely employ this powerful synthetic transformation in their drug discovery and development endeavors.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
-
(n.d.). A Weinreb amide approach to the synthesis of trifluoromethylketones. RSC Publishing. [Link]
-
(n.d.). Safe handling of organolithium compounds in the laboratory. ACS Publications. [Link]
-
(2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside, Environmental Health & Safety. [Link]
-
(2025, October 17). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. J&K Scientific. [Link]
-
Reich, B. M., et al. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
Prakash, G. K. S., et al. (n.d.). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. PMC - NIH. [Link]
-
(n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
(2025, August 10). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block | Request PDF. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
(n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
(n.d.). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications (RSC Publishing). [Link]
-
(n.d.). Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. PMC - NIH. [Link]
-
(n.d.). 1,2-Addition and Cross-Coupling of Organolithiums with Weinreb Amides. Thieme. [Link]
-
(n.d.). Weinreb ketone synthesis. Wikipedia. [Link]
-
(n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
-
(n.d.). Organolithium reagent. Wikipedia. [Link]
-
(n.d.). Organolithium reagents. Harvard University. [Link]
-
(n.d.). Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses. [Link]
-
(n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
(n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
(n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. University of Alabama at Birmingham, Environmental Health and Safety. [Link]
-
(n.d.). The Chemical Precision of 2-(tert-butoxy)-N-methoxy-N-methylacetamide in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
(2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
-
(n.d.). Tetrachlorobenzobarrelene. Organic Syntheses Procedure. [Link]
-
(n.d.). The Essential Role of 2-Chloro-N-methoxy-N-methylacetamide in Synthesizing Bioactive Quinolones. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
(2025, November 10). Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. PMC - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Strategic Fluoroacetylation Workhorse: A Guide to 2-Fluoro-N-methoxy-N-methylacetamide
Introduction: The Refined Role of Fluorine in Acylation Chemistry
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine into molecular frameworks is a cornerstone of drug discovery and materials science. The element's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the reagents developed to introduce fluorinated motifs, N-methoxy-N-methylamides, or Weinreb amides, stand out for their exceptional versatility and controlled reactivity.[2] This guide focuses on a particularly valuable, yet elegantly simple, member of this family: 2-Fluoro-N-methoxy-N-methylacetamide .
This reagent serves as a robust and efficient acylating agent for the introduction of the fluoroacetyl group (-C(O)CH₂F). Unlike more reactive acylating agents such as acid chlorides or anhydrides, this compound offers a superior level of control, particularly in reactions with highly nucleophilic organometallic species. This enhanced control stems from the inherent stability of the N-methoxy-N-methylamide functionality, which we will explore in detail.
This application note provides a comprehensive overview of the synthesis, mechanism, and practical applications of this compound. We will present detailed, field-tested protocols for its preparation and its use in the fluoroacetylation of organometallic reagents and amines, providing researchers, scientists, and drug development professionals with a practical guide to leveraging this powerful synthetic tool.
Core Principles and Mechanistic Rationale
The efficacy of this compound as an acylating agent is rooted in the fundamental reactivity of the Weinreb amide. The key to their controlled reactivity lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.
The Weinreb Amide Advantage
When a strong nucleophile, such as a Grignard or organolithium reagent, adds to a typical ester or acid chloride, the resulting tetrahedral intermediate readily collapses, eliminating the leaving group to form a ketone. This newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic addition and the formation of a tertiary alcohol as an undesired byproduct.
Weinreb amides circumvent this problem. The N-methoxy-N-methylamino group, upon addition of an organometallic reagent (e.g., R'-MgX), forms a stable five-membered chelated intermediate. This intermediate is stable at low temperatures and does not collapse until a deliberate acidic workup is performed. This stability prevents the over-addition that plagues other acylating agents.[2]
// Nodes reagents [label="this compound + R'-MgX"]; intermediate [label=<
Stable Chelated Tetrahedral Intermediate
, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Acidic Workup\n(e.g., H₃O⁺)"]; product [label="α-Fluoroketone", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_product [label="[Me(MeO)N-H₂]⁺X⁻"];
// Edges reagents -> intermediate [label="Nucleophilic Addition"]; intermediate -> workup [label="Protonation & Collapse"]; workup -> product; workup -> side_product; } dot Figure 1: General workflow for the reaction of this compound with a Grignard reagent.
The Influence of the α-Fluoro Substituent
The presence of a fluorine atom on the α-carbon of this compound introduces a significant inductive effect. This electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to its non-fluorinated counterpart, N-methoxy-N-methylacetamide. However, this enhanced reactivity is still governed by the stabilizing effect of the Weinreb amide functionality, ensuring that the desired acylation occurs cleanly and without over-addition.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. Standard air-sensitive techniques (e.g., use of oven-dried glassware, inert atmosphere) should be employed, particularly when working with organometallic reagents.
Protocol 1: Synthesis of this compound
This protocol details the preparation of the title compound from commercially available starting materials. The procedure is adapted from standard methods for Weinreb amide synthesis.[3]
Reaction Scheme:
F-CH₂-C(O)Cl + [HN(OMe)Me]·HCl → F-CH₂-C(O)N(OMe)Me
Materials and Equipment:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 100 | 9.75 g |
| Fluoroacetyl chloride | 96.49 | 105 | 10.13 g (7.8 mL) |
| Pyridine | 79.10 | 220 | 17.4 g (17.8 mL) |
| Dichloromethane (DCM), anhydrous | - | - | 200 mL |
| 1 M Hydrochloric Acid (aq.) | - | - | As needed |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed |
| Brine (Saturated NaCl aq.) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
| 500 mL three-neck round-bottom flask | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Addition funnel | - | 1 | - |
| Ice bath | - | 1 | - |
| Inert atmosphere setup (N₂ or Ar) | - | 1 | - |
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Flame-dry the glassware and allow it to cool to room temperature under an inert atmosphere.
-
Initial Charge: To the flask, add N,O-dimethylhydroxylamine hydrochloride (9.75 g, 100 mmol) and anhydrous dichloromethane (200 mL).
-
Cooling: Cool the resulting suspension to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (17.8 mL, 220 mmol) to the stirred suspension at 0 °C.
-
Acyl Chloride Addition: Add fluoroacetyl chloride (7.8 mL, 105 mmol) to the addition funnel. Add the fluoroacetyl chloride dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of 1 M HCl (aq.).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
// Edges prep1 -> prep2 -> prep3 -> react1 -> react2 -> workup1 -> workup2 -> workup3 -> workup4 -> workup5; } dot Figure 2: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of an α-Fluoroketone via Grignard Reaction
This protocol describes a general procedure for the fluoroacetylation of a Grignard reagent to synthesize an α-fluoroketone.
Reaction Scheme:
F-CH₂-C(O)N(OMe)Me + R-MgBr → F-CH₂-C(O)R
Materials and Equipment:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 121.10 | 10 | 1.21 g |
| Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) | - | 12 | 4.0 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
| Saturated Ammonium Chloride (NH₄Cl aq.) | - | - | As needed |
| Diethyl ether or Ethyl acetate | - | - | As needed for extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
| 250 mL three-neck round-bottom flask | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Syringes and needles | - | - | - |
| Dry ice/acetone bath | - | 1 | - |
| Inert atmosphere setup (N₂ or Ar) | - | 1 | - |
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet. Flame-dry the glassware and cool to room temperature under an inert atmosphere.
-
Reagent Solution: Add this compound (1.21 g, 10 mmol) to the flask and dissolve it in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Using a syringe, slowly add the Grignard reagent (4.0 mL of 3.0 M solution, 12 mmol) to the stirred solution at -78 °C over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
-
Workup - Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a suitable solvent system such as ethyl acetate/hexanes) to yield the desired α-fluoroketone.
Protocol 3: Fluoroacetylation of a Primary Amine
This protocol provides a general method for the direct fluoroacetylation of a primary amine. This reaction typically requires activation of the Weinreb amide with a strong Lewis acid or conversion to a more reactive species. A common method involves the use of a Grignard reagent to form a magnesium alkoxide, which then facilitates the acylation.
Reaction Scheme:
-
R-NH₂ + EtMgBr → R-N(H)MgBr + EtH
-
F-CH₂-C(O)N(OMe)Me + R-N(H)MgBr → F-CH₂-C(O)NH-R
Materials and Equipment:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| Primary Amine (e.g., Benzylamine) | 107.15 | 10 | 1.07 g (1.09 mL) |
| Grignard Reagent (e.g., Ethylmagnesium bromide, 3.0 M in Et₂O) | - | 11 | 3.7 mL |
| This compound | 121.10 | 10.5 | 1.27 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 60 mL |
| Saturated Ammonium Chloride (NH₄Cl aq.) | - | - | As needed |
| Ethyl acetate | - | - | As needed for extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
| 250 mL Schlenk flask | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Syringes and needles | - | - | - |
| Ice bath | - | 1 | - |
| Inert atmosphere setup (N₂ or Ar) | - | 1 | - |
Procedure:
-
Amine Solution: In a flame-dried 250 mL Schlenk flask under an inert atmosphere, dissolve the primary amine (10 mmol) in anhydrous THF (30 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add the Grignard reagent (3.7 mL, 11 mmol) dropwise. Gas evolution (ethane) will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Weinreb Amide Addition: In a separate dry flask, dissolve this compound (1.27 g, 10.5 mmol) in anhydrous THF (30 mL).
-
Acylation: Transfer the solution of the Weinreb amide to the flask containing the magnesium amide salt via cannula at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup - Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with water (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-fluoro-N-alkylacetamide.
Conclusion and Future Outlook
This compound is a highly effective and controllable reagent for introducing the valuable fluoroacetyl moiety into a wide range of substrates. Its utility, derived from the stable tetrahedral intermediate characteristic of Weinreb amides, allows for the clean synthesis of α-fluoroketones and N-fluoroacetylated amines, which are important building blocks in medicinal chemistry and agrochemical research. The protocols provided herein offer a robust starting point for researchers to incorporate this versatile reagent into their synthetic strategies. As the demand for selectively fluorinated molecules continues to grow, the importance of reliable and efficient reagents like this compound will undoubtedly increase, paving the way for the discovery of novel therapeutics and advanced materials.
References
-
Ghosh, A. K., Banerjee, S., Sinha, S., Kang, S. B., & Zajc, B. (2010). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry, 75(15), 5288–5291. [Link]
-
Ghosh, A. K., Banerjee, S., & Zajc, B. (2010). α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block. PMC. [Link]
-
Ghosh, A. K., Banerjee, S., Sinha, S., Kang, S. B., & Zajc, B. (2010). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry, 75(15), 5288–5291. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research.
-
Pawar, S. D. (2011). MODULAR SYNTHESIS OF WEINREB AMIDES OF 2-FLUORO-2,4-DIENOIC ACIDS. Graduate Theses and Dissertations. [Link]
-
Ismail, M. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-196. [Link]
-
Gagosz, F., & Zard, S. Z. (2003). N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses, 80, 196. [Link]
-
Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 101, 61-84. [Link]
-
ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... Retrieved from [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylacetamide. Retrieved from [Link]
-
von Keutz, T., Cantillo, D., & Kappe, C. O. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters, 22(19), 7537–7541. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-530. [Link]
-
von Keutz, T., Cantillo, D., & Kappe, C. O. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. ResearchGate. [Link]
Sources
The Strategic Application of 2-Fluoro-N-methoxy-N-methylacetamide Derivatives in Medicinal Chemistry: A Guide to Synthesis and Protocols
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the synthetic chemist's toolkit, fluorinated building blocks are therefore of paramount importance. This guide focuses on the applications of derivatives of 2-Fluoro-N-methoxy-N-methylacetamide, a specialized fluorinated Weinreb amide, in the synthesis of complex molecular architectures relevant to pharmaceutical research.
While direct applications of this compound are not extensively documented, its functionalized counterpart, 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide , has emerged as a powerful reagent in the Julia-Kocienski olefination for the synthesis of α-fluorovinyl Weinreb amides.[2][3][4] These products are versatile intermediates, serving as precursors to α-fluoroenones and other valuable structures in medicinal chemistry.[2][5] This guide will provide a detailed exploration of this key application, including the rationale behind its use and step-by-step protocols for its implementation.
Core Application: A Gateway to α-Fluorovinyl Amides via Julia-Kocienski Olefination
The Julia-Kocienski olefination is a highly regarded method for the formation of carbon-carbon double bonds, prized for its operational simplicity and stereochemical control.[6] The use of a fluorinated Weinreb amide-containing sulfone, such as 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide, provides a modular and efficient route to α-fluorovinyl Weinreb amides. These motifs are of significant interest as the α-fluoroalkene unit can act as a stable mimic of a peptide bond or other functional groups, while the Weinreb amide functionality allows for the straightforward introduction of a ketone or aldehyde.[7][8]
The overall workflow involves the condensation of the fluorinated Julia-Kocienski reagent with an aldehyde, mediated by a base, to yield the desired α-fluorovinyl Weinreb amide.
A key advantage of this methodology is the ability to tune the stereoselectivity of the resulting alkene. The choice of base and reaction conditions can favor the formation of either the E or Z isomer, providing valuable control for structure-activity relationship (SAR) studies in drug discovery programs.[2][3]
Synthetic Protocols
The following protocols are adapted from published literature and provide a framework for the synthesis of the Julia-Kocienski reagent and its application in olefination reactions.[2]
Protocol 1: Synthesis of the Precursor N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide
This protocol outlines the synthesis of the sulfide precursor to the active Julia-Kocienski reagent.
Materials:
-
2-Mercapto-1,3-benzothiazole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromo-N-methoxy-N-methylacetamide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of 2-mercapto-1,3-benzothiazole (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-bromo-N-methoxy-N-methylacetamide (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Oxidation to 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide
This protocol describes the oxidation of the sulfide to the active sulfone reagent.
Materials:
-
N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide (from Protocol 1)
-
Ammonium molybdate tetrahydrate
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the sulfide (1.0 eq) in ethanol at 0 °C, add ammonium molybdate tetrahydrate (0.1 eq).
-
Add hydrogen peroxide (30% aq., 3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfone is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: General Procedure for Julia-Kocienski Olefination
This protocol provides a general method for the condensation of the sulfone reagent with an aldehyde.
Materials:
-
2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide (from Protocol 2)
-
Aldehyde (1.0 - 1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the sulfone (1.0 eq) and the aldehyde (1.0-1.2 eq) in the chosen anhydrous solvent at room temperature, add DBU (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-fluorovinyl Weinreb amide.
Data Summary: Stereoselectivity in Olefination
The stereochemical outcome of the Julia-Kocienski olefination is highly dependent on the reaction conditions. The table below summarizes typical outcomes based on published data.[2]
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Major Isomer |
| Benzaldehyde | DBU | THF | 25 | E |
| Benzaldehyde | NaH | THF | 0 | Z |
| Cyclohexanecarboxaldehyde | DBU | DCM | 25 | E |
| Cyclohexanecarboxaldehyde | NaH | THF | 0 | Z |
Downstream Transformations and Future Outlook
The α-fluorovinyl Weinreb amides synthesized via this methodology are valuable intermediates for further synthetic elaboration.
Treatment with organometallic reagents, such as Grignard reagents, converts the Weinreb amide into an α-fluoroenone.[2][3] Alternatively, reduction of the Weinreb amide can yield the corresponding α-fluoroenal. These transformations open up a wide array of possibilities for incorporating the fluorovinyl moiety into more complex, biologically active molecules. For instance, α-fluoroenones can serve as Michael acceptors or participate in various cycloaddition reactions.
References
-
Ghosh, A. K., et al. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry, 74(15), 5545–5553. [Link][2][5]
-
Kumar, R., & Zajc, B. (2010). Synthesis of Regiospecifically Fluorinated Conjugated Dienamides. Molecules, 15(4), 2694–2707. [Link][1][4][]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Retrieved from [Link][10]
- Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in the Synthesis of Fluorinated Compounds. Accounts of Chemical Research, 37(1), 31-44.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Blakemore, P. R. (2005). The Julia-Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 3567-3587.
- Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link][7]
-
Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link][8]
Sources
- 1. Synthesis of Regiospecifically Fluorinated Conjugated Dienamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
The Strategic Role of 2-Fluoro-N-methoxy-N-methylacetamide in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary drug discovery, the quest for molecular entities with enhanced pharmacological profiles is perpetual. The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, often imparting favorable properties such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. Within the toolkit of the synthetic chemist, 2-Fluoro-N-methoxy-N-methylacetamide emerges as a versatile and powerful reagent for the precise introduction of a fluoroacetyl moiety. This guide provides an in-depth exploration of its applications, underpinned by detailed protocols and the scientific rationale for its use.
While direct literature on this compound is nascent, its utility can be confidently extrapolated from its close analogs, the di- and tri-fluorinated and chlorinated N-methoxy-N-methylacetamides, which are well-documented as exemplary Weinreb amides.[1][2] These reagents are prized for their ability to react with organometallic nucleophiles to form stable tetrahedral intermediates, which upon acidic workup yield ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This controlled reactivity is paramount in the multi-step synthesis of complex pharmaceutical agents.
Core Applications in Drug Discovery
The primary role of this compound and its analogs in drug discovery can be categorized into two main areas:
-
As a Weinreb Amide for Ketone Synthesis: The N-methoxy-N-methylamide functionality, commonly known as a Weinreb amide, is the key to its utility. It allows for the controlled synthesis of monofluorinated ketones, which are important pharmacophores in a variety of drug classes.
-
As a Precursor for Radiolabeled Imaging Agents: The presence of fluorine makes this reagent a valuable precursor for the synthesis of 18F-labeled positron emission tomography (PET) tracers.[3][4][5][6][7] These imaging agents are crucial for visualizing and quantifying biological processes in vivo, aiding in drug development and diagnostics.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of a reagent is critical for its effective and safe use in the laboratory. The data presented below is a composite based on available information for analogous N-methoxy-N-methylacetamides.
| Property | Value | Source |
| Molecular Formula | C4H8FNO2 | N/A |
| Molecular Weight | 121.11 g/mol | N/A |
| Appearance | Clear colorless to yellow liquid | [8][9] |
| Boiling Point | ~152°C (for N-methoxy-N-methylacetamide) | [9] |
| Flash Point | ~49°C (for N-methoxy-N-methylacetamide) | [9] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [10][11] |
Safety Summary:
This compound and its analogs are considered hazardous chemicals.[10] They may be harmful if swallowed, in contact with skin, or if inhaled.[10] It is essential to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
Experimental Protocols
The following protocols are designed to provide a framework for the synthesis and application of this compound. Researchers should adapt these procedures to their specific substrates and experimental conditions.
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of Weinreb amides from the corresponding acyl chloride.
Materials:
-
Fluoroacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) in DCM at 0°C in a round-bottom flask, slowly add triethylamine (2.2 equivalents).[12]
-
Stir the mixture at 0°C for 10-15 minutes.
-
Slowly add fluoroacetyl chloride (1.0 equivalent) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.
-
The product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
The use of an ice bath (0°C) during the addition of reagents helps to control the exothermic reaction between the acyl chloride and the amine.
-
Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The aqueous workup with NaHCO3 removes any unreacted starting materials and acidic byproducts.
Protocol 2: Synthesis of a Monofluorinated Ketone via Weinreb Amide Chemistry
This protocol details the reaction of this compound with a Grignard reagent to synthesize a monofluorinated ketone.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide) in an appropriate solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise via syringe.
-
Stir the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution at 0°C.
-
Add 1 M HCl to hydrolyze the intermediate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting ketone by column chromatography on silica gel.
Self-Validating System:
The stability of the tetrahedral intermediate formed in Weinreb amide reactions is a key feature of this protocol.[1] This intermediate prevents the over-addition of the Grignard reagent, which would lead to the formation of a tertiary alcohol. The successful isolation of the desired ketone as the major product validates the controlled nature of this reaction.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key workflows and mechanisms.
Caption: General workflow for monofluorinated ketone synthesis.
Conclusion
This compound stands as a reagent of significant potential in drug discovery. Its ability to serve as a robust precursor for monofluorinated ketones and radiolabeled imaging agents makes it a valuable asset for medicinal chemists. The protocols and principles outlined in this guide are intended to empower researchers to leverage the unique reactivity of this and related Weinreb amides in the pursuit of novel therapeutics. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for successful and safe experimentation.
References
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Retrieved from [Link]
-
Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Liang, S. H., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593–2609. Retrieved from [Link]
-
Liang, S. H., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593–2609. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. Retrieved from [Link]
-
Scott, P. J. H., et al. (2023). Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(7), 964–971. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of 2-(tert-butoxy)-N-methoxy-N-methylacetamide in Advanced Synthesis. Retrieved from [Link]
-
Watanabe, Y., et al. (2022). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. MedChemComm, 13(5), 953–959. Retrieved from [Link]
-
Hsin, L.-W., et al. (2020). Synthesis and evaluation of 2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine derivatives as potential positron emission tomography imaging agents for serotonin transporters. Bioorganic Chemistry, 97, 103654. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-N-methoxy-N-methylacetamide in Synthesizing Bioactive Quinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compound 5: (a) 2-chloro-N-methoxy-N-methylacetamide,.... Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine derivatives as potential positron emission tomography imaging agents for serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H25833.06 [thermofisher.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthetic Routes Utilizing 2-Fluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 2-Fluoro-N-methoxy-N-methylacetamide in Modern Synthesis
The selective introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorinated building blocks, This compound stands out as a highly valuable reagent for the precise introduction of the fluoroacetyl moiety (-C(O)CH₂F).
This document serves as a detailed technical guide on the synthetic applications of this compound. As a member of the N-methoxy-N-methylamide (Weinreb amide) family, this reagent offers a controlled and efficient pathway to synthesize α-fluoromethyl ketones, which are key intermediates in the development of pharmaceuticals and other advanced materials.[1] We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its synthesis and application, and present data to guide researchers in leveraging this versatile reagent for their synthetic challenges.
The Weinreb Amide Advantage: Mechanistic Insights
The exceptional utility of this compound stems from its identity as a Weinreb amide. First reported by Nahm and Weinreb in 1981, this class of amides revolutionized ketone synthesis from organometallic reagents.[2] The key to their success is the formation of a stable, five-membered metal-chelated tetrahedral intermediate upon nucleophilic addition.
This chelation prevents the common problem of over-addition seen with other acylating agents like esters or acid chlorides, which often leads to the formation of tertiary alcohols.[2] The stable intermediate only collapses to the ketone upon aqueous workup, ensuring a clean and high-yielding transformation.
dot digraph "Weinreb_Mechanism" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes reagents [label="this compound + R-MgX (Grignard Reagent)"]; intermediate [label=<
Stable Tetrahedral Intermediate (Chelated)
, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Workup (e.g., H₃O⁺)"]; products [label="α-Fluoromethyl Ketone + (MeO)MeNH·HX"];
// Edges reagents -> intermediate [label=" Nucleophilic Addition "]; intermediate -> workup [label=" Protonation & Collapse "]; workup -> products [label=" Product Formation "]; } dot Caption: Generalized workflow for the reaction of a Weinreb amide.
I. Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be required. The following protocol is adapted from the standard synthesis of Weinreb amides from acid chlorides.[2] The starting material, fluoroacetyl chloride, is readily available but should be handled with care due to its reactivity and toxicity.
Protocol 1: Synthesis of this compound
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Fluoroacetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).
-
Suspension: Suspend the hydrochloride salt in anhydrous DCM (approx. 10 mL per gram of salt).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add pyridine or TEA (2.2 eq) to the stirring suspension. Stir for 10-15 minutes at 0 °C.
-
Acylation: Add a solution of fluoroacetyl chloride (1.0 eq) in anhydrous DCM dropwise via the addition funnel over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="N,O-Dimethylhydroxylamine HCl\n+ Fluoroacetyl Chloride"]; step1 [label="Suspend in DCM, cool to 0°C"]; step2 [label="Add Base (Pyridine/TEA)"]; step3 [label="Slowly add Fluoroacetyl Chloride"]; step4 [label="Stir overnight at RT"]; step5 [label="Aqueous Workup\n(NaHCO₃, H₂O, Brine)"]; step6 [label="Dry (MgSO₄) & Concentrate"]; end [label="Purify via Vacuum Distillation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; } dot Caption: Workflow for the synthesis of the target Weinreb amide.
II. Application: Synthesis of α-Fluoromethyl Ketones
The primary application of this compound is the synthesis of α-fluoromethyl ketones via reaction with organometallic reagents, most commonly Grignard or organolithium reagents.
Protocol 2: General Procedure for Fluoroacetylation of Grignard Reagents
This protocol is a specific application of the general procedure described by Weinreb.[2] It provides a reliable method for synthesizing a wide range of aryl and alkyl α-fluoromethyl ketones.
Materials:
-
Aryl or alkyl magnesium halide (Grignard reagent), solution in THF or Et₂O
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ketone product by silica gel column chromatography.
Data Presentation: Substrate Scope and Expected Yields
The fluoroacetylation reaction is robust and applicable to a wide range of Grignard reagents. The following table summarizes expected outcomes based on analogous reactions with Weinreb amides.
| Entry | Grignard Reagent (R-MgX) | Product (R-C(O)CH₂F) | Typical Yield Range | Notes |
| 1 | Phenylmagnesium bromide | 2-Fluoro-1-phenylethan-1-one | 85-95% | Generally high yielding for simple aryl Grignards. |
| 2 | 4-Methoxyphenylmagnesium bromide | 2-Fluoro-1-(4-methoxyphenyl)ethan-1-one | 80-90% | Tolerates electron-donating groups. |
| 3 | 4-Chlorophenylmagnesium bromide | 1-(4-Chlorophenyl)-2-fluoroethan-1-one | 80-90% | Tolerates electron-withdrawing halogens. |
| 4 | 2-Thienylmagnesium bromide | 2-Fluoro-1-(thiophen-2-yl)ethan-1-one | 75-85% | Applicable to heteroaromatic systems. |
| 5 | n-Butylmagnesium chloride | 1-Fluorohexan-2-one | 70-85% | Generally good yields for aliphatic Grignards. |
| 6 | Cyclohexylmagnesium chloride | 1-(Cyclohexyl)-2-fluoroethan-1-one | 65-80% | Steric hindrance may slightly lower yields. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The stability of the Weinreb amide intermediate ensures a clean reaction profile, minimizing the formation of tertiary alcohol byproducts. Successful synthesis can be confirmed by standard analytical techniques:
-
TLC Analysis: Monitor the disappearance of the starting Weinreb amide and the appearance of a new, typically less polar, ketone product.
-
NMR Spectroscopy: The ¹H NMR spectrum of the product will show characteristic signals for the fluoromethyl group (a doublet, ³JHF ≈ 47 Hz) and the disappearance of the N-methoxy and N-methyl signals of the starting material. ¹⁹F NMR will show a triplet corresponding to the -CH₂F group.
-
Mass Spectrometry: Confirms the molecular weight of the desired α-fluoromethyl ketone.
By following these protocols and employing standard analytical checks, researchers can confidently synthesize and utilize this compound in their synthetic campaigns, ensuring reproducible and high-quality results.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Retrieved January 17, 2026, from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]
Sources
"2-Fluoro-N-methoxy-N-methylacetamide in peptide synthesis"
Application Note & Protocol
Topic: 2-Fluoro-N-methoxy-N-methylacetamide: A Superior Reagent for Controlled N-Terminal Fluoroacetylation of Peptides
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and synthesis.
Senior Application Scientist's Foreword: In the field of peptide synthesis, the precision of each chemical step dictates the success of the entire endeavor. N-terminal modification is a critical final step that can profoundly influence a peptide's biological activity, stability, and pharmacokinetic profile. Fluoroacetylation, in particular, is a valuable tool for introducing fluorine's unique properties into a peptide structure. This guide moves beyond simple protocols to provide a deep, mechanistic understanding of why this compound, a specialized Weinreb amide, represents a significant advancement for this application. We will explore the causality behind its high efficiency and clean reaction profiles, empowering you to implement this technology with confidence and precision.
Introduction: The Challenge of Precise N-Terminal Modification
The synthesis of peptides for therapeutic or research use often requires modifications to mimic larger proteins or enhance stability.[1] N-terminal acylation, or "capping," is a common strategy to introduce a neutral amide bond, which can prevent enzymatic degradation and alter the peptide's overall charge and conformation.[1] The introduction of a fluoroacetyl group is particularly strategic; the high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate binding interactions with biological targets.[2]
However, the reagents traditionally used for this purpose, such as fluoroacetic anhydride or fluoroacetyl chloride, are highly reactive. This reactivity can lead to incomplete reactions, side-product formation, and difficulties in handling. This compound emerges as a highly effective alternative. As a member of the Weinreb-Nahm amide family, it offers a unique combination of stability and controlled reactivity, ensuring efficient and clean fluoroacetylation with minimal risk of over-reaction or degradation of the peptide substrate.[3][4]
The Weinreb Amide Advantage: Mechanism of Controlled Acylation
The superior performance of this compound is rooted in the inherent chemical properties of the N-methoxy-N-methylamide (Weinreb amide) functionality. Unlike more reactive acylating agents, the Weinreb amide's reaction with a nucleophile (such as the N-terminal amine of a peptide) proceeds through a highly stable, chelated tetrahedral intermediate.[4][5]
Key Mechanistic Features:
-
Chelation Stability: The methoxy group's oxygen atom chelates the metal cation (from the deprotonated amine or other species in solution), stabilizing the tetrahedral intermediate. This prevents the premature collapse and subsequent over-addition that can plague reactions with other acylating agents.[3][4]
-
Controlled Reactivity: The intermediate is stable enough to persist until an aqueous workup or a change in conditions causes it to collapse, cleanly yielding the desired N-fluoroacetylated peptide.[4] This controlled process minimizes the formation of impurities.
-
Reagent Robustness: The reagent itself is significantly more stable to storage and handling than acid halides or anhydrides, improving experimental reproducibility.
Caption: Reaction mechanism of fluoroacetylation using a Weinreb amide.
Performance and Advantages in Solid-Phase Peptide Synthesis (SPPS)
Integrating this compound into a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow is straightforward. The fluoroacetylation step is performed on the resin-bound peptide after the removal of the final N-terminal Fmoc protecting group.
| Feature | This compound | Fluoroacetyl Chloride / Anhydride |
| Reactivity | Controlled, high efficiency | Highly reactive, can be difficult to control |
| Side Reactions | Minimal; no over-acylation | Potential for diacylation, acylation of sensitive side chains |
| Reagent Stability | High; stable in solution for hours | Low; sensitive to moisture, degrades rapidly |
| Handling | Standard laboratory practice | Requires stringent anhydrous conditions |
| Typical Purity | >95% crude purity achievable | Variable, often requires extensive purification |
| Safety | Flammable liquid[6] | Corrosive, highly toxic byproducts (e.g., HF) |
Detailed Experimental Protocol: On-Resin N-Terminal Fluoroacetylation
This protocol details the N-terminal fluoroacetylation of a peptide synthesized on a solid support using Fmoc/tBu chemistry. The procedure begins after the final amino acid has been coupled and its Fmoc group has been removed.
Materials and Reagents
-
Peptide-on-resin with a free N-terminal amine (e.g., on Rink Amide or Wang resin).[1]
-
This compound.
-
N,N-Diisopropylethylamine (DIEA).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), synthesis grade.
-
Piperidine solution (20% v/v in DMF) for Fmoc deprotection.
-
Reagents for cleavage and global deprotection (e.g., TFA/TIS/H₂O cocktail).
-
Reagents for Kaiser test.[7]
Workflow Visualization
Caption: SPPS workflow highlighting the N-terminal fluoroacetylation step.
Step-by-Step Methodology
Pre-Reaction: Final Fmoc Deprotection
-
Ensure the synthesis of your peptide sequence is complete.
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all residual piperidine.
-
Perform a Kaiser test on a small sample of beads. A strong positive result (dark blue beads) confirms the presence of the free primary amine.[7][8]
Fluoroacetylation Reaction
-
Swell the washed resin in DMF for 15 minutes.
-
Prepare the fluoroacetylation solution: In a separate vial, dissolve this compound (5 equivalents relative to resin loading) and DIEA (5 equivalents) in DMF.
-
Drain the DMF from the reaction vessel and immediately add the fluoroacetylation solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Reaction time may be optimized based on the peptide sequence.
-
Monitor the reaction for completion by taking a small aliquot of resin, washing it thoroughly, and performing a Kaiser test. A negative result (clear or yellowish beads) indicates the reaction is complete.[8]
Post-Reaction: Cleavage and Deprotection
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all excess reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleave the N-fluoroacetylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze the crude product by RP-HPLC and Mass Spectrometry to confirm identity and purity.
Safety and Handling
-
This compound: Classified as a flammable liquid.[6][9] Keep away from heat, sparks, and open flames.[6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][10]
-
Fluoroacetic Acid Derivatives: Be aware that derivatives of fluoroacetic acid can be toxic. Avoid inhalation, ingestion, and skin contact.
-
TFA and Cleavage Cocktails: Trifluoroacetic acid is highly corrosive and causes severe burns. Always handle with extreme care in a chemical fume hood using appropriate PPE.
Conclusion
This compound provides a robust and highly efficient method for the N-terminal fluoroacetylation of synthetic peptides. Its identity as a Weinreb amide confers exceptional stability and controlled reactivity, which translates to cleaner reactions, higher crude purity, and greater experimental reproducibility compared to traditional acylating agents. By incorporating this reagent into standard SPPS protocols, researchers can reliably access fluoroacetyl-capped peptides, unlocking new possibilities in drug discovery and chemical biology.
References
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Weinreb ketone synthesis. Retrieved from [Link]
-
Organic Chemistry. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage from Weinreb Resin; Peptide Aldehydes. Retrieved from [Link]
-
Liu, S., et al. (2014). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry, 12(1), 114-121. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... Retrieved from [Link]
-
National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 71(19), 7117-7125. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Tai, J. J. (n.d.). Weinreb amides. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Organic Process Research & Development. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]
"creating alpha-fluoro ketones with 2-Fluoro-N-methoxy-N-methylacetamide"
Application Note & Protocol
Title: Synthesis of α-Fluoro Ketones via Electrophilic Fluoroacetylation using 2-Fluoro-N-methoxy-N-methylacetamide
Introduction: The Strategic Value of α-Fluoro Ketones
α-Fluoro ketones are highly valuable synthetic intermediates in the development of pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the α-position of a ketone can significantly alter the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Traditional methods for synthesizing these compounds often involve the direct fluorination of a pre-formed ketone using potent electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[2][3][4] While effective, these methods can sometimes suffer from issues with regioselectivity, over-fluorination, and the need for harsh or strongly oxidizing reagents.[2]
This application note presents a robust and reliable alternative: the synthesis of α-fluoro ketones through the reaction of organometallic reagents with This compound . This compound functions as a specialized Weinreb amide, acting as a fluoroacetylating agent.[5][6] This approach offers exceptional control, high yields, and prevents the common problem of over-addition, providing a clean and direct route to the desired α-fluoro ketone products. We will detail the underlying mechanism, provide a comprehensive experimental protocol, and discuss expected outcomes and safety considerations.
The Reagent: Understanding this compound
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. The utility of Weinreb amides in modern synthesis stems from their unique reactivity profile with strong nucleophiles like Grignard or organolithium reagents.[5][6]
Unlike more reactive acylating agents such as acid chlorides or esters, the reaction of an organometallic reagent with a Weinreb amide proceeds through a highly stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous workup is performed.[5] This stability is the key to the method's success, as it effectively prevents the undesired secondary reaction where a second equivalent of the organometallic reagent attacks the newly formed ketone, which would lead to a tertiary alcohol byproduct. The presence of the α-fluorine atom in this compound makes it a perfect vehicle for transferring the crucial fluoroacetyl (FCH₂C(O)-) moiety.
Mechanism of Action: Controlled Acylation
The reaction proceeds via a nucleophilic acyl substitution. The organometallic reagent (e.g., a Grignard reagent, R-MgX) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium ion and both the oxygen of the original carbonyl and the oxygen of the N-methoxy group. This stable five-membered ring structure prevents the elimination of the N-methoxy-N-methylamino group until the chelate is broken during acidic aqueous workup.
Below is a diagram illustrating the step-wise mechanism.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.
Caption: Reaction mechanism for the synthesis of α-fluoro ketones.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-fluoro-3-phenylpropan-2-one using phenylmagnesium bromide as a representative Grignard reagent.
Materials and Equipment
-
Reagents:
-
This compound (Purity >98%)
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Addition funnel (optional)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Procedure
The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the Grignard reagent.
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Purge the flask with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Using a syringe, add this compound (1.0 eq) to the flask, followed by anhydrous THF (to make a ~0.2 M solution).
-
Rationale: An inert and anhydrous environment is critical for the stability and reactivity of the organometallic reagent.
-
-
Cooling and Reagent Addition:
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Rationale: Slow, low-temperature addition prevents exothermic reactions and minimizes potential side reactions. The slight excess of the Grignard reagent ensures complete consumption of the starting amide.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC. To take a sample, withdraw a small aliquot with a syringe and immediately quench it into a vial containing saturated NH₄Cl solution. Extract with a small amount of ethyl acetate and spot the organic layer on a TLC plate.
-
Rationale: TLC allows for the visualization of the consumption of the starting Weinreb amide.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Rationale: NH₄Cl is a mild acid that effectively protonates the intermediate and quenches any remaining Grignard reagent without causing unwanted side reactions.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Rationale: The washes remove acidic and aqueous impurities. NaHCO₃ neutralizes any excess acid.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the α-fluoro ketone as a pure substance.
-
Overall Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Protocol for the Synthesis of Monofluoromethyl Ketones using 2-Fluoro-N-methoxy-N-methylacetamide
Introduction
In the landscape of modern synthetic organic chemistry, the development of reagents that offer high selectivity and functional group tolerance is paramount. 2-Fluoro-N-methoxy-N-methylacetamide, a specialized form of a Weinreb-Nahm amide, has emerged as a valuable tool for the synthesis of monofluoromethyl ketones.[1][2][3] These ketones are important structural motifs in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine atom. The defining feature of the Weinreb amide is its ability to react with potent organometallic nucleophiles, such as Grignard or organolithium reagents, to yield a ketone after a single addition.[1][4] This controlled reactivity prevents the common issue of over-addition that plagues more traditional acylating agents like esters or acid chlorides, which often leads to the formation of tertiary alcohols.[1][5] This application note provides a comprehensive protocol for a typical reaction of this compound with a Grignard reagent, detailing the underlying mechanism, safety precautions, and experimental procedure.
Reaction Principle and Mechanism
The success of the Weinreb ketone synthesis hinges on the unique stability of the tetrahedral intermediate formed upon nucleophilic attack. The N-methoxy-N-methylamide functionality facilitates the formation of a stable five-membered chelate with the metal cation (e.g., Mg²⁺ from a Grignard reagent) and the two oxygen atoms.[1][2][4] This chelated intermediate is stable at low temperatures, preventing its collapse and subsequent second addition of the nucleophile.[1] The desired ketone is only liberated upon acidic workup, which breaks down the chelate.[1][5]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Safety Precautions
Working with this compound and organometallic reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[6][7]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[6][7]
-
Inert Atmosphere: Grignard reagents are sensitive to moisture and air. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] All glassware must be thoroughly dried before use.
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted organometallic reagents carefully with a suitable solvent (e.g., isopropanol) before disposal.[6]
Detailed Experimental Protocol: Synthesis of 2-Fluoro-1-phenylethan-1-one
This protocol describes the reaction of this compound with Phenylmagnesium bromide to yield 2-fluoro-1-phenylethan-1-one.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks (flame-dried) |
| Phenylmagnesium bromide (1.0 M in THF) | Magnetic stirrer and stir bars |
| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |
| 1 M Hydrochloric acid (HCl) | Septa |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Inert gas line (Nitrogen or Argon) |
| Saturated aqueous Sodium Chloride (Brine) | Ice-water bath |
| Anhydrous Magnesium Sulfate (MgSO₄) | Separatory funnel |
| Diethyl ether or Ethyl acetate | Rotary evaporator |
| Solvents for chromatography (e.g., Hexanes/EtOAc) | Glassware for column chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).
-
Flush the flask with nitrogen or argon.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Grignard Reagent:
-
While stirring the solution at 0 °C, slowly add Phenylmagnesium bromide (1.0 M in THF, 1.1 eq) dropwise via syringe over 20-30 minutes. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding 1 M HCl (aq). Add until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-1-phenylethan-1-one.
-
Data Presentation
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value |
| Stoichiometry | |
| This compound | 1.0 equivalent |
| Phenylmagnesium bromide | 1.1 - 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature (Addition) | 0 °C |
| Temperature (Reaction) | Room Temperature |
| Reaction Time | 1 - 3 hours |
| Expected Outcome | |
| Expected Yield | 75 - 90% |
| Product Appearance | Colorless to pale yellow oil/solid |
Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Overall experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Grignard reagent due to exposure to air/moisture. | Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is scrupulously dried and the reaction is under an inert atmosphere. |
| Starting amide is of poor quality. | Verify the purity of the this compound by NMR or GC-MS. | |
| Formation of Byproducts | Reaction temperature was too high during Grignard addition. | Maintain the temperature at 0 °C or lower during the addition of the Grignard reagent to ensure the stability of the tetrahedral intermediate. |
| Presence of unreacted starting material. | Increase reaction time or slightly increase the equivalents of the Grignard reagent. | |
| Emulsion during Workup | Insufficient volume of organic solvent or brine. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Conclusion
This compound serves as a highly effective fluoroacylating agent for the synthesis of monofluoromethyl ketones. The protocol described herein, leveraging the chelation-stabilized intermediate of the Weinreb-Nahm amide, provides a reliable and high-yielding method that avoids common side reactions. This approach is broadly applicable to a wide range of organometallic nucleophiles, making it a cornerstone reaction for researchers in drug discovery and chemical synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Current Protocols. (n.d.). Weinreb amides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]
-
Ouarna, S., et al. (n.d.). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. ResearchGate. Retrieved from [Link]
-
Rudzinski, D. M., Kelly, C. B., & Leadbeater, N. E. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(77), 9610-9612. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
National Institutes of Health. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]
-
Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-N-methoxy-N-methylacetamide
Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific Weinreb amide synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
The most common and direct precursor for this synthesis is fluoroacetyl chloride .[1] This highly reactive acid chloride readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine. Alternatively, one can start from fluoroacetic acid and use a coupling agent to facilitate the amide bond formation.[]
Q2: What is the crucial role of a base in the reaction between fluoroacetyl chloride and N,O-dimethylhydroxylamine hydrochloride?
The reaction between fluoroacetyl chloride and N,O-dimethylhydroxylamine hydrochloride generates one equivalent of hydrochloric acid (HCl). A base, typically a non-nucleophilic amine like pyridine or triethylamine (TEA), is essential to neutralize this HCl.[3] If not neutralized, the HCl would protonate the N,O-dimethylhydroxylamine, rendering it non-nucleophilic and halting the reaction. An excess of the base is often used to ensure the reaction goes to completion.
Q3: Which solvents are recommended for this reaction, and why?
Aprotic solvents are standard for this synthesis to avoid any reaction with the highly reactive fluoroacetyl chloride. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are common choices.[1][4] These solvents are effective at dissolving the reactants and are inert under the reaction conditions. The choice of solvent can sometimes influence reaction rates and the solubility of byproducts.[5][6][7]
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials (fluoroacetyl chloride and N,O-dimethylhydroxylamine) and the desired product. The disappearance of the limiting reactant, typically the N,O-dimethylhydroxylamine, indicates the completion of the reaction. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.
Q5: What are the expected analytical characteristics of this compound?
-
¹H NMR: Distinct singlets for the N-methyl and O-methyl protons, and a doublet for the fluorinated methylene (CH₂F) group due to coupling with the fluorine atom.
-
¹³C NMR: Resonances for the carbonyl carbon, the N-methyl and O-methyl carbons, and a doublet for the fluorinated carbon, again due to C-F coupling.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight should be observable.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in Reaction: Fluoroacetyl chloride is highly reactive with water, leading to its decomposition. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Insufficient Base: The generated HCl was not fully neutralized, deactivating the nucleophile. | Use at least two equivalents of a non-nucleophilic base like pyridine or triethylamine. | |
| 3. Poor Quality of Fluoroacetyl Chloride: The starting material may have degraded over time. | Use freshly distilled or newly purchased fluoroacetyl chloride. | |
| 4. Low Reaction Temperature: The reaction rate may be too slow at very low temperatures. | While the initial addition is often done at 0°C to control the exothermic reaction, allowing the mixture to warm to room temperature can drive it to completion.[3] | |
| Formation of Multiple Byproducts | 1. Side Reactions of Fluoroacetyl Chloride: Due to its high reactivity, fluoroacetyl chloride can undergo side reactions if other nucleophiles are present. | Ensure the purity of all reactants and solvents. The reaction should be clean if moisture is excluded. |
| 2. Reaction with Solvent: Some solvents may not be completely inert. | Stick to commonly used and well-dried aprotic solvents like DCM or THF.[1][4] | |
| Difficult Aqueous Workup (Emulsion Formation) | 1. Presence of Fine Particulate Matter or Salts: This can stabilize emulsions between the organic and aqueous layers. | Adding brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase. If the issue persists, filtering the combined layers through a pad of Celite can be effective. |
| Product Instability or Decomposition | 1. Hydrolysis during Workup: The Weinreb amide can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure. | Perform the aqueous workup efficiently and avoid extreme pH conditions. Neutralize the reaction mixture carefully and proceed with extraction promptly. |
| 2. Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine. Alternatively, a different purification method like distillation could be considered if the product is thermally stable. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis from Fluoroacetyl Chloride
This protocol is a representative procedure based on standard methods for Weinreb amide synthesis from acid chlorides.[3] Optimization may be required.
Materials:
-
Fluoroacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Add anhydrous DCM to the flask, and begin stirring to form a suspension.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add anhydrous pyridine (2.2 equivalents) to the suspension.
-
In the dropping funnel, prepare a solution of fluoroacetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the fluoroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis from Fluoroacetic Acid
This protocol utilizes a common peptide coupling agent.
Materials:
-
Fluoroacetic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve fluoroacetic acid (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C.
-
Slowly add DIPEA (3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanism
Caption: Mechanism of Weinreb amide formation.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
-
Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-N-methoxy-N-methylacetamide. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. Retrieved January 18, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Retrieved January 18, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 18, 2026, from [Link]
-
Reddit. (2013, April 10). Question about working with Weinreb amide resin. r/chemistry. Retrieved from [Link]
- Manzur, J., & González, G. (1981). Solvent Effect on the Amidic Bond.
-
Singh, R., et al. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved January 18, 2026, from [Link]
-
Tunoori, A. R., White, J. M., & Georg, G. I. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091-4093. [Link]
-
PubChemLite. (n.d.). 2,2-difluoro-n-methoxy-n-methylacetamide (C4H7F2NO2). Retrieved January 18, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 5). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. PubMed Central. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 9). Solvent Effects on the IR Spectra of N-Methylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). US4643851A - Process for preparing trifluoroacetyl chloride.
-
Royal Society of Chemistry. (2019, June 17). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]
-
Repositorio Académico - Universidad de Chile. (n.d.). Solvent Effects on the Amidic Bond. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A Weinreb amide approach to the synthesis of trifluoromethylketones. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 7). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
-
ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. Retrieved January 18, 2026, from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 2,2,2-Trifluoro-N-methoxy-N-methylacetamide, 98%. Retrieved January 18, 2026, from [Link]
-
Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, February 13). Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene. Retrieved from [Link]
Sources
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
"common side reactions with 2-Fluoro-N-methoxy-N-methylacetamide"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Fluoro-N-methoxy-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, stability, and reactivity of this compound, a specialized type of Weinreb amide.
Question 1: What makes this compound a useful synthetic intermediate?
Answer: this compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[1] Its utility stems from its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides.[2][3]
The key advantage is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[1][4] This intermediate prevents the common problem of over-addition, which often plagues reactions with more reactive carbonyl compounds like esters or acid chlorides.[4][5] Upon aqueous workup, this intermediate collapses to reliably yield a ketone (with organometallics) or an aldehyde (with reducing agents).[4][6] The presence of the α-fluoro substituent introduces unique stereoelectronic properties and can be a critical pharmacophore in drug discovery.
Question 2: How does the α-fluoro substituent affect the stability and reactivity of the amide?
Answer: The α-fluoro substituent has several significant effects:
-
Increased Electrophilicity: Fluorine is a highly electronegative atom, which increases the electrophilicity of the carbonyl carbon. This can enhance the rate of nucleophilic attack compared to its non-fluorinated analog.
-
C-F Bond Stability: The carbon-fluorine bond is generally strong. However, under certain nucleophilic or basic conditions, the potential for elimination or other side reactions involving this bond exists, though it is often less reactive than other α-halo amides.[7]
-
Conformational Effects: The fluorine atom can influence the conformation of the amide bond, which may affect enzyme selectivity in biocatalysis or the stereochemical outcome of certain reactions.[8]
Question 3: What are the primary decomposition pathways or instabilities I should be aware of?
Answer: The primary stability concerns are hydrolysis and reactions under strongly basic conditions.
-
Hydrolysis: Like most amides, this compound can be hydrolyzed back to the corresponding carboxylic acid (2-fluoroacetic acid) under strongly acidic or basic conditions, particularly with heating.
-
Base-Induced Elimination: With strongly basic reagents (e.g., LDA at elevated temperatures, or sterically hindered bases), a significant side reaction can be an E2-type elimination.[9] This involves deprotonation at the N-methoxy group, leading to the elimination of the methoxide moiety to generate formaldehyde and the corresponding N-methylamide anion.[1][9]
Section 2: Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered when using this compound.
Guide 1: Low or No Yield of the Desired Ketone/Aldehyde
One of the most common issues is a lower-than-expected yield of the target ketone or aldehyde. This can often be traced to side reactions or suboptimal reaction conditions.
Troubleshooting Workflow: Low Product Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low product yield.
Quantitative Analysis of Common Side Reactions
The table below summarizes common side reactions and the conditions that favor them.
| Side Reaction Product | Chemical Name | Favored By | Recommended Mitigation |
| Over-addition | Tertiary Alcohol | • High Temperature• Rapid addition of reagent• >2 equivalents of organometallic reagent | Maintain reaction at -78°C to 0°C. Add reagent dropwise. Use 1.1-1.5 equivalents. |
| Elimination | N-Methyl-2-fluoroacetamide | • Strongly basic/hindered reagents (e.g., LDA)[9]• Elevated temperatures | Use organomagnesium or organolithium reagents instead of more basic alternatives. Keep temperatures low. |
| Reduction (of ketone) | Secondary Alcohol | • Excess hydride reagent[6] | Use DIBAL-H at low temperature. Use stoichiometric amounts of LiAlH₄. |
| Hydrolysis | 2-Fluoroacetic Acid | • Protic solvents• Aqueous workup at room temp. or higher | Use anhydrous solvents (THF, Et₂O). Quench reaction at low temperature before warming. |
Guide 2: Formation of N-Methyl-2-fluoroacetamide Byproduct
The presence of the N-methylamide byproduct is a clear indicator of a specific side reaction pathway.
Mechanism: Base-Induced Elimination
This side reaction is particularly relevant when using strongly basic or sterically hindered nucleophiles.[1][9] It proceeds via an E2 elimination mechanism.
-
Deprotonation: A strong base abstracts a proton from the N-methoxy methyl group.
-
Elimination: The resulting anion undergoes elimination, breaking the N-O bond to form formaldehyde and the N-methylamide anion.
-
Protonation: The N-methylamide anion is protonated during workup to yield the final N-Methyl-2-fluoroacetamide byproduct.
Caption: Mechanism of base-induced elimination side reaction.
Protocol: Minimizing Elimination Byproduct Formation
This protocol is optimized for a standard reaction with an organolithium reagent.
Materials:
-
This compound (1.0 eq)
-
Organolithium reagent (e.g., n-BuLi, PhLi) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) for quench
-
Standard glassware, argon/nitrogen atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Dissolution: Dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: The stability of the tetrahedral intermediate is highly dependent on low temperatures.[1] Maintaining -78°C is critical to prevent both over-addition and potential side reactions.
-
Reagent Addition: Add the organolithium reagent dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70°C. Causality: Slow addition prevents localized excesses of the highly basic nucleophile, which could trigger the elimination pathway.
-
Stirring: Stir the reaction mixture at -78°C for 30-60 minutes after the addition is complete.
-
Quenching: Quench the reaction at -78°C by slowly adding saturated aqueous NH₄Cl. Causality: Quenching at low temperature ensures that the stabilized intermediate is protonated before it has a chance to collapse and react further or decompose upon warming.
-
Workup: Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction.
Section 3: References
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. (n.d.). ResearchGate.
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
-
N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. (2017). Organic Letters. ACS Publications.
-
Weinreb ketone synthesis. (2023). In Wikipedia.
-
Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15-40.
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Papharma.
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters. ACS Publications.
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219.
-
Synthesis and reactions of α-fluoro-α-amino amides | Request PDF. (n.d.). ResearchGate.
-
Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. (2025). Advanced Synthesis & Catalysis.
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
-
α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls by Nuno Maulide's group. (2019).
-
Banks, J. W. (2004). α-fluoroamides in biotransformations. Durham e-Theses.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. α-fluoroamides in biotransformations - Durham e-Theses [etheses.dur.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-Fluoro-N-methoxy-N-methylacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical advice for the purification of compounds synthesized using 2-Fluoro-N-methoxy-N-methylacetamide, also known as a Weinreb amide.[1][2][3] Given the unique properties conferred by the fluorine atom and the Weinreb amide functionality, purification of these products can present specific challenges. This center is designed to address these issues in a clear, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in reactions involving this compound?
A1: The impurity profile is highly dependent on the specific reaction conditions and reagents used. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and other starting materials.
-
Hydrolysis Products: The Weinreb amide can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-fluoroacetic acid.[4]
-
Over-addition Byproducts: While Weinreb amides are designed to prevent over-addition of organometallic reagents, under certain conditions, small amounts of tertiary alcohol byproducts can form.[3]
-
N-methoxy-N-methylacetamide: Depending on the reaction, cleavage of the fluoroacetyl group can sometimes occur, generating the non-fluorinated Weinreb amide.[5][6]
-
Reagent-Derived Impurities: Byproducts from coupling agents or other reagents used in the synthesis of the Weinreb amide or in the subsequent reaction can also be present.[1]
Q2: My fluorinated product is highly polar. What is the best purification strategy?
A2: Purifying polar compounds, especially those containing fluorine, can be challenging.[7] Here are some recommended strategies:
-
Reverse-Phase Chromatography: This is often the go-to method for polar compounds. Using a C18 or other suitable reverse-phase column with a water/acetonitrile or water/methanol gradient can provide excellent separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reverse-phase chromatography.[8][9] It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[8][9]
-
Recrystallization: If your product is a solid, recrystallization can be a very effective and scalable purification technique.[10][11] Careful solvent screening is crucial for success with polar fluorinated molecules.[7]
-
Solid-Phase Extraction (SPE): SPE can be a useful tool for sample cleanup and removal of major impurities before a final polishing step by chromatography.[12]
Q3: I'm observing decomposition of my product on a silica gel column. What are my options?
A3: The acidic nature of silica gel can lead to the degradation of sensitive compounds. If you suspect your product is unstable on silica, consider these alternatives:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, mixed into your eluent or by pre-washing the column with a solvent containing a small amount of base.
-
Alumina Chromatography: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be a gentler alternative for acid-sensitive compounds.
-
Florisil or Other Stationary Phases: For particularly challenging separations, exploring other stationary phases like Florisil may be beneficial.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common purification problems.
Scenario 1: Poor Separation and Co-eluting Impurities in Column Chromatography
Problem: Despite trying various solvent systems, you are unable to achieve baseline separation of your product from a persistent impurity.
Troubleshooting Workflow:
Caption: Decision tree for resolving poor chromatographic separation.
Step-by-Step Guidance:
-
Systematic TLC Analysis: Before scaling up to a column, exhaustively screen different solvent systems using TLC. Try a wide range of polarities and solvent mixtures.
-
Change the Stationary Phase: If normal-phase silica gel is not providing adequate separation, switch to a different stationary phase. As mentioned, reverse-phase, alumina, or HILIC could offer different selectivity.
-
Employ High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than flash column chromatography.[13][14][15][16][17] It is a powerful tool for isolating high-purity compounds.[13][15]
-
Consider Recrystallization: If your product is a solid, even if it appears as an oil initially, attempting recrystallization from various solvents can be a highly effective method to obtain pure material.[10][11]
-
Isomeric Impurities: If the impurity is an isomer of your product (e.g., a diastereomer), separation can be particularly challenging. Specialized chiral chromatography may be necessary for enantiomers.
Scenario 2: Low or No Recovery of Product After Purification
Problem: After performing a purification procedure, you have a significantly lower yield than expected, or you cannot isolate any product at all.
Troubleshooting Workflow:
Caption: Systematic approach to diagnosing low product recovery.
Step-by-Step Guidance:
-
Analyze All Stages: Do not discard any fractions or aqueous layers until you have confirmed the location of your product. Use TLC or LC-MS to analyze the crude material, all collected fractions, and even the aqueous layers from any extractions.
-
Product Adsorbed to the Stationary Phase: Highly polar compounds can sometimes irreversibly bind to silica gel. Try flushing the column with a very strong solvent like methanol or a mixture of methanol and dichloromethane.
-
Losses During Workup: If your product has some water solubility, it may have been lost in the aqueous layers during extraction. Re-extract the aqueous layers with a different organic solvent.
-
Product Instability: Your product may be unstable to the purification conditions. A simple way to test for this is to spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared, which would indicate decomposition on the stationary phase.[18]
Part 3: Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Stationary Phase and Solvent Selection: Based on TLC analysis, choose an appropriate stationary phase and solvent system that gives good separation.
-
Column Packing: Prepare a slurry of the stationary phase in the initial eluent and pour it into the column. Allow it to pack evenly with the assistance of gentle air pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. For liquid samples, this can be the initial eluent. For solid samples, dissolving in a stronger solvent and adsorbing onto a small amount of silica gel before loading is recommended.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration to remove them.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][10] Once at room temperature, the flask can be placed in an ice bath to maximize yield.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[4][19] Dry the crystals under vacuum.
Part 4: Data Presentation
Table 1: Eluent Polarity for Normal Phase Chromatography
| Solvent | Relative Polarity |
| Hexane/Heptane | Very Low |
| Toluene | Low |
| Dichloromethane | Medium |
| Diethyl Ether | Medium |
| Ethyl Acetate | Medium-High |
| Acetone | High |
| Acetonitrile | High |
| Methanol | Very High |
References
- Benchchem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
-
Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 549-555.
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis, 1(1), 1-8.
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
- Prakash, G. K. S., et al. (2014). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. Organic Letters, 16(18), 4884-4887.
-
PubChem. (n.d.). 2,2-Difluoro-N-methoxy-N-methylacetamide. Retrieved from [Link]
- Oriental Journal of Chemistry. (2020).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 6. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 16. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. ijcpa.in [ijcpa.in]
- 18. Chromatography [chem.rochester.edu]
- 19. Recrystallization [sites.pitt.edu]
Technical Support Center: Hydrolysis of 2-Fluoro-N-methoxy-N-methylacetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Fluoro-N-methoxy-N-methylacetamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of this Weinreb amide to its corresponding carboxylic acid, 2-fluoroacetic acid. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.
Critical Safety Advisory: Handle with Extreme Caution
The hydrolysis of this compound produces 2-fluoroacetic acid and its salts (fluoroacetates). These compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] Fluoroacetate acts as a metabolic poison by inhibiting the aconitase enzyme in the citric acid cycle.[2]
Before beginning any experiment, you MUST:
-
Consult the Safety Data Sheets (SDS) for this compound, 2-fluoroacetic acid, and all other reagents.[3]
-
Work in a certified chemical fume hood with proper ventilation at all times.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Have an emergency plan in place. Ensure eyewash stations and safety showers are accessible.[4] All waste must be handled and disposed of as hazardous material according to local, state, and federal regulations.[2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the hydrolysis process in a direct question-and-answer format.
Question 1: My hydrolysis reaction is stalled or incomplete, showing significant starting material after the expected reaction time. What are the likely causes?
Answer: An incomplete reaction is a common issue that can typically be traced back to one of three factors: reaction conditions, reagent quality, or the inherent stability of the substrate.
-
Insufficiently Forcing Conditions: this compound, being a Weinreb amide, is relatively stable compared to esters or acid chlorides.[5][6] Standard amide hydrolysis often requires forcing conditions, such as elevated temperatures and a high concentration of acid or base.[7] If you are running the reaction at room temperature, it is unlikely to proceed at a reasonable rate. Consider increasing the temperature to reflux.
-
Inadequate Stoichiometry of Acid/Base: For hydrolysis to proceed, a sufficient excess of the hydrolyzing agent (e.g., HCl or NaOH) is required. For base-catalyzed hydrolysis, at least one equivalent of base is consumed to form the carboxylate salt, plus a catalytic amount to drive the reaction. It is common practice to use a large excess (e.g., 2-10 equivalents) to ensure the reaction goes to completion.
-
Water Content: Water is a reactant. Ensure you are using an aqueous solution of your acid or base (e.g., 6M HCl, 2M NaOH) rather than a purely organic solvent system with trace amounts of water.
-
Phase Separation: If your substrate is not soluble in the aqueous reaction medium, the reaction will be limited by the interfacial area between the phases. Consider adding a co-solvent like dioxane or THF that is miscible with both your organic substrate and the aqueous medium to create a homogeneous solution.
Question 2: I'm observing a significant, unidentified side product in my crude reaction mixture, leading to low yields of 2-fluoroacetic acid. What could it be?
Answer: The most likely side reaction, particularly under strongly basic conditions, is an E2-type elimination.
-
Mechanism of Side Reaction: Strongly basic reagents can deprotonate the N-methoxy group. This can initiate an elimination pathway that results in the formation of an N-methylamide and formaldehyde.[8] This pathway consumes your starting material and generates impurities that can complicate purification.
-
Mitigation Strategies:
-
Switch to Acidic Conditions: Acid-catalyzed hydrolysis does not proceed via this elimination pathway and is often the preferred method for cleaving Weinreb amides to avoid such side reactions.
-
Modify Basic Conditions: If basic hydrolysis is necessary, avoid exceptionally strong, non-nucleophilic bases. Using aqueous NaOH or KOH with heating is generally sufficient and favors the desired nucleophilic acyl substitution over elimination.
-
Question 3: How can I effectively monitor the progress of the hydrolysis reaction?
Answer: Monitoring the disappearance of the starting material is key. Given the properties of the starting material and product, several analytical techniques are suitable.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The starting Weinreb amide is a relatively non-polar amide, while the product is a highly polar carboxylic acid (or its salt). You should see the starting material spot (higher Rf) disappear and a new spot appear at the baseline (Rf ≈ 0) for the carboxylate product. Use a standard mobile phase like 1:1 Ethyl Acetate:Hexanes and visualize with a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for quantitative monitoring. You can track the disappearance of the mass peak corresponding to the starting material (C₄H₇F₂NO₂, MW: 139.10) and the appearance of the product mass peak (C₂H₃FO₂, MW: 78.04).[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, but the carboxylic acid product is non-volatile. You would need to derivatize the samples (e.g., by esterification with diazomethane or a silylating agent) before analysis to make the product volatile enough for GC.
Question 4: My aqueous work-up is difficult. I'm experiencing product loss during extraction. What are the best practices?
Answer: The high water solubility of the 2-fluoroacetic acid product is the primary challenge.
-
Acidic Work-up: After hydrolysis (whether under acidic or basic conditions), you must ensure the solution is strongly acidified (pH < 2) with a strong acid like concentrated HCl. This protonates the carboxylate anion (R-COO⁻) to the neutral carboxylic acid (R-COOH), which is significantly more soluble in organic solvents like ethyl acetate or diethyl ether.
-
Extraction Strategy:
-
Cool the acidified aqueous solution in an ice bath.
-
Extract multiple times (at least 3-5 times) with a generous volume of an appropriate organic solvent (e.g., ethyl acetate). The product will partition between the aqueous and organic layers, so multiple extractions are crucial to maximize recovery.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and break any emulsions.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure. Avoid excessive heat on the rotary evaporator to prevent product loss due to its volatility.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of this compound?
A1: The hydrolysis proceeds via a nucleophilic acyl substitution pathway, which can be catalyzed by either acid or base. The core mechanism is similar to that of other amides.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by the acid, making the carbonyl carbon much more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, the N-methoxy-N-methylamine moiety is eliminated as a leaving group, which is subsequently protonated to N,O-dimethylhydroxylammonium. Deprotonation of the carbonyl yields the final carboxylic acid product.
-
Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, ejecting the N-methoxy-N-methylamide anion as the leaving group. This is generally the rate-limiting step. A final acid-base reaction between the newly formed carboxylic acid and the strongly basic leaving group (or another equivalent of base) yields the carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.
Q2: Why use a Weinreb amide as a precursor to a carboxylic acid? Aren't there more direct routes?
A2: While it may seem circuitous, using a Weinreb amide often fits into a larger synthetic strategy. Weinreb amides are exceptionally useful intermediates because they can be converted to ketones or aldehydes with high fidelity using organometallic reagents without the common problem of over-addition.[5][12] Therefore, a synthetic route might use the Weinreb amide for a key C-C bond formation step, and then a subsequent hydrolysis step (like the one discussed here) might be used later in the synthesis to unmask a carboxylic acid functionality from the same intermediate.
Q3: How does the α-fluorine atom influence the hydrolysis reaction?
A3: The fluorine atom has a significant impact due to its strong electron-withdrawing inductive effect. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, this compound is expected to hydrolyze more readily than its non-fluorinated analog, N-methoxy-N-methylacetamide, under identical conditions.
Q4: Are enzymatic hydrolysis methods applicable for this compound?
A4: Biocatalysis is a powerful tool, and various amidase or lipase enzymes are known to hydrolyze amides.[13] While there are no specific reports found for this compound, enzymes like those from Rhodococcus erythropolis have shown broad amide substrate scope.[13] However, developing a biocatalytic process would require significant screening and optimization. Furthermore, the product, 2-fluoroacetic acid, could be toxic to the enzyme or whole-cell system, potentially limiting the reaction efficiency. Some microorganisms are known to produce fluoroacetate, indicating that metabolic pathways for its handling exist in nature.[14]
Experimental Protocols & Data
Diagrams: Reaction and Mechanisms
Caption: Overall hydrolysis reaction scheme.
Caption: Key steps in the acid-catalyzed hydrolysis mechanism.
Caption: Key steps in the base-catalyzed hydrolysis mechanism.
Table 1: Comparison of Typical Hydrolysis Conditions
| Parameter | Acid-Catalyzed Method | Base-Catalyzed Method | Key Considerations |
| Reagent | 3-6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 2-4 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Avoid strong, non-nucleophilic bases to prevent elimination side reactions.[8] |
| Solvent | Water, or Water/Dioxane co-solvent | Water, or Water/Ethanol co-solvent | Co-solvent helps with substrate solubility. |
| Temperature | 80 - 110 °C (Reflux) | 80 - 100 °C (Reflux) | Elevated temperature is typically required for a reasonable reaction rate. |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | Monitor by TLC or LC-MS to determine completion. |
| Work-up | Extraction with organic solvent (e.g., Ethyl Acetate) | Acidify to pH < 2, then extract with organic solvent | Critical Step: Product must be protonated to the neutral carboxylic acid for efficient extraction.[11] |
| Advantages | Avoids base-mediated side reactions. Simple work-up. | Generally faster reaction rates. | |
| Disadvantages | Can be slower. Requires corrosion-resistant equipment. | Potential for E2 elimination side-products.[8] |
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 6 M aqueous HCl (10 mL per gram of starting material).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (1:1 EtOAc:Hexanes) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL per gram of starting material).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-fluoroacetic acid.
-
-
Purification: The crude product can be purified by distillation or recrystallization if necessary, though for many applications the crude material is of sufficient purity.
Protocol 2: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 2 M aqueous NaOH (10 mL per gram of starting material).
-
Heating: Heat the reaction mixture to reflux (approx. 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAREFULLY and slowly, acidify the mixture to pH < 2 by adding concentrated HCl. Monitor the pH with litmus paper or a pH meter. This step is exothermic.
-
Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL per gram of starting material).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
References
-
Chem Service. (2016, September 29). SAFETY DATA SHEET: 2-Fluoroacetamide. Retrieved January 17, 2026, from [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet Fluoroacetamide, 98%. Retrieved January 17, 2026, from [Link]
-
ism2. (n.d.). Weinreb Amides in Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, December 27). Weinreb ketone synthesis. Retrieved January 17, 2026, from [Link]
-
Request PDF. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved January 17, 2026, from [Link]
-
Al-harrasi, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved January 17, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved January 17, 2026, from [Link]
-
Sodhi, J. K., et al. (2015). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Drug Metabolism and Disposition, 43(6), 894-901. Retrieved January 17, 2026, from [Link]
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(8), 1427-1429. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved January 17, 2026, from [Link]
-
Wu, H., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 989501. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-N-methoxy-N-methylacetamide. Retrieved January 17, 2026, from [Link]
-
Cobb, S. L., et al. (2013). Chiral fluoroacetic acid: synthesis of (R)- and (S)-[2H1]-fluoroacetate in high enantiopurity. Tetrahedron: Asymmetry, 24(12), 719-723. Retrieved January 17, 2026, from [Link]
-
Sanada, M., et al. (1986). Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya. The Journal of Antibiotics, 39(2), 259-265. Retrieved January 17, 2026, from [Link]
-
Gkagkanis, G. C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(vii), 101-112. Retrieved January 17, 2026, from [Link]
-
Mahdi, M. F., & Al-harrasi, A. (2017). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences, 8(2). Retrieved January 17, 2026, from [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Retrieved January 17, 2026, from [Link]
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 13. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 14. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Temperature in 2-Fluoro-N-methoxy-N-methylacetamide Reactions
Welcome to the technical support center for managing reactions involving 2-Fluoro-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining precise temperature control during your experiments. As a Senior Application Scientist, I understand that success in the lab is not just about following steps but understanding the underlying principles to troubleshoot and optimize your synthetic routes. This resource is structured to address the common challenges and questions that arise when working with this versatile fluorinated Weinreb amide.
The Critical Role of Temperature in Reactions with this compound
This compound is a valuable building block in organic synthesis, particularly for the preparation of ketones via reaction with organometallic reagents. The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is designed to form a stable tetrahedral intermediate upon nucleophilic attack, which prevents the common issue of over-addition and the formation of tertiary alcohols. However, the reactivity of this compound, especially when coupled with the unique electronic effects of the fluorine atom, makes precise temperature management paramount to ensure high yields, purity, and, most importantly, safety.
Exothermic events are a primary concern. The addition of highly reactive nucleophiles, such as Grignard or organolithium reagents, can generate a significant amount of heat. Without adequate cooling, this can lead to a rapid increase in temperature, resulting in a number of undesirable outcomes:
-
Decomposition of the starting material or product.
-
Formation of side products , reducing the overall yield and complicating purification.
-
Thermal runaway , a dangerous situation where the reaction rate increases uncontrollably, potentially leading to a violent release of energy and vessel over-pressurization.[1]
This guide will provide you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Common Scenarios & Troubleshooting
Q1: My reaction with a Grignard reagent is showing significant over-addition to form a tertiary alcohol, even though I'm using a Weinreb amide. What's going wrong?
A1: This is a classic sign of a temperature excursion. While Weinreb amides are designed to prevent over-addition, the stability of the tetrahedral intermediate is temperature-dependent.
-
Causality: If the reaction temperature rises too high, the intermediate can break down prematurely to the ketone, which then reacts with another equivalent of the Grignard reagent.[2] Allylic Grignard reagents are particularly reactive and prone to over-addition if the temperature is not scrupulously controlled.[2]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the addition of the Grignard reagent at a significantly lower temperature. A starting point of -78 °C (a dry ice/acetone bath) is highly recommended.[2][3]
-
Slow the Addition Rate: Add the Grignard reagent dropwise and slowly to the solution of this compound. This allows the cooling system to dissipate the heat of reaction as it is generated.
-
Ensure Efficient Stirring: Vigorous stirring ensures that there are no localized "hot spots" where the temperature can rise significantly.
-
Inverse Addition: Consider adding the Weinreb amide solution to the Grignard reagent at low temperature. This can sometimes help to maintain a low concentration of the more reactive species.
-
Q2: I'm observing a complex mixture of byproducts and a low yield of my desired ketone. How can I improve the selectivity of my reaction?
A2: A complex product profile often points to side reactions that are favored at elevated temperatures. The fluorine atom can also influence the reactivity and stability of intermediates.
-
Causality: Besides over-addition, higher temperatures can promote enolization of the starting material or product, or decomposition pathways. The choice of solvent can also play a significant role in reaction selectivity.[4]
-
Troubleshooting Steps:
-
Strict Temperature Control: As with over-addition, maintaining a consistently low temperature is crucial.
-
Solvent Selection: The choice of solvent can impact the reaction rate and heat transfer. Ethereal solvents like THF and diethyl ether are common for Grignard reactions. Diethyl ether can sometimes offer better selectivity than THF in Weinreb amide reactions.[2][4] Consider the freezing point of your solvent to ensure it is suitable for the intended reaction temperature.[5]
-
Titrate Your Reagent: Ensure you are using the correct stoichiometry by titrating your organometallic reagent before use. This prevents the use of a large excess, which can drive side reactions.
-
In-situ Monitoring: Employ techniques like in-situ IR or Raman spectroscopy to monitor the reaction progress in real-time.[6] This can help you identify the optimal reaction endpoint and detect the formation of unexpected intermediates or byproducts.
-
Q3: My reaction appears to stall or proceed very slowly at low temperatures. How can I drive it to completion without compromising safety?
A3: Balancing reactivity and safety is key. While low temperatures are often necessary to control the initial exothermic phase, a carefully controlled temperature increase may be required to ensure full conversion.
-
Causality: All chemical reactions have an activation energy barrier that must be overcome. For some less reactive organometallic reagents or sterically hindered substrates, the thermal energy at very low temperatures may be insufficient for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Controlled Warming Protocol: After the initial exothermic addition at low temperature (e.g., -78 °C), allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C, 0 °C, or room temperature) while carefully monitoring the internal temperature.[2]
-
Reaction Monitoring: Use TLC, GC, or in-situ monitoring to track the consumption of the starting material. This will provide clear evidence of whether the reaction is progressing.
-
Extended Reaction Time: Sometimes, simply extending the reaction time at a low temperature is sufficient to achieve full conversion.
-
Consider Additives: For Grignard reactions, the addition of LiCl can sometimes enhance reactivity by breaking up aggregates of the Grignard reagent.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting temperature for a reaction between this compound and an organolithium reagent?
A: For highly reactive organolithium reagents, it is crucial to start at a very low temperature, typically -78 °C. This helps to control the initial exotherm and prevent side reactions. The organolithium reagent should be added slowly and dropwise.
Q: How does the fluorine atom in this compound affect temperature management?
A: The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially leading to a more vigorous reaction with nucleophiles. This makes careful control of the initial addition rate and temperature even more critical than with non-fluorinated analogues.
Q: What are the best practices for quenching a low-temperature reaction involving this compound?
A: Quenching can also be an exothermic process. It is recommended to quench the reaction at a low temperature before allowing it to warm to room temperature. A cold, saturated aqueous solution of ammonium chloride is a common choice. For very sensitive reactions, quenching with solid ammonium chloride at low temperature before adding any aqueous solution can be beneficial.[2]
Q: How can I safely scale up a reaction with this compound?
A: Scaling up exothermic reactions requires careful consideration of heat transfer. The surface area-to-volume ratio of a reactor decreases as the volume increases, making heat dissipation less efficient.[1]
-
Recommendation: Before scaling up, it is highly advisable to perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution.[8] This data is essential for ensuring that the cooling capacity of the larger reactor is sufficient to maintain the desired temperature. Always use a semi-batch process for scale-up, where one reagent is added in a controlled manner to manage the heat release.[1]
Experimental Protocols & Data
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagent | Recommended Initial Temperature | Notes |
| Ketone Synthesis | Grignard Reagent (e.g., Alkyl, Aryl) | -78 °C to 0 °C | Start at the lower end of the range, especially with more reactive Grignards. |
| Ketone Synthesis | Organolithium Reagent (e.g., n-BuLi) | -78 °C | Maintain strict low-temperature control throughout the addition. |
| Reduction to Aldehyde | DIBAL-H | -78 °C | Slow addition is critical to avoid over-reduction to the alcohol. |
Protocol 1: General Procedure for Ketone Synthesis with a Grignard Reagent
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Warming: If the reaction is sluggish, allow it to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) while monitoring carefully.
-
Quenching: Cool the reaction back to -78 °C and slowly add a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and extraction.
Visualization of Key Concepts
Diagram 1: Temperature Control Workflow
Caption: A logical workflow for maintaining temperature control during exothermic reactions.
Diagram 2: Relationship Between Temperature and Reaction Outcome
Caption: The impact of temperature on product distribution in Weinreb amide reactions.
References
-
American Chemical Society (ACS). (n.d.). Hazard Assessment in Research Laboratories. ACS. Retrieved from [Link]
-
Reddit. (2023). r/Chempros - Overaddition of grignard to weinreb amide. Reddit. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A peer-reviewed publication of detailed, reliable, and carefully checked procedures for the synthesis of organic compounds. Organic Syntheses. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. Retrieved from [Link]
- Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalization.
- Eastgate, M. D., et al. (2014). The strategic role of process chemistry in the pharmaceutical industry. Organic Process Research & Development, 18(11), 1464-1478.
-
Royal Society of Chemistry. (2021). Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Royal Society of Chemistry. Retrieved from [Link]
-
Serafin, K., et al. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
ACS Publications. (2014). Increasing the Reactivity of Amides towards Organometallic Reagents: An Overview. ACS Publications. Retrieved from [Link]
-
Frontiers Media. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers Media. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scientific Communication Platform. ResearchGate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Free full-text archive of biomedical and life sciences journal literature. National Library of Medicine. Retrieved from [Link]
-
ScienceDirect. (n.d.). Leading platform of peer-reviewed scholarly literature. Elsevier. Retrieved from [Link]
-
MDPI. (n.d.). Publisher of Open Access Journals. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Search and read the full text of patents from around the world. Google.
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. Retrieved from [Link]
-
Frontiers. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers. Retrieved from [Link]
-
JoVE. (n.d.). Peer Reviewed Scientific Video Journal. JoVE. Retrieved from [Link]
Sources
- 1. fauske.com [fauske.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 5. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00458H [pubs.rsc.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
"preventing over-addition in Weinreb amide reactions"
Technical Support Center: Weinreb Ketone Synthesis
Welcome to the technical support center for Weinreb ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction. Here, we move beyond simple protocols to address the nuances of the reaction, focusing on the critical factors that ensure success and providing direct, actionable solutions to common experimental challenges, particularly the prevention of over-addition.
Part 1: The Foundation: Why the Weinreb Amide is a Superior Acylating Agent
Before troubleshooting, it is crucial to understand the mechanism that makes the Weinreb-Nahm reaction so effective. Unlike more reactive acylating agents like acid chlorides or esters, the N-methoxy-N-methylamide (Weinreb amide) provides a unique pathway that inherently protects the resulting ketone from further nucleophilic attack.
FAQ: What is the core principle behind the Weinreb ketone synthesis?
The success of the Weinreb ketone synthesis lies in the formation of a stable tetrahedral intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium).[1][2] The N-methoxy group chelates the metal ion (Mg or Li), creating a stable five-membered ring.[3][4] This chelated intermediate is remarkably stable at low temperatures and does not collapse to form the ketone.[5] The reaction is then quenched with an aqueous acid workup. This protonates the intermediate, which then collapses to the desired ketone.[6] Crucially, any excess organometallic reagent is destroyed by the acidic quench before the ketone is formed, effectively preventing the common problem of over-addition that leads to tertiary alcohols.[5][7]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Part 2: Troubleshooting Guide: When Good Reactions Go Bad
Despite its reliability, issues can arise. This section provides a systematic approach to diagnosing and solving the most common problems encountered during Weinreb amide reactions.
Primary Issue: Over-addition and Formation of Tertiary Alcohol
This is the most common failure mode and defeats the primary purpose of using a Weinreb amide.
FAQ: I'm seeing a significant amount of tertiary alcohol in my final product. What went wrong?
The formation of a tertiary alcohol indicates that the ketone was formed in the presence of active organometallic reagent. This happens when the chelated tetrahedral intermediate collapses prematurely. The stability of this intermediate is paramount and is highly sensitive to reaction conditions.
Troubleshooting Over-addition
| Symptom Observed (by TLC, LC-MS, or NMR) | Probable Cause | Recommended Corrective Action |
|---|---|---|
| Tertiary alcohol byproduct detected. | 1. Elevated Reaction Temperature: The stability of the chelated intermediate is temperature-dependent.[1][5] Allowing the reaction to warm up before the acidic quench can cause it to break down, releasing the ketone, which is then attacked by the remaining nucleophile. | Solution: Maintain stringent temperature control. For highly reactive organolithium reagents, -78 °C is standard. For Grignard reagents, -40 °C to 0 °C is often sufficient, but testing is key.[8] Always quench the reaction at low temperature before allowing it to warm to room temperature. |
| 2. Highly Reactive Nucleophile: Very reactive or sterically unhindered organometallic reagents (e.g., MeLi, MeMgBr) can be aggressive enough to promote faster breakdown of the intermediate or react with the nascent ketone before the quench is complete. | Solution: If possible, switch to a less reactive nucleophile. For instance, use a Grignard reagent instead of an organolithium.[9] Alternatively, consider transmetalation to a less reactive organocuprate by adding a catalytic amount of CuI. | |
| 3. Incorrect Stoichiometry: A large excess of the organometallic reagent can increase the likelihood of a second addition, especially if there are minor temperature fluctuations. | Solution: Titrate your organometallic reagent immediately before use to determine its exact concentration. Use a modest excess (e.g., 1.1–1.3 equivalents). Add the reagent slowly (dropwise) to the cooled solution of the Weinreb amide to avoid localized heating.[8] |
| | 4. Prolonged Reaction Time at Higher End of "Low Temp" Range: Leaving a reaction for an extended period (e.g., overnight) at 0 °C may still lead to slow decomposition of the intermediate.[8] | Solution: Monitor the reaction by TLC or LC-MS. For many substrates, the addition is very fast. Once the starting material is consumed, proceed to the quench. Avoid unnecessarily long reaction times. |
Secondary Issue: Low Yield, Incomplete Conversion, or Complex Product Mixture
Sometimes the issue isn't over-addition, but a general failure of the reaction to proceed cleanly.
FAQ: My starting material is gone, but the yield of my desired ketone is very low and I have a mess of byproducts. What are the potential causes?
This scenario often points to side reactions involving the organometallic reagent that compete with the desired nucleophilic addition.
Troubleshooting Low Yield and Side Reactions
| Symptom Observed (by TLC, LC-MS, or NMR) | Probable Cause | Recommended Corrective Action |
|---|---|---|
| Complex mixture of byproducts; starting material consumed. | 1. Acidic Protons on Substrate: Organometallic reagents are strong bases. If your Weinreb amide substrate contains acidic protons (e.g., α-protons, alcohols, phenols, terminal alkynes), the reagent will act as a base, deprotonating the substrate instead of adding to the carbonyl.[8] This consumes the reagent and can lead to complex side reactions. | Solution: Protect sensitive functional groups before forming the Weinreb amide.[10] Alternatively, for acidic α-protons, you can use an excess of the organometallic reagent (e.g., >2 equivalents), where the first equivalent acts as a base and the second as the nucleophile. A better approach is to use a non-nucleophilic base like LDA first to form the enolate, then add the organometallic reagent. |
| Starting material remains even with excess reagent. | 2. Poor Quality Reagents: The Weinreb amide may be impure, or the organometallic reagent may have degraded due to moisture or air exposure. | Solution: Purify the Weinreb amide by column chromatography or recrystallization before use. Always use freshly opened anhydrous solvents. Titrate your organometallic reagent before each use to confirm its activity. |
| Formation of aldehyde instead of ketone (when using hydride reagents). | 3. Over-reduction with Hydride Reagents: While reagents like DIBAL-H are used to reduce Weinreb amides to aldehydes, over-reduction to the primary alcohol can occur if conditions are not carefully controlled.[6][11] | Solution: Use exactly one equivalent of DIBAL-H at -78 °C.[12][13] Add the DIBAL-H slowly and monitor the reaction closely. Quench at low temperature as soon as the starting material is consumed. |
Part 3: Validated Protocols & Workflow
Adhering to a robust, generalized procedure is the first step in preventing issues.
Protocol 1: Synthesis of a Weinreb Amide from an Acid Chloride
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath.
-
Base Addition: Slowly add a base such as pyridine or triethylamine (2.2 eq). Stir for 10-15 minutes.
-
Acylation: Prepare a solution of your acid chloride (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the cold slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates completion.
-
Workup: Quench the reaction with water or a saturated solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Ketone Synthesis via Grignard Addition
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified Weinreb amide (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to the target temperature (typically 0 °C for Grignards, -78 °C for organolithiums).
-
Nucleophile Addition: Add the Grignard reagent (1.2 eq, freshly titrated) dropwise via syringe, maintaining the internal temperature.
-
Reaction: Stir the reaction at the cold temperature for 1-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quench: While still cold, slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Warm & Extract: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting ketone by flash column chromatography.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting Weinreb reactions.
Part 4: Additional FAQs
-
FAQ: Can I use DIBAL-H or LiAlH₄ with Weinreb amides?
-
Yes, this is a highly effective method for synthesizing aldehydes.[3][6] The reaction proceeds through the same stable chelated intermediate, which prevents over-reduction to the alcohol, provided the stoichiometry and temperature are carefully controlled.[14][15] Typically, 1.0-1.2 equivalents of the hydride reagent are used at -78 °C.[12]
-
-
FAQ: How critical is the quality of the N,O-dimethylhydroxylamine hydrochloride?
-
FAQ: Are there any functional groups that are incompatible with this reaction?
-
The Weinreb ketone synthesis is known to tolerate a wide variety of functional groups.[1] However, as mentioned, any group with a proton that is acidic enough to be deprotonated by a strong organometallic base will interfere. This includes unprotected alcohols, thiols, amines, and terminal alkynes. These should be protected prior to the reaction.[10]
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]
-
Balouiri, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
-
Hirao, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]
-
Deagostino, A., et al. (2008). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]
-
Chemiz. (2022, December 5). Weinreb ketone synthesis. YouTube. Retrieved from [Link]
-
D'Amato, E., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C Activation. The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
Ghorai, P. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Retrieved from [Link]
-
Wenxuecity. (2023). Weinreb ketone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 6. nbinno.com [nbinno.com]
- 7. Weinreb Ketone Synthesis [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 14. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 15. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields with 2-Fluoro-N-methoxy-N-methylacetamide
Welcome to the technical support center for 2-Fluoro-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use, particularly in the synthesis of α-fluoro ketones. The following question-and-answer format addresses specific challenges to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound and a Grignard or organolithium reagent is resulting in a low yield of the desired α-fluoro ketone. What are the most common causes?
Low yields in this reaction can often be attributed to several critical factors:
-
Reagent Quality and Stoichiometry: The purity and accurate quantification of both the this compound and the organometallic reagent are paramount. Impurities in the Grignard or organolithium reagent can lead to undesired side reactions. It is also crucial to use the correct stoichiometry; an excess of the organometallic reagent can sometimes lead to side product formation.
-
Reaction Temperature: The stability of the tetrahedral intermediate formed during the reaction is highly temperature-dependent.[1] Running the reaction at too high a temperature can cause this intermediate to collapse prematurely or lead to decomposition. Conversely, a temperature that is too low may result in an incomplete reaction.[1]
-
Moisture and Air Sensitivity: Grignard and organolithium reagents are extremely sensitive to moisture and atmospheric oxygen.[2] Inadequate drying of glassware and solvents, or a poor inert atmosphere (e.g., nitrogen or argon), will quench the organometallic reagent, leading to a significant drop in the effective concentration and, consequently, a lower yield.
-
Side Reactions: The presence of the α-fluoro substituent can influence the reaction pathway. Potential side reactions include enolization of the starting amide or the product ketone, as well as decomposition pathways that can be promoted by the strong basicity of the organometallic reagent.
Q2: I am observing the formation of significant byproducts. What are the likely culprits and how can I minimize them?
The formation of byproducts is a common challenge. Here are some likely suspects and mitigation strategies:
-
Over-addition Product (Tertiary Alcohol): While Weinreb amides are designed to prevent over-addition, under certain conditions, a second equivalent of the organometallic reagent can add to the newly formed ketone, yielding a tertiary alcohol.[3] This is more likely to occur if the reaction temperature is allowed to rise significantly or if the work-up is delayed.
-
Solution: Maintain a low reaction temperature (typically -78 °C to 0 °C) and quench the reaction promptly with a suitable acidic solution once the starting material is consumed.
-
-
Starting Material Recovery: A significant amount of unreacted this compound indicates that the reaction has not gone to completion. This could be due to insufficient organometallic reagent (due to titration by trace water), a reaction temperature that is too low, or insufficient reaction time.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Consider titrating the Grignard or organolithium reagent before use to determine its exact concentration. A slight excess (1.1-1.2 equivalents) of the organometallic reagent can also be beneficial.
-
-
Products from Enolization: The α-proton of the resulting α-fluoro ketone is acidic and can be deprotonated by the organometallic reagent, leading to the formation of an enolate and quenching the nucleophile.
-
Solution: Use of a less basic organometallic reagent, if compatible with the desired transformation, can sometimes help. Additionally, maintaining a low temperature and a slow addition of the nucleophile can minimize this side reaction.
-
Q3: What is the optimal temperature profile for the reaction of this compound with an organometallic reagent?
The optimal temperature is crucial for the success of this reaction. A typical temperature profile involves:
-
Initial Cooling: The solution of this compound in an anhydrous ether-based solvent (like THF or diethyl ether) should be cooled to a low temperature, typically -78 °C, before the addition of the organometallic reagent.
-
Slow Addition: The organometallic reagent should be added dropwise to the cooled solution, maintaining the low temperature to control the exotherm and ensure the stability of the tetrahedral intermediate.
-
Warming (if necessary): After the addition is complete, the reaction may be allowed to slowly warm to a slightly higher temperature (e.g., 0 °C or room temperature) to ensure the reaction goes to completion. The optimal final temperature and reaction time will depend on the specific substrate and organometallic reagent used and should be determined empirically.[4]
Q4: How does the α-fluoro substituent affect the reactivity and stability of the molecule?
The α-fluoro substituent has several important electronic effects:
-
Inductive Effect: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.[5]
-
α-Proton Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the α-protons on the resulting ketone, making it more prone to enolization.[6]
-
Stability of the Tetrahedral Intermediate: The fluorine atom can influence the stability of the chelated tetrahedral intermediate, which is key to the success of the Weinreb amide reaction. While generally stabilizing, the specific effects can be complex.
-
Potential for HF Elimination: In the presence of a strong base, there is a possibility of β-elimination of hydrogen fluoride (HF) from the resulting enolate, which can lead to undesired byproducts.[7]
Troubleshooting Workflow
Below is a logical workflow to diagnose and address low-yield issues.
Caption: A flowchart for troubleshooting low yields.
Experimental Protocols
General Protocol for the Synthesis of an α-Fluoro Ketone using this compound and a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, ~1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Dissolve the amide in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, the mixture can be allowed to slowly warm to 0 °C and stirred for an additional 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by the slow addition of pre-cooled saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-fluoro ketone.[8]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to 0 °C | Stabilizes the tetrahedral intermediate and minimizes side reactions.[1] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and compatible with organometallic reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly reactive organometallic reagent.[2] |
| Stoichiometry | 1.1 - 1.2 eq. of Organometallic Reagent | Ensures complete consumption of the starting amide. |
| Work-up | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide and decompose the magnesium salts. |
Visualization of Key Concepts
Reaction Mechanism and the Role of the Weinreb Amide
The Weinreb amide functionality is crucial for the selective synthesis of ketones by preventing the common side reaction of over-addition to form a tertiary alcohol. This is achieved through the formation of a stable, chelated tetrahedral intermediate.
Caption: The Weinreb amide reaction mechanism.
References
- Ahlsten, N., Bartoszewicz, A., Agrawal, S., & Martín-Matute, B. (2011). A Facile Synthesis of α-Fluoro Ketones Catalyzed by [Cp*IrCl2]2. Synthesis, 2011(16), 2600-2608.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 17, 2026, from [Link]
- Welch, J. T., & Eswarakrishnan, S. (1991). Fluorine in Bioorganic Chemistry. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved January 17, 2026, from [Link]
- L'heureux, A., & Bérubé, G. (2007). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 72(15), 5673–5683.
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved January 17, 2026, from [Link]
- Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616.
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Krishnan, S., & G, K. (2014). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. International Journal of ChemTech Research, 6(9), 4258-4266.
-
Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. [Link]
- Ali, B. M. (2020). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 36(2), 185-203.
- Ando, T., et al. (2019). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 84(15), 9475–9488.
- Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 17, 2026, from [Link]
- Shain, D., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. ACS Central Science, 7(3), 498–505.
-
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved January 17, 2026, from [Link]
- Wang, Y., et al. (2019). Effect of α-Fluorine on Acidity and Selected Geometry Parameters of Fluorinated Carbanions. The Journal of Organic Chemistry, 84(21), 13698–13705.
-
Chemistry Stack Exchange. (2014, June 28). Which alpha Hydrogens are more acidic?. Retrieved January 17, 2026, from [Link]
- Maulide, N., et al. (2019). Nucleophilic α-fluorination of amides.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19023731, 2,2-Difluoro-N-methoxy-N-methylacetamide. Retrieved January 17, 2026, from [Link].
- Palmer, J. T., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
-
ChemRxiv. (2019). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 17, 2026, from [Link]
- White, J. D., et al. (2018).
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reagents. Retrieved January 17, 2026, from [Link]
- Gouverneur, V., et al. (2019). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 141(36), 14213–14224.
- Shain, D., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. ACS Central Science, 7(3), 498–505.
- Maulide, N., et al. (2019). Nucleophilic α-Fluorination of Amides.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 17, 2026, from [Link]
- Hammond, G. B., & Xu, B. (2017). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry, 82(15), 8194–8201.
-
The Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
- Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.
- Tokmakoff, A., et al. (2020). Hydrogen Bond Exchange and Ca2+ Binding of Aqueous N-Methylacetamide Revealed by 2DIR Spectroscopy. The Journal of Physical Chemistry B, 124(32), 6947–6954.
- Wolf, C., et al. (2019). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Chirality, 31(10), 823–831.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 17, 2026, from [Link]
- Mague, J. T., & Mohamed, S. K. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved January 17, 2026, from [Link]
- Beier, P., & Vávra, J. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry–A European Journal, 26(4), 773–782.
- Beier, P., & Vávra, J. (2020). Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. Chemistry–A European Journal, 26(4), 773-782.
Sources
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-N-methoxy-N-methylacetamide Reactions
Welcome to the technical support center for 2-Fluoro-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful work-up of reactions involving this versatile fluorinating reagent.
Introduction to this compound in Synthesis
This compound is a specialized Weinreb amide that serves as a valuable reagent for the synthesis of α-fluoroketones.[1] The Weinreb amide functionality is well-regarded for its ability to react with organometallic reagents, such as Grignard and organolithium reagents, to form a stable tetrahedral intermediate.[1][2] This intermediate resists the common problem of over-addition, cleanly yielding the desired ketone upon acidic work-up.[1][2] However, the unique properties of the fluorine atom and the nature of the reaction byproducts can present specific challenges during the work-up and purification stages. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the work-up of reactions involving this compound.
Q1: My reaction mixture is a thick slurry after adding the organometallic reagent. Is this normal?
A1: Yes, the formation of a thick slurry or precipitate is quite common. This is often the stable tetrahedral intermediate formed between the Weinreb amide and the organometallic reagent.[2] This intermediate is typically stable at low temperatures and will be hydrolyzed to the ketone during the aqueous work-up.
Q2: What is the best way to quench the reaction?
A2: The choice of quenching agent depends on the reactivity of the organometallic reagent used.
-
For Grignard reagents: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good first choice.[3] It is acidic enough to hydrolyze the magnesium alkoxide intermediate without being overly harsh on sensitive functional groups.
-
For organolithium reagents: A milder quench, such as dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or even just water, is often preferred to control the exotherm.[4] For very reactive organolithiums like sBuLi or tBuLi, it is advisable to quench at low temperatures (e.g., -78 °C) with a less reactive proton source like isopropanol before adding water.[5]
Q3: I have a persistent emulsion during my aqueous extraction. How can I break it?
A3: Emulsions are a common issue, especially when dealing with magnesium salts from Grignard reactions. Here are a few strategies to try:
-
Add brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[6]
-
Filter through Celite: For stubborn emulsions, filtering the entire biphasic mixture through a pad of Celite can help to break up the fine droplets causing the emulsion.
-
Change the organic solvent: Sometimes, switching to a different extraction solvent can resolve the issue. For example, if you are using diethyl ether, trying ethyl acetate or dichloromethane might help.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes be enough for the layers to separate on their own.
Q4: How do I remove the N,O-dimethylhydroxylamine byproduct?
A4: N,O-dimethylhydroxylamine hydrochloride is water-soluble and can typically be removed by washing the organic layer with water or a dilute acid solution.[7] An acidic wash (e.g., 1M HCl) will protonate the amine, making it highly soluble in the aqueous layer. However, be cautious with acid-sensitive functional groups in your product.
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed troubleshooting for complex issues that may arise during the work-up of this compound reactions.
Guide 1: Low Yield of the Desired α-Fluoroketone
A low yield of the target α-fluoroketone can be attributed to several factors, from incomplete reaction to product decomposition. The following decision tree can help diagnose the issue.
Caption: Troubleshooting flowchart for low yield of α-fluoroketone.
Guide 2: Purification Challenges of α-Fluoroketones
The introduction of a fluorine atom can significantly alter the polarity and chromatographic behavior of a molecule.
Problem: Difficulty in separating the α-fluoroketone from non-polar byproducts (e.g., biphenyl from Grignard reactions).
Analysis: α-Fluoroketones are generally more polar than their non-fluorinated analogs. However, if the rest of the molecule is large and non-polar, the overall polarity may still be low. Biphenyl is a common byproduct in Grignard reactions and can be challenging to remove.[8]
Solutions:
-
Chromatography:
-
Use a less polar eluent system to increase the separation between your product and non-polar impurities. A gradient elution from a very non-polar solvent (e.g., hexanes) to a slightly more polar mixture can be effective.
-
Consider using a different stationary phase, such as silica gel treated with silver nitrate, which can help in separating aromatic compounds.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that selectively crystallizes your product.
Problem: The product appears to be volatile and is lost during solvent removal.
Analysis: Low molecular weight α-fluoroketones can have surprisingly high vapor pressures.
Solutions:
-
Avoid high vacuum: Use a rotary evaporator with a water aspirator instead of a high-vacuum pump.
-
Use a cold trap: If high vacuum is necessary, ensure a very efficient cold trap (dry ice/acetone or liquid nitrogen) is used.
-
Co-evaporation: Add a small amount of a high-boiling, non-polar solvent (e.g., toluene) before the final concentration step. This can sometimes help to reduce the loss of a volatile product.
Part 3: Experimental Protocols
Protocol 1: General Work-up Procedure for a Grignard Reaction
This protocol assumes a reaction of this compound with a Grignard reagent in THF.
-
Cool the reaction mixture: After the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature and add the quenching solution at a rate that maintains the temperature below 20 °C.
-
Warm to room temperature: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 15-30 minutes.
-
Extract the product: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and shake vigorously. If an emulsion forms, refer to the FAQ section.
-
Separate the layers: Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer: Wash the organic layer sequentially with:
-
1M HCl (to remove N,O-dimethylhydroxylamine)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude α-fluoroketone.
Protocol 2: Work-up for Highly Water-Soluble α-Fluoroketones
If your target molecule is small and contains polar functional groups, it may have significant water solubility.
-
Quench as described above.
-
Initial extraction: Perform an initial extraction with a standard organic solvent like ethyl acetate.
-
Back-extraction of the aqueous layer: To recover any dissolved product, perform several back-extractions of the aqueous layer with a more polar organic solvent such as dichloromethane (DCM) or a 3:1 mixture of chloroform and isopropanol.[9]
-
Combine organic layers: Combine all organic extracts.
-
Wash with brine only: To minimize partitioning of the polar product back into the aqueous phase, wash the combined organic layers only with brine.
-
Dry and concentrate carefully: Dry the organic layer and concentrate with care, as described in the section on volatile products.
Data Presentation
Table 1: Common Quenching Reagents and Their Applications
| Quenching Reagent | Organometallic Reagent | Use Case | Cautions |
| Saturated aq. NH₄Cl | Grignard Reagents | General purpose, mild acidity | Can be too acidic for very sensitive substrates |
| Water | Grignard, Organolithium | Neutral quench | Can be very exothermic with reactive organometallics |
| Saturated aq. NaHCO₃ | Organolithium | Mildly basic quench | Can generate CO₂ gas, ensure adequate venting |
| Isopropanol/Methanol | Highly reactive organolithiums | Pre-quench for very reactive reagents | Use at low temperature before adding water |
References
-
Kremsmair, A., Wilke, H. R., Harenberg, J. H., Bissinger, B. R. G., Simon, M. M., Alandini, N., & Knochel, P. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Angewandte Chemie International Edition, 62(1), e202214377. [Link]
-
Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. Organic Letters, 7(7), 1427–1429. [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Kumar, P., & Bodas, M. S. (2001). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry, 66(20), 6631-6635.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Workup [chem.rochester.edu]
Technical Support Center: Stability of 2-Fluoro-N-methoxy-N-methylacetamide
Welcome to the technical support center for 2-Fluoro-N-methoxy-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this valuable synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound Stability
This compound is a specialized Weinreb amide, a class of compounds known for their controlled reactivity and general stability, which allows for their purification and storage.[1] The introduction of an alpha-fluoro substituent, however, can influence the molecule's reactivity and stability profile. This guide will delve into the nuances of handling and using this compound in various experimental settings.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Symptoms:
-
Lower than expected yield of the desired product.
-
Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, GC-MS).
-
Variability in results between seemingly identical experimental runs.
Possible Cause: Degradation of this compound in your reaction solvent prior to or during the reaction. The stability of the compound can be compromised by the choice of solvent, particularly under prolonged reaction times or elevated temperatures.
Troubleshooting Protocol:
-
Solvent Selection and Purity:
-
Recommendation: Whenever possible, use freshly distilled or anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Rationale: Protic solvents, like methanol or ethanol, contain acidic protons that can potentially participate in hydrolysis of the amide bond, especially in the presence of trace amounts of acid or base.[2][3][4][5] Aprotic solvents lack these acidic protons and are generally less reactive towards the Weinreb amide.[2][3][4][5]
-
Action: Ensure your solvents are free from water and other impurities. Use of molecular sieves is recommended for drying solvents.
-
-
Pre-reaction Stability Check:
-
Recommendation: Perform a simple stability test by dissolving a small amount of this compound in your chosen solvent and monitoring its purity over time at your intended reaction temperature.
-
Methodology:
-
Prepare a stock solution of the compound in the solvent.
-
Take an initial sample (t=0) and analyze by HPLC or GC to determine the initial purity.
-
Incubate the solution under the planned reaction conditions (temperature, light exposure).
-
Withdraw aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyze for the appearance of degradation products and a decrease in the parent compound peak area.
-
-
-
Reaction Conditions Optimization:
-
Recommendation: Minimize reaction time and temperature where feasible.
-
Rationale: Like most chemical reactions, degradation processes are accelerated by heat.
-
Action: If the desired reaction is sluggish at lower temperatures, consider alternative catalysts or reagents that may allow for milder conditions.
-
Issue 2: Poor Recovery of Unreacted Starting Material
Symptoms:
-
After quenching the reaction and work-up, you are unable to recover a significant amount of the unreacted this compound that you anticipated based on the conversion to product.
Possible Cause: Degradation of the compound during the work-up procedure, particularly if it involves strongly acidic or basic aqueous solutions.
Troubleshooting Protocol:
-
Work-up pH Control:
-
Recommendation: Use mild aqueous work-up conditions. If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time.
-
Rationale: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. While Weinreb amides are relatively stable, harsh pH conditions can lead to cleavage of the N-methoxy-N-methylamide moiety.
-
Action: Neutralize the reaction mixture with a buffered solution or a mild acid/base (e.g., saturated ammonium chloride solution, saturated sodium bicarbonate solution). Perform extractions promptly and avoid letting the compound sit in aqueous layers for extended periods.
-
-
Temperature During Work-up:
-
Recommendation: Perform all aqueous work-up steps at low temperatures (e.g., in an ice bath).
-
Rationale: Hydrolysis rates are temperature-dependent.
-
Action: Cool the reaction mixture before quenching and keep all solutions cold during extraction and washing steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).[6] This minimizes exposure to moisture and air, which can contribute to degradation over time. For short-term laboratory use, storing it in a desiccator at room temperature is generally acceptable.
Q2: How does the alpha-fluoro substituent affect the stability of the Weinreb amide?
A2: The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the carbonyl carbon. This may have a modest impact on the rate of nucleophilic attack and potentially on the stability towards certain nucleophiles. However, the fundamental stability of the Weinreb amide scaffold is expected to be largely retained. Studies on α-fluoro-α-amino amides have shown that the carbon-fluorine bond can be compromised under certain reaction conditions, though this is highly dependent on the specific reagents and conditions used.[7]
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: While it may be soluble in protic solvents, it is generally not recommended for reactions or long-term storage. Protic solvents can act as proton donors and may facilitate the hydrolysis of the amide bond, especially if trace acids or bases are present.[2][3][4][5] If a protic solvent is unavoidable, it is crucial to use it in its anhydrous form and for the shortest possible duration. A pre-reaction stability check is highly advised in such cases.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is likely hydrolysis of the amide bond, which would yield 2-fluoroacetic acid and N,O-dimethylhydroxylamine. Under certain conditions, other reactions involving the alpha-fluoro group could occur, but hydrolysis is the most common degradation route for amides.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Avoid strong oxidizing agents, strong acids, and strong bases.[8][9] As with all Weinreb amides, it is reactive towards organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides, which is its intended use in synthesis.[1]
Data Summary: Expected Stability in Common Solvents
| Solvent Class | Examples | Expected Stability | Rationale & Recommendations |
| Aprotic (Non-polar) | Toluene, Hexane | High | Low reactivity. Good for long-term storage in solution if moisture is excluded. |
| Aprotic (Polar) | THF, DCM, Acetonitrile, DMF, DMSO | Good to High | Generally good stability. These are recommended solvents for most applications. Ensure they are anhydrous. |
| Protic (Polar) | Methanol, Ethanol, Water | Low to Moderate | Risk of hydrolysis, especially with prolonged exposure or at elevated temperatures. Use with caution and for short durations. Always use anhydrous grades. |
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in a chosen solvent.
References
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chloro-N-methoxy-N-methylacetamide.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 2,2-Difluoro-N-methoxy-N-methylacetamide.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-N-methoxy-N-methylacetamide.
- ResearchGate. (2026, August 6). Synthesis and reactions of α-fluoro-α-amino amides.
- ChemSigma. (2026, December 30). 86455-17-6 this compound.
- Fisher Scientific. (2024, March 29).
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Chloro-N-Methoxy-N-Methylacetamide.
- ChemRxiv.
- Sunway Pharm Ltd. This compound - CAS:86455-17-6.
- PubChem. 2,2-Difluoro-N-methoxy-N-methylacetamide.
- Thermo Fisher Scientific. 2,2-Difluoro-N-methoxy-N-methylacetamide, 95% 5 g | Buy Online.
- Advanced Synthesis & Catalysis. (2025, July 31). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines.
- PMC.
- ResearchGate. Porphyrin-catalyzed degradation of trans-[cyclopropyl-14 C]permethrin (I).
- ACS Omega. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
- TCI Chemicals. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide.
- Journal of Supercritical Fluids.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research.
- PubChem. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- PMC.
- PubMed.
- Chemistry Steps. Polar Protic and Aprotic Solvents.
- Reddit. (2020, May 16). Nucleophilicity (Protic vs. Aprotic solvents).
- Zenodo.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- ChemTalk. Polar Protic and Aprotic Solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide.
- Otto Chemie Pvt. Ltd. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide, 98%.
- RSC Publishing. A Weinreb amide approach to the synthesis of trifluoromethylketones.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. angenechemical.com [angenechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide for Researchers: 2-Fluoro-N-methoxy-N-methylacetamide vs. 2-Chloro-N-methoxy-N-methylacetamide
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of acylating agent can be a critical determinant of a synthetic route's success. Among the diverse array of available reagents, N-methoxy-N-methylamides, or Weinreb amides, have carved out a significant niche due to their unique reactivity profile.[1][2] This guide provides an in-depth, objective comparison of two halogenated Weinreb amides: 2-fluoro-N-methoxy-N-methylacetamide and 2-chloro-N-methoxy-N-methylacetamide. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform reagent selection.
Introduction to Halogenated Weinreb Amides
Weinreb amides are valued for their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to furnish ketones in high yields, circumventing the common issue of over-addition that leads to tertiary alcohols.[3][4] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[2] The introduction of a halogen at the alpha-position, as in 2-fluoro- and 2-chloro-N-methoxy-N-methylacetamide, further enhances their utility by providing a handle for subsequent chemical modifications, making them versatile bifunctional building blocks.[5]
Physicochemical Properties: A Head-to-Head Comparison
The physical properties of a reagent are fundamental to its handling, storage, and reaction setup. Below is a summary of the key physicochemical properties for both compounds.
| Property | This compound | 2-Chloro-N-methoxy-N-methylacetamide |
| Molecular Formula | C4H8FNO2 | C4H8ClNO2[6] |
| Molecular Weight | 121.11 g/mol | 137.56 g/mol [7] |
| Appearance | Not readily available | White to light yellow crystalline solid[7][8] |
| Melting Point | Not readily available | 39-41 °C[7][9] |
| Boiling Point | Not readily available | 94-95 °C[7] |
| Density | Not readily available | 1.178 g/cm³[7] |
| Solubility | Not readily available | Insoluble in water[8] |
Data for this compound is not as widely documented in publicly available databases. Researchers should consult supplier-specific information.
The chloro-analog is a solid at room temperature, which can be advantageous for weighing and handling, while its insolubility in water is a typical characteristic for such organic compounds.
Reactivity and Mechanistic Considerations: The Halogen's Influence
The primary difference in the chemical behavior of these two reagents lies in the nature of the carbon-halogen bond. The carbon-fluorine bond is significantly stronger and more polarized than the carbon-chlorine bond. This has profound implications for their reactivity as both electrophiles at the carbonyl carbon and as alkylating agents at the alpha-carbon.
Nucleophilic Acylation: Both compounds serve as effective acylating agents. The reaction proceeds through the stable tetrahedral intermediate characteristic of Weinreb amides.
Caption: Generalized reaction of a halogenated Weinreb amide with a Grignard reagent.
While both reagents undergo this transformation, the electronegativity of the halogen can influence the electrophilicity of the carbonyl carbon. The fluorine atom, being more electronegative than chlorine, is expected to exert a stronger electron-withdrawing effect, potentially increasing the rate of nucleophilic attack at the carbonyl. However, the overall impact on synthetic outcomes in this regard is often substrate-dependent and may not be the primary factor in reagent selection.
Alpha-Carbon Reactivity: The halogen at the alpha-position provides a site for nucleophilic substitution. Here, the difference between fluorine and chlorine is more pronounced. Chlorine is generally a better leaving group than fluorine in SN2 reactions. This suggests that 2-chloro-N-methoxy-N-methylacetamide would be a more reactive alkylating agent than its fluoro-counterpart. This enhanced reactivity of chloroacetamides has been noted in the context of their use as covalent inhibitors in chemical biology.[10]
This difference in leaving group ability is a critical consideration. For applications requiring facile displacement of the halogen, the chloro-derivative is the logical choice. Conversely, if the halogen is intended to remain in the molecule or if a less reactive electrophile is desired to improve selectivity, the fluoro-derivative may be advantageous. The use of fluorinated building blocks in medicinal chemistry is also driven by the unique properties that fluorine imparts to the final molecule, such as increased metabolic stability and altered lipophilicity.[11]
Synthetic Applications and Performance
2-Chloro-N-methoxy-N-methylacetamide has found documented use in the synthesis of a variety of biologically active molecules. A notable application is in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas quinolone signal (PQS), a key molecule in bacterial quorum sensing.[9][12] It also serves as a precursor for the synthesis of α-chloro-ketones. Its utility as an intermediate in the pharmaceutical and agrochemical industries is well-established.[5][7]
This compound , while less documented in readily accessible literature, is part of a broader class of fluorinated Weinreb amides that are of significant interest. For instance, related compounds like 2,2-difluoro-N-methoxy-N-methylacetamide and 2,2,2-trifluoro-N-methoxy-N-methylacetamide are utilized as reagents for introducing fluorinated moieties into organic molecules.[11][13][14][15] The incorporation of fluorine can be a strategic decision in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
General Procedure for the Synthesis of Weinreb Amides
Weinreb amides are typically synthesized from the corresponding carboxylic acid or acid chloride.[1] A general procedure involves the reaction of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[16]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N-methoxy-N-methylacetamide Online | 2-Chloro-N-methoxy-N-methylacetamide Manufacturer and Suppliers [scimplify.com]
- 8. echemi.com [echemi.com]
- 9. 2-クロロ-N-メトキシ-N-メチルアセトアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-Methoxy-N-methyl-2,2,2-trifluoroacetamide 98 104863-67-4 [sigmaaldrich.com]
- 15. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Weinreb (ketone synthesis) [quimicaorganica.org]
A Senior Application Scientist's Guide to Mono-, Di-, and Tri-fluorinated Weinreb Amides: A Comparative Analysis
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] The Weinreb amide, a uniquely stable and versatile acylating agent, serves as a critical intermediate in the synthesis of ketones without the common issue of over-addition by organometallic reagents.[4][5] This guide provides an in-depth, comparative analysis of mono-, di-, and tri-fluorinated Weinreb amides. We will explore the nuances of their synthesis, stability, and reactivity, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful fluorinated building blocks in their synthetic endeavors.
The Enduring Utility of the Weinreb Amide
First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide has become an indispensable tool for organic chemists.[4][6][7] Its principal advantage lies in its reaction with potent nucleophiles like Grignard or organolithium reagents, which cleanly affords a ketone upon acidic workup.[4][8] This selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate.[5][6] This intermediate is stable at low temperatures and does not collapse to the ketone until quenching, thereby preventing the common "over-addition" that plagues reactions with other acyl electrophiles like esters or acid chlorides, which typically yield tertiary alcohols.[4][5]
The introduction of fluorine at the α-position of the acyl group dramatically alters the electronic properties of the Weinreb amide. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the carbonyl carbon. This guide will dissect how the degree of fluorination—mono-, di-, or tri—modulates this reactivity and what that means for practical applications.
General Synthesis of α-Fluorinated Weinreb Amides
The most common and reliable method for synthesizing Weinreb amides, including their fluorinated analogs, is the coupling of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[6][7] The precursors, α-fluorinated carboxylic acids, can be synthesized through various methods, including electrophilic fluorination of ketene silyl acetals or enantioselective fluorination using specialized catalysts.[9][10]
Representative Experimental Protocol: Synthesis of an α-Fluorinated Weinreb Amide
Objective: To prepare an α-fluorinated Weinreb amide from the corresponding α-fluorinated carboxylic acid.
Materials:
-
α-Fluorinated carboxylic acid (1.0 equiv)
-
Oxalyl chloride or SOCl₂ (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)
-
Pyridine or Triethylamine (3.0 equiv)
-
Anhydrous DCM or THF
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Activation of the Carboxylic Acid: To a flame-dried, inert-atmosphere flask containing the α-fluorinated carboxylic acid (1.0 equiv) in anhydrous DCM, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed in vacuo to yield the crude acid chloride.
-
Scientist's Insight: The conversion to the acid chloride is a crucial activation step. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.
-
-
Amide Formation: In a separate inert-atmosphere flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous DCM. Cool the suspension to 0 °C and slowly add pyridine or triethylamine (3.0 equiv).
-
Dissolve the crude acid chloride from step 2 in a minimal amount of anhydrous DCM and add it dropwise to the hydroxylamine suspension at 0 °C.
-
Allow the reaction to stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS for the disappearance of the acid chloride.
-
Scientist's Insight: The use of excess base is critical to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the acylation.
-
-
Workup: Quench the reaction with water or saturated aq. NaHCO₃. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically using ethyl acetate/hexanes) to afford the pure α-fluorinated Weinreb amide.
Caption: General workflow for the synthesis of α-fluorinated Weinreb amides.
Head-to-Head Comparison: Reactivity and Stability
The primary differentiator between the fluorinated Weinreb amides is the carbonyl electrophilicity, which is directly proportional to the number of α-fluorine atoms. This has profound implications for reaction conditions and substrate scope.
Monofluoro Weinreb Amides
-
Reactivity Profile: The single fluorine atom provides a moderate increase in carbonyl electrophilicity. These amides react cleanly with a wide range of strong nucleophiles (Grignards, organolithiums) under standard conditions (e.g., THF, -78 °C to 0 °C). They represent a good balance between enhanced reactivity and stability.
-
Stability Considerations: α-Monofluoro amides are generally stable but can be susceptible to elimination of HF under strongly basic conditions, especially if the α-proton's acidity is further increased by other substituents. Careful control of temperature and the nature of the base is recommended.
Difluoro Weinreb Amides
-
Reactivity Profile: The gem-difluoro group significantly enhances the carbonyl's electrophilicity. This heightened reactivity allows for the use of less reactive nucleophiles that may be sluggish with non-fluorinated or monofluoro analogs. The CF₂H group is a valuable bioisostere for hydroxyl or thiol groups.[11]
-
Stability Considerations: Difluoro Weinreb amides are highly stable. The absence of an enolizable α-proton (in R-CF₂-CON(OMe)Me) eliminates the pathway for base-mediated elimination seen in some monofluoro cases, making them robust intermediates.
Trifluoro Weinreb Amides
-
Reactivity Profile: As potent electrophiles, trifluoroacetyl Weinreb amides react readily with a vast array of nucleophiles. A key advantage is their ability to react with TMS-CF₃ (Ruppert-Prakash reagent) to form trifluoromethyl ketones, a reaction not typically feasible with standard amides.[12] This opens a direct route to this highly important class of compounds.
-
Stability Considerations: The trifluoromethyl group is exceptionally stable, and these amides are robust and easy to handle. The primary challenge is not stability, but rather controlling their high reactivity to prevent side reactions, though the inherent stability of the Weinreb tetrahedral intermediate still largely prevents over-addition.[12]
Comparative Data Summary
The following table summarizes the relative performance and key characteristics based on literature precedents. Yields are representative and highly dependent on the specific substrate and nucleophile.
| Feature | Monofluoro Weinreb Amide | Difluoro Weinreb Amide | Trifluoro Weinreb Amide |
| Relative Reactivity | Moderate | High | Very High |
| Typical Nucleophiles | Grignards, Organolithiums | Grignards, Organolithiums, Cuprates | Grignards, TMS-CF₃, Weaker Nucleophiles |
| Key Advantage | Balanced reactivity; good for standard transformations. | Access to difluoromethyl ketones; enhanced reactivity for sluggish nucleophiles.[11] | Direct synthesis of trifluoromethyl ketones; highest reactivity.[12] |
| Potential Limitation | Potential for HF elimination under harsh basic conditions. | Fewer limitations; highly robust. | High reactivity may require careful temperature control with very strong nucleophiles. |
| Representative Yield | 75-95% | 80-98% | 85-99% |
Mechanistic Insights and Application Guidance
The stability of the chelated tetrahedral intermediate is the key to the Weinreb amide's success. Fluorine substitution influences the stability and breakdown of this intermediate.
Caption: Influence of fluorination on the stability of the tetrahedral intermediate.
The electron-withdrawing fluorine atoms pull electron density away from the oxygen anion in the tetrahedral intermediate, stabilizing it. This effect is most pronounced in the trifluoro case, leading to a more stable intermediate that is less prone to premature collapse.
Which Fluorinated Weinreb Amide Should You Choose?
Your choice of reagent should be guided by the specific synthetic challenge:
-
For standard ketone synthesis with common, reactive nucleophiles: The monofluoro Weinreb amide is often sufficient and cost-effective.
-
When synthesizing difluoromethyl ketones or when your nucleophile is particularly valuable or sluggish: The difluoro Weinreb amide is the superior choice due to its heightened, clean reactivity and stability.
-
For the direct synthesis of trifluoromethyl ketones or when maximum electrophilicity is required: The trifluoro Weinreb amide is unparalleled. It is the go-to reagent for accessing the important trifluoromethyl ketone motif.
Conclusion
Mono-, di-, and tri-fluorinated Weinreb amides are not simply interchangeable reagents. They are a tunable set of electrophiles whose reactivity can be rationally selected to meet specific synthetic demands. The degree of α-fluorination directly correlates with the electrophilicity of the carbonyl, expanding the scope of compatible nucleophiles from strong organometallics to milder reagents like TMS-CF₃. By understanding the interplay between the inductive effects of fluorine and the inherent stability of the Weinreb chelated intermediate, researchers can confidently select the optimal building block to accelerate their discovery programs.
References
-
Al-hadedi, A. A. M., & Mahdi, M. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 133-153. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Difluoromethyl Ketones from Weinreb Amides and Tandem Addition/Cyclization of o-Alkynylaryl Weinreb Amides. Synlett, 25(10), 1393-1398. [Link]
-
Chem Tube 3D. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Ghosh, A. K., & Brindisi, M. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters, 25(4), 685-690. [Link]
-
Beier, P., & Paper, V. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Organic & Biomolecular Chemistry, 10(48), 9638-9641. [Link]
-
Oda, A., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(50), 47051-47061. [Link]
-
Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. . [Link]
-
Molecular Memory. (2019). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. [Link]
-
Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Chemical Science, 11(20), 5246-5252. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . [Link]
-
Fustero, S., et al. (2011). Nucleophilic α-Fluorination of Amides. Current Organic Chemistry, 15(24), 4066-4085. [Link]
-
Wang, D., et al. (2020). Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. Journal of the American Chemical Society, 142(36), 15215-15222. [Link]
-
Hu, J., et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]
-
Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1918-1932. [Link]
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 324-332. [Link]
-
Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Medicinal Chemistry Communications, 5(2), 104-118. [Link]
-
Kattamuri, P. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 53(34), 4561-4565. [Link]
-
Singh, A., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(29), 12921-12926. [Link]
-
Brigaud, T., et al. (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 23(10), 2473. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
Gopi, H., & Suresh Babu, V. V. (2001). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Letters in Peptide Science, 8(3-5), 221-223. [Link]
-
Mahdi, M. F., & Al-hadedi, A. A. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). International Journal of Pharmaceutical Quality Assurance, 10(4), 693-705. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Hollingworth, G. J., & Moody, C. J. (2015). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. European Journal of Organic Chemistry, 2015(29), 6435-6441. [Link]
-
Fürstner, A., et al. (2007). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. Organic Letters, 9(16), 3041-3044. [Link]
-
Mahdi, M. F., & Al-hadedi, A. A. M. (2019). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology, 12(12), 5897-5909. [Link]
-
Pace, V., & Holzer, W. (2013). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Australian Journal of Chemistry, 66(3), 253-255. [Link]
-
Douglas, J. J., & MacMillan, D. W. C. (2014). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Journal of the American Chemical Society, 136(22), 7833-7836. [Link]
-
Sante, L. E., & Sante, M. E. (2011). α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry, 76(11), 4597-4602. [Link]
Sources
- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 10. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of 2-Fluoro-N-methoxy-N-methylacetamide in Modern Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the quest for reagents that offer precision, efficiency, and enhanced molecular properties is relentless. Among the versatile tools available to chemists, N-methoxy-N-methylamides, or Weinreb amides, have established themselves as reliable intermediates for the controlled synthesis of ketones and aldehydes.[1][2] The strategic incorporation of fluorine into these scaffolds introduces a new layer of utility, addressing the growing demand for fluorinated molecules in drug discovery and materials science.[3][4] This guide provides an in-depth comparison of 2-Fluoro-N-methoxy-N-methylacetamide with its non-fluorinated and polyfluorinated counterparts, as well as other contemporary synthetic reagents, supported by experimental insights and established chemical principles.
The Weinreb Amide Core: A Foundation of Controlled Reactivity
The inherent advantage of the N-methoxy-N-methylamide moiety lies in its ability to react with organometallic reagents to form a stable tetrahedral intermediate. This intermediate resists the common pitfall of over-addition, which often plagues reactions with esters or acid chlorides, and collapses to the desired ketone or aldehyde only upon aqueous workup.[5] This controlled reactivity is crucial for the synthesis of complex molecules where precise stoichiometric additions are paramount.
The Impact of Fluorination: Enhancing Molecular Properties
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[4] In the context of drug design, fluorination can enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[6] this compound serves as a valuable building block for introducing a monofluoroacetyl group, a motif of significant interest in medicinal chemistry.
Comparative Analysis of Fluorinated N-methoxy-N-methylacetamides
The degree of fluorination on the acetyl group of N-methoxy-N-methylacetamide significantly influences its properties and reactivity. A comparative overview is presented below:
| Compound | Molecular Weight ( g/mol ) | Key Features & Applications | Inferred Reactivity & Handling |
| N-methoxy-N-methylacetamide | 103.12 | Standard Weinreb amide for ketone and aldehyde synthesis.[7] | Well-established reactivity; standard handling procedures. |
| This compound | 121.11 | Introduction of a monofluoroacetyl moiety; useful in medicinal chemistry for targeted property modulation. | Expected to have slightly altered reactivity compared to the non-fluorinated analog due to the inductive effect of fluorine. Likely requires careful handling due to potential toxicity, similar to other fluorinated compounds. |
| 2,2-Difluoro-N-methoxy-N-methylacetamide | 139.10 | Building block for difluoromethyl-containing compounds; enhances metabolic stability and lipophilicity.[6][8] | Increased electrophilicity of the carbonyl carbon. Classified as a flammable liquid and is harmful if swallowed or in contact with skin.[8] |
| 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | 157.09 | Synthesis of trifluoromethyl ketones; trifluoromethyl group significantly alters electronic properties and can enhance biological activity.[9][10] | Highly reactive due to the strong electron-withdrawing nature of the CF3 group. Classified as a flammable liquid and toxic if swallowed.[9] |
Advantages of this compound in Synthesis
The primary advantage of using this compound lies in its capacity as a specialized building block for the precise introduction of a single fluorine atom adjacent to a carbonyl group. This "mono-fluorinated" motif is highly sought after in drug development for fine-tuning the electronic and steric properties of lead compounds.
Compared to more heavily fluorinated analogs, the mono-fluoro version offers a more subtle modification, which can be crucial for optimizing biological activity without drastically altering the overall molecular architecture. Furthermore, its reactivity is expected to be more moderate than its di- and tri-fluorinated counterparts, potentially allowing for a broader range of compatible reaction conditions and functional groups.
Workflow for the Utilization of Fluorinated Weinreb Amides
The general workflow for employing a fluorinated N-methoxy-N-methylacetamide in the synthesis of a fluorinated ketone is depicted below.
Caption: General workflow for the synthesis of a fluorinated ketone using a fluorinated Weinreb amide.
Experimental Protocol: Synthesis of a Monofluorinated Ketone
The following is a representative, generalized protocol for the synthesis of a monofluorinated ketone using this compound. Note: This is a hypothetical protocol and should be adapted and optimized for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF)
-
Organometallic reagent (e.g., Phenylmagnesium bromide in THF)
-
Aqueous HCl (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organometallic reagent (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired monofluorinated ketone.
Mechanistic Insight: The Role of the N-methoxy-N-methyl Group
The stability of the tetrahedral intermediate is key to the success of Weinreb amide chemistry. The N-methoxy and N-methyl groups form a chelate with the metal cation of the organometallic reagent, preventing the collapse of the intermediate and subsequent over-addition.
Caption: Chelation of the metal cation in the tetrahedral intermediate.
Comparison with Alternative Acylating and Coupling Reagents
While this compound offers a specialized solution for introducing a monofluoroacetyl group, it is important to consider its place among other synthetic reagents.
| Reagent Class | Examples | Advantages | Disadvantages |
| Acid Chlorides/Fluorides | Acetyl chloride, Fluoroacetyl chloride | Highly reactive, readily available. | Prone to over-addition, moisture sensitive, can generate corrosive byproducts. |
| Carbodiimides | DCC, EDC | Widely used in peptide synthesis, mild reaction conditions.[11] | Can cause racemization, byproduct removal can be challenging (for DCC).[12] |
| Phosphonium/Uronium Salts | HBTU, HATU, PyBOP | High coupling efficiency, low racemization, suitable for sterically hindered amino acids.[11] | Can be expensive, potential for side reactions (guanidinylation with uronium salts). |
| Fluorinated Weinreb Amides | This compound | Controlled mono-addition, introduces valuable fluorinated motifs, stable and easy to handle. | More specialized application, may not be as readily available or cost-effective as common reagents. |
Conclusion
This compound represents a valuable and specialized tool for the modern synthetic chemist. Its ability to deliver a monofluoroacetyl group with the precision and control inherent to Weinreb amides makes it a superior choice for specific applications in medicinal and materials chemistry. While other reagents may offer broader utility or lower cost for general acylation or peptide coupling, the unique advantages of this fluorinated Weinreb amide in the targeted synthesis of monofluorinated ketones secure its place as a strategic asset in the pursuit of novel and enhanced molecular entities. The careful consideration of the degree of fluorination allows for the fine-tuning of reactivity and molecular properties, empowering researchers to design and construct complex molecules with greater precision.
References
- Modular Synthesis of Weinreb Amides of 2-Fluoro-2,4-Dienoic Acids. (n.d.).
- White, J. M., Rao, A., & Georg, G. I. (2000). Weinreb amides. Chemical Innovation, 30(12), 25.
- PubChem. (n.d.). 2,2-Difluoro-N-methoxy-N-methylacetamide.
- Tunoori, A. R., White, J. M., & Georg, G. I. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091–4093.
- PubChem. (n.d.). 2,2,2-Trifluoro-N-methoxy-N-methylacetamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research.
- Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure.
- Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
- Prakash, G. K. S., & Yudin, A. K. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. Organic letters, 11(8), 1701–1704.
- CymitQuimica. (n.d.). 2,2,2-Trifluoro-N-methoxy-N-methylacetamide.
- ChemicalBook. (n.d.). N-Methoxy-N-methylacetamide synthesis.
- TCI Chemicals. (n.d.). 2,2,2-Trifluoro-N-methoxy-N-methylacetamide.
- Chemsrc. (n.d.). 2-(4-fluorophenoxy)-N-methoxy-N-methylacetamide.
- BLDpharm. (n.d.). This compound.
- O'Duill, M., & Gouverneur, V. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830.
- Prakash, G. K. S., & Yudin, A. K. (2009). alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block. Organic letters, 11(8), 1701–1704.
- Wang, D., & Chen, G. (2021). Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. Journal of the American Chemical Society, 143(31), 11955–11960.
- Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Ni, C., & Hu, J. (2016). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 116(3), 765–825.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
- MedChemExpress. (n.d.). N-Methoxy-N-methylacetamide.
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to Assessing the Purity of 2-Fluoro-N-methoxy-N-methylacetamide: A Multi-Technique Approach
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Fluoro-N-methoxy-N-methylacetamide, a fluorinated Weinreb amide, serves as a versatile building block in the synthesis of complex pharmaceutical compounds. Its purity is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
The inherent reactivity of the acyl fluoride precursor and the nature of the Weinreb amide functionality necessitate a multi-faceted analytical approach to ensure a comprehensive purity assessment. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each technique offers unique advantages and reveals different aspects of the compound's purity profile.
The Importance of a Multi-Technique Strategy
Relying on a single analytical method for purity determination can be misleading. For instance, while HPLC is excellent for separating non-volatile impurities, it may not detect residual volatile solvents. Conversely, GC-MS is ideal for volatile and semi-volatile impurities but is unsuitable for non-volatile or thermally labile compounds. NMR spectroscopy provides invaluable structural information and can quantify the target analyte against a certified standard, but may not have the sensitivity to detect trace-level impurities. Elemental analysis provides fundamental information about the compound's elemental composition, serving as a crucial check for the presence of unexpected elements and confirming the empirical formula. Therefore, a combination of these techniques provides a self-validating system for the comprehensive assessment of this compound purity.
Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound, a Weinreb amide, typically involves the reaction of a fluoroacetylating agent with N,O-dimethylhydroxylamine.[1][2] This process can introduce several types of impurities:
-
Unreacted Starting Materials: Residual N,O-dimethylhydroxylamine and the fluoroacetylating agent (e.g., fluoroacetyl chloride or fluoroacetic acid).
-
Reagents and Catalysts: Coupling agents, bases (e.g., triethylamine, DIPEA), and their corresponding salts.[3]
-
Byproducts of Side Reactions: Over-acylation products or decomposition products of the starting materials or the product itself.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., dichloromethane, ethyl acetate, THF).
A robust analytical strategy must be capable of detecting and quantifying these diverse potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is an indispensable tool for the purity assessment of pharmaceutical intermediates due to its high resolving power and versatility.[4] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to separate the target compound from non-volatile impurities.
Causality Behind Experimental Choices in HPLC
The choice of a C18 stationary phase is based on the non-polar nature of the alkyl chain, which provides effective retention for the moderately polar this compound. The mobile phase, a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of compounds based on their hydrophobicity.[5] A gradient elution is often preferred over an isocratic one to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[6]
Experimental Protocol: RP-HPLC
Objective: To separate and quantify this compound from its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare the sample for analysis by dissolving it in acetonitrile to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
Gradient program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents and volatile byproducts that may be present in the this compound sample.
Causality Behind Experimental Choices in GC-MS
The choice of a capillary column with a non-polar or mid-polar stationary phase is suitable for the separation of a wide range of organic compounds. A temperature-programmed oven is essential to ensure the elution of compounds with different boiling points. The mass spectrometer detector provides not only quantitative information but also structural information based on the fragmentation pattern of the molecules, allowing for the confident identification of impurities.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Caption: GC-MS workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an exceptionally powerful tool for the analysis of this compound. It provides unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR) without the need for a specific reference standard of the analyte.[8]
Causality Behind Experimental Choices in NMR
¹H NMR provides information about the proton environment in the molecule, allowing for the confirmation of the methyl and methoxy groups. ¹⁹F NMR is highly specific for fluorine-containing compounds and offers a wide chemical shift range, which minimizes signal overlap.[8] The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it ideal for detecting and quantifying fluorinated impurities.[8] For quantitative analysis, the use of a high-purity internal standard with a known concentration is essential for accurate results.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard (e.g., trifluoroacetic acid - TFA)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and internal standard completely.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signal corresponding to the fluorine atom in this compound and the signal of the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Caption: Quantitative ¹⁹F NMR workflow.
Elemental Analysis: Verifying the Fundamental Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and fluorine) in the sample. This technique is crucial for confirming the empirical formula of the synthesized compound and for detecting the presence of any inorganic impurities. However, the analysis of fluorine-containing compounds can be challenging due to the high reactivity of fluorine.[9]
Causality Behind Experimental Choices in Elemental Analysis
Modern elemental analyzers utilize combustion techniques to convert the sample into simple gases (CO₂, H₂O, N₂), which are then separated and quantified. For fluorine-containing compounds, a special adsorbent is often required in the combustion tube to trap the reactive fluorine and prevent damage to the instrument.[9]
Experimental Protocol: CHNF Analysis
Objective: To determine the elemental composition of this compound.
Instrumentation:
-
Elemental analyzer equipped for CHN and F analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
-
Analysis:
-
Introduce the sample into the combustion furnace of the elemental analyzer.
-
The instrument will automatically perform the combustion, separation, and detection of the resulting gases.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, N, and F with the theoretical values calculated from the molecular formula of this compound (C₄H₈FNO₂).
-
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Primary Application | Non-volatile impurities | Volatile & semi-volatile impurities | Structural confirmation, absolute purity | Elemental composition, empirical formula verification |
| Selectivity | High | Very High | Very High | Low (for individual impurities) |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (ppm) | Low (for impurities) |
| Quantitative Accuracy | High (with reference standard) | High (with internal/external standard) | Very High (qNMR with internal standard) | High (for bulk sample) |
| Information Provided | Retention time, peak area | Retention time, mass spectrum | Chemical shifts, coupling constants, integrals | Elemental percentages |
| Limitations | Not suitable for volatile compounds | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity for trace impurities | Does not identify individual impurities |
Conclusion: An Integrated Approach for Unquestionable Purity
The purity assessment of this compound is a critical step in ensuring the quality and consistency of pharmaceutical research and development. No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and self-validating approach that integrates the strengths of HPLC, GC-MS, NMR spectroscopy, and elemental analysis is essential. By understanding the principles behind each technique and implementing robust experimental protocols, researchers can confidently determine the purity of this important synthetic intermediate, thereby ensuring the integrity of their scientific endeavors. The validation of these analytical methods according to ICH guidelines further strengthens the reliability of the generated data.[10][11]
References
- BenchChem. (2025). Application Notes & Protocols: Quantitative ¹⁹F NMR for Assessing Compound Purity.
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethylacrylamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... Retrieved from [Link]
-
PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. Separation of N,N-Dimethylacrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
The Uncharted Territory of Fluoroacetylation: A Comparative Analysis of 2-Fluoro-N-methoxy-N-methylacetamide
An Objective Evaluation of a Niche Acylating Agent in the Context of Established Alternatives
In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Acylating agents are cornerstone reagents in this endeavor, facilitating the introduction of acyl groups to construct ketones, a fundamental functional group in pharmaceuticals, natural products, and advanced materials. While classical reagents like acid chlorides and anhydrides are workhorses of the field, their high reactivity can often lead to undesirable side reactions, most notably over-addition by organometallic nucleophiles to form tertiary alcohols instead of the desired ketone.
This challenge led to the development of more nuanced acylating agents, with the N-methoxy-N-methylamides (Weinreb amides) emerging as a particularly elegant solution.[1] This guide delves into a specific, yet sparsely documented, member of this family: 2-Fluoro-N-methoxy-N-methylacetamide . We aim to provide a comparative perspective on its potential utility against conventional acylating agents, grounded in the well-established principles of Weinreb amide chemistry and the predictable electronic effects of α-fluorination.
The Weinreb Amide Advantage: Taming Reactivity Through Chelation
The primary advantage of Weinreb amides over more reactive acylating agents like acid chlorides lies in their ability to form a stable tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents).[2] This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed.[2] This mechanism effectively prevents the second addition of the organometallic reagent, thus providing the desired ketone in high yield.
In contrast, the tetrahedral intermediate formed from the reaction of an organometallic reagent with an acid chloride is highly unstable and readily eliminates a chloride ion to form a ketone. This newly formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.
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} caption [label="Figure 1: Mechanistic comparison of acylation using an acid chloride versus a Weinreb amide.", fontname="Arial", fontsize=12];
The Impact of α-Fluorination: An Inductive Effect on Reactivity
The introduction of a fluorine atom at the α-position of an amide is expected to significantly influence its reactivity due to the strong electron-withdrawing nature of fluorine. This inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. While this increased electrophilicity might suggest a higher reaction rate, the overall impact on the utility of this compound as an acylating agent is multifaceted.
Recent studies on the α-fluorination of amides have highlighted the unique electronic properties conferred by the fluorine atom.[3] The introduction of fluorine can enhance metabolic stability and alter the binding properties of molecules, making α-fluoro amides valuable building blocks in medicinal chemistry.[4]
Performance Comparison: A Data-Driven Perspective (Inferred)
While direct experimental data for this compound is lacking, we can construct a comparative table based on the known properties of related compounds and general principles of organic chemistry.
| Feature | Acid Chlorides (e.g., Acetyl Chloride) | Acid Anhydrides (e.g., Acetic Anhydride) | Weinreb Amides (General) | This compound (Inferred) |
| Reactivity | Very High | High | Moderate | Moderate to High |
| Selectivity (Ketone vs. Alcohol) | Low | Moderate | Very High | Very High |
| Stability | Low (moisture sensitive) | Moderate | High (bench-stable) | High (bench-stable) |
| Byproducts | Corrosive (HCl) | Carboxylic Acid | N,O-dimethylhydroxylamine | N,O-dimethylhydroxylamine |
| Handling | Requires inert atmosphere, corrosive | Can be handled in air, less corrosive | Generally easy to handle | Expected to be easy to handle |
| Substrate Scope | Broad, but can be unselective | Broad | Broad and highly selective | Expected to be broad and highly selective |
| Special Considerations | Over-addition is a major issue | May require heating or catalysts | Requires preparation from carboxylic acid | Synthesis from fluoroacetic acid required |
Experimental Protocols: A General Guideline
The following are generalized protocols for the synthesis of a Weinreb amide and its subsequent use in an acylation reaction. These are not specific to this compound and would require optimization.
Protocol 1: General Synthesis of a Weinreb Amide from an Acid Chloride
Materials:
-
Acid Chloride (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Pyridine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred suspension of N,O-Dimethylhydroxylamine hydrochloride in anhydrous DCM at 0 °C, slowly add pyridine.
-
Add the acid chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Acylation using a Weinreb Amide
Materials:
-
Weinreb Amide (1.0 eq)
-
Grignard Reagent (1.2 eq in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add the Grignard reagent dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
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} caption [label="Figure 2: Conceptual workflow for the synthesis and application of this compound.", fontname="Arial", fontsize=12];
Safety and Handling
While specific safety data for this compound is not available, general precautions for handling α-halo carbonyl compounds and amides should be followed. Related compounds like 2-chloro-N-methoxy-N-methylacetamide are classified as acute toxins if swallowed, in contact with skin, or inhaled. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, acylating agent. Based on the robust chemistry of Weinreb amides, it is poised to be a highly selective reagent for the synthesis of α-fluoro ketones, effectively preventing the over-addition reactions that plague more traditional acylating agents. The presence of the α-fluoro substituent is expected to increase the electrophilicity of the carbonyl carbon, potentially influencing reaction rates, while also offering a handle for tuning the biological and material properties of the final products.
The lack of published, specific experimental data underscores a clear opportunity for future research. A systematic study of the reactivity, substrate scope, and optimal reaction conditions for this compound would be a valuable contribution to the field of organic synthesis. Such studies would solidify its place in the synthetic chemist's toolbox and unlock its full potential for the construction of complex, fluorinated molecules.
References
- Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.
- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.).
- Challenges and Breakthroughs in Selective Amide Activation. (2020).
- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.).
- TMSCF2Br‐Enabled Fluorination–Aminocarbonylation of Aldehydes: Modular Access to α‐Fluoroamides. (2020).
- Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- α-Fluorination of carbonyls using nucleophilic fluorine. (2019).
- Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-202.
- Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... (n.d.).
- α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls by Nuno Maulide's group. (2019).
- 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. (n.d.). PubChem.
- Synthesis and reactions of α-fluoro-α-amino amides. (n.d.).
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. (2011). Organic Syntheses, 88, 257.
- 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. (n.d.). Ambeed.
- α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block. (2010). The Journal of Organic Chemistry, 75(17), 5897–5906.
- α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. (2010). The Journal of Organic Chemistry, 75(17), 5897–5906.
- α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. (n.d.).
- N-Methoxy-N-methylacetamide. (n.d.). MedChemExpress.
- Nucleophilic α-Fluorination of Amides. (n.d.).
- 2-Chloro-N-methoxy-N-methylacetamide. (n.d.). Sigma-Aldrich.
- α-Oxamination of Amides via Electrophilic Activation. (2023). Organic Syntheses, 100, 80-97.
- 2-Chloro-N-methoxy-N-methylacetamide. (n.d.). PubChem.
- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
- Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. (2022). Organic Letters, 24(31), 5764–5769.
Sources
A Senior Application Scientist's Guide to Fluoroacetylation: A Comparative Analysis of 2-Fluoro-N-methoxy-N-methylacetamide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the introduction of fluorine into bioactive molecules is a well-established strategy to modulate their pharmacological properties. The fluoroacetyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical comparison of 2-Fluoro-N-methoxy-N-methylacetamide, a Weinreb amide derivative, with other common fluoroacetylating agents. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in selecting the optimal reagent for their synthetic challenges.
The Critical Role of Controlled Acylation: Introducing the Weinreb Amide Advantage
The synthesis of ketones and amides through the acylation of organometallic reagents or amines is a fundamental transformation in organic synthesis. However, highly reactive acylating agents like acid chlorides or esters often suffer from over-addition or competing side reactions, leading to diminished yields and complex purification procedures. The advent of N-methoxy-N-methylamides, commonly known as Weinreb amides, revolutionized this field by providing a robust solution to these challenges.[1][2]
The key to the Weinreb amide's efficacy lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate prevents the premature collapse and subsequent over-addition that plagues other methods, ensuring a clean conversion to the desired ketone or amide upon workup.[2][3] this compound leverages this inherent advantage for the controlled introduction of the fluoroacetyl moiety.
At the Bench: A Comparative Look at Fluoroacetylating Agents
The selection of a fluoroacetylating agent is dictated by factors such as substrate compatibility, reaction conditions, and desired selectivity. Here, we compare this compound with two commonly used alternatives: Ethyl Fluoroacetate and Fluoroacetyl Chloride.
| Feature | This compound | Ethyl Fluoroacetate | Fluoroacetyl Chloride |
| Reagent Type | Weinreb Amide | Ester | Acyl Chloride |
| Reactivity | Moderate and controlled | Low to moderate | High and often aggressive |
| Key Advantage | Excellent control, prevents over-addition | Cost-effective, readily available | High reactivity for less nucleophilic substrates |
| Primary Drawback | Higher cost of preparation | Slower reaction rates, may require forcing conditions | Prone to over-reaction and side products, moisture sensitive |
| Typical Nucleophiles | Organolithiums, Grignard reagents, amines | Amines (often with catalysis) | Alcohols, amines |
| Byproducts | N,O-dimethylhydroxylamine | Ethanol | HCl (requires a scavenger base) |
Causality of Performance: Understanding the Mechanistic Differences
The disparate performance of these reagents stems from their distinct reaction mechanisms.
As illustrated in Figure 1, the chelated intermediate formed with the Weinreb amide is the key to its controlled reactivity. This stability prevents the formation of over-addition byproducts that can be a significant issue with more reactive agents like fluoroacetyl chloride, especially when using organometallic nucleophiles. Ethyl fluoroacetate, being less electrophilic, often requires harsher conditions or catalysis to achieve efficient acylation of amines.[4]
Quantitative Performance in Amine Acylation
| Reagent | Substrate | Conditions | Reported Yield (%) | Reference |
| 2-Fluoro-N-methoxy-N-methylbenzamide | Benzylamine | THF, rt | ~96% (for the benzamide analog) | [5] |
| Ethyl Fluoroacetate | Amines | Yb(OTf)3 catalyst, reflux | 58-78% | [4] |
| Fluoroacetyl Chloride | Aniline | CH2Cl2, Et3N, 0 °C to rt | High (qualitative) | [6] |
Note: The yield for the this compound is extrapolated from a similar Weinreb amide reaction due to the lack of a specific reported yield for the fluoroacetyl derivative with benzylamine. The reaction with fluoroacetyl chloride is expected to be high yielding but may require careful control to avoid side reactions.
Experimental Protocols
To ensure the successful application of these reagents, adherence to validated protocols is paramount.
Protocol 1: Fluoroacetylation of an Amine using this compound
This protocol is adapted from general procedures for Weinreb amide acylations.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other suitable base
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the amine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise to deprotonate the amine. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.
-
Add the solution of the Weinreb amide to the deprotonated amine solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Lewis Acid-Catalyzed Fluoroacetylation of an Amine with Ethyl Fluoroacetate
This protocol is based on the work of Su and Cai.[4]
Materials:
-
Ethyl fluoroacetate
-
Amine (e.g., Benzylamine)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a round-bottom flask, add the amine (1.0 eq), ethyl fluoroacetate (as solvent or in an appropriate solvent), and Yb(OTf)3 (5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Peptide Synthesis
The introduction of a fluoroacetyl group at the N-terminus of a peptide can significantly impact its biological activity and stability. While direct fluoroacetylation can be achieved, the use of a pre-formed N-fluoroacetyl amino acid is often preferred for solid-phase peptide synthesis (SPPS) to ensure high coupling efficiency and avoid side reactions.
The choice of fluoroacetylating agent for the synthesis of these building blocks is critical. The high reactivity of fluoroacetyl chloride can lead to diacylation and other side reactions with the amino acid's functional groups. Ethyl fluoroacetate may require harsh conditions that are incompatible with sensitive amino acids. This compound, with its controlled reactivity, presents a potentially advantageous route for the clean synthesis of N-fluoroacetylated amino acids for subsequent use in SPPS.
Conclusion: Making an Informed Choice
This compound stands out as a superior reagent for controlled fluoroacetylation reactions, particularly when dealing with sensitive substrates or when the prevention of over-addition is paramount. Its primary drawback is the synthetic overhead compared to the readily available and cost-effective ethyl fluoroacetate. Fluoroacetyl chloride, while highly reactive, should be reserved for situations where other reagents fail, and its use necessitates careful control of reaction conditions. By understanding the mechanistic nuances and considering the comparative performance data, researchers can confidently select the most appropriate fluoroacetylating agent to advance their synthetic endeavors.
References
-
PubMed. (1992). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved from [Link]
- Google Patents. (2015). Use of trifluoroacetamide for n-terminal protection.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]
-
ResearchGate. (2005). Acetylation reactions of amines with ethyl acetate catalysed by ytterbium trifluoromethethanesulfonate. Retrieved from [Link]
-
PubMed. (1986). Incorporation of beta-fluoroasparagine into peptides prevents N-linked glycosylation. In vitro studies with synthetic fluoropeptides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the mechanism for the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoroacetyl chloride. Retrieved from [Link]
-
ResearchGate. (2009). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. Retrieved from [Link]
-
Sanmenxia Meile. (n.d.). Preparation process of ethyl fluoroacetate. Retrieved from [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]
-
YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. Retrieved from [Link]
-
Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Ethyl fluoroacetate and Butyl fluoroacetate oxidation: Products yields, mechanisms and environmental implications. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl fluoroacetate. Retrieved from [Link]
-
PubChem. (n.d.). Fluoroacetyl chloride. Retrieved from [Link]
-
PubMed. (n.d.). [Accidental fatal poisoning with ethyl fluoroacetate]. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. Retrieved from [Link]
-
eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Retrieved from [Link]
-
Haz-Map. (n.d.). Ethyl fluoroacetate. Retrieved from [Link]
-
ResearchGate. (2018). Can i use acetyl chloride instead of chloroacetyl chloride? Retrieved from [Link]
-
Study.com. (n.d.). Give the structure of one of the expected products formed when benzylamine reacts with acetyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). A-Fluoro-N-methylacetamide. Retrieved from [Link]
Sources
- 1. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-N-methoxy-N-methylacetamide
Introduction: The Versatility of the Weinreb Amide Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel bioactive scaffolds is relentless. Among the myriad of synthetic intermediates, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally versatile building blocks. Their utility stems from their remarkable ability to react with organometallic reagents to furnish ketones and aldehydes in a controlled manner, circumventing the common issue of over-addition that plagues more reactive acylating agents. This unique reactivity profile is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, fluorinated Weinreb amides, such as 2-Fluoro-N-methoxy-N-methylacetamide, represent a confluence of these two powerful concepts, offering a gateway to a diverse array of fluorinated compounds with significant biological potential. This guide provides a comparative analysis of the biological activities of key compound classes derived from this valuable synthon, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Core Derivatives and Their Biological Significance
The primary synthetic transformations of this compound lead to the formation of α-fluoro ketones and α-fluoro aldehydes. These entities are not merely intermediates but often possess intrinsic biological activities, serving as warheads for covalent inhibitors or as key pharmacophores in their own right.
α-Fluoro Ketones: Precision Warheads for Enzyme Inhibition
α-Fluoro ketones are a class of compounds that have garnered significant attention for their ability to act as potent and often irreversible inhibitors of various enzymes, particularly cysteine and serine proteases. The electrophilicity of the carbonyl carbon is enhanced by the adjacent fluorine atom, making it susceptible to nucleophilic attack by active site residues.
Mechanism of Action: Covalent Inhibition
The primary mechanism by which α-fluoro ketones exert their inhibitory effects is through the formation of a stable covalent bond with a nucleophilic amino acid residue within the enzyme's active site, most commonly a cysteine or serine. For instance, peptidyl fluoromethyl ketones (FMKs) are well-documented inhibitors of caspases, a family of cysteine proteases central to apoptosis. The cysteine thiol attacks the carbonyl carbon of the FMK, leading to the formation of a stable hemithioketal adduct, which effectively inactivates the enzyme.
Diagram: Covalent Inhibition of a Cysteine Protease by an α-Fluoro Ketone
Caption: Mechanism of covalent inhibition of a cysteine protease by an α-fluoro ketone.
Comparative Anticancer Activity of α-Fluoro Ketone Derivatives
| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM)[2] |
| 4a | H | 4-OCH₃ | MGC-803 | 0.189 |
| 4b | H | 4-Cl | MGC-803 | 0.254 |
| 4c | H | 4-CF₃ | MGC-803 | 0.025 |
| 4d | 2-Cl | 4-OCH₃ | MGC-803 | 0.312 |
| 4n | - | 2,3-dihydro-benzofuran | MGC-803 | 0.031 |
Data presented is for illustrative purposes, demonstrating the potent activity of α-fluorinated ketones. The specific compounds are α-fluorinated chalcones, not direct derivatives of the topic compound.
The data clearly indicates that the substitution pattern on the aromatic rings significantly influences the cytotoxic potency. Notably, compound 4c , bearing a trifluoromethyl group, exhibited the highest potency, underscoring the potential of fluorine substitution in enhancing anticancer activity.
α-Fluoro Aldehydes: Chiral Synthons and Bioactive Molecules
α-Fluoro aldehydes are highly valuable chiral building blocks in medicinal chemistry. The stereospecific introduction of a fluorine atom at the α-position can profoundly impact the conformational preferences and metabolic stability of a molecule. While often utilized as synthetic intermediates, they can also exhibit inherent biological activity.
Biological Role: Modulators of Cellular Processes
Aldehydes, in general, are reactive species that can interact with various biological macromolecules, including proteins and DNA. This reactivity can lead to both therapeutic effects and cytotoxicity.[3] The introduction of a fluorine atom can modulate this reactivity and influence the biological outcome. For instance, the strategic placement of fluorine can prevent metabolic oxidation of an adjacent C-H bond, a common strategy in drug design to improve pharmacokinetic profiles.
Due to their reactivity, comprehensive in vitro cytotoxicity data for a range of α-fluoro aldehydes is limited. Their primary value in a drug discovery context often lies in their conversion to other functional groups.
Experimental Protocols
Synthesis of α-Fluoro Ketones from a Weinreb Amide
This protocol provides a general method for the synthesis of an α-fluoro ketone from a Weinreb amide precursor, such as this compound.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of an α-fluoro ketone from a Weinreb amide.
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organometallic Reagent: Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro ketone.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9][10][11]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized bacterial inoculum is added. The growth of the bacteria is assessed after incubation.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Comparative Analysis and Future Perspectives
The derivatives of this compound, particularly α-fluoro ketones, represent a promising class of compounds for the development of targeted therapies. The ability of the α-fluoro ketone moiety to act as a covalent inhibitor offers a powerful strategy for achieving high potency and selectivity against specific enzyme targets.
Comparison with Non-Fluorinated Analogues:
The introduction of fluorine at the α-position to a ketone generally increases its electrophilicity and, consequently, its reactivity towards nucleophiles. This often translates to enhanced inhibitory potency compared to non-fluorinated ketone analogues. For example, fluoro ketone inhibitors of acetylcholinesterase have been shown to be 10⁴-10⁵ times more potent than their corresponding methyl ketone counterparts.[12]
Alternative Derivatives and Their Potential:
While this guide has focused on α-fluoro ketones and aldehydes, the synthetic versatility of the Weinreb amide allows for the generation of a much broader range of derivatives. For instance, α,β-unsaturated α-fluoro ketones (α-fluoroenones) can be synthesized and may exhibit unique biological activities as Michael acceptors. Furthermore, the fluoroacetamide moiety can be incorporated into various heterocyclic scaffolds, a common strategy in medicinal chemistry to explore diverse chemical space and optimize drug-like properties.
Future Directions:
The continued exploration of compounds derived from this compound is a promising avenue for drug discovery. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of derivatives to delineate the key structural features required for potent and selective activity.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by the most active compounds.
-
Pharmacokinetic and in vivo Efficacy Studies: Assessing the drug-like properties and therapeutic potential of lead compounds in preclinical models.
By leveraging the synthetic tractability of this compound and the unique properties of organofluorine compounds, researchers are well-positioned to develop the next generation of innovative therapeutics.
References
-
Kaderabkova, N., et al. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Roche. (n.d.). MTT Assay Protocol. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]
-
Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Ghosh, A. K., et al. (2009). α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block. Journal of Organic Chemistry, 74(10), 3689-3697. [Link]
-
Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
-
Wang, Y., et al. (2020). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 187, 111953. [Link]
-
Ide, H., et al. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 786, 35-42. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of Products from 2-Fluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the precise installation of fluorine atoms into organic molecules is of paramount importance. The unique properties imparted by fluorine can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, has emerged as a valuable reagent for the synthesis of α-fluoroketones, which are key building blocks for a variety of bioactive compounds. However, the introduction of fluorine presents unique challenges in structural elucidation. This guide provides a comprehensive comparison of analytical techniques for unequivocally confirming the structure of α-fluoroketones derived from this compound, and contrasts this synthetic route with alternative methodologies.
The Synthetic Utility of this compound: A Controlled Approach to α-Fluoroketones
This compound belongs to the class of Weinreb-Nahm amides, which are renowned for their controlled reactivity with organometallic reagents. Unlike more reactive acylating agents such as acid chlorides or esters, Weinreb amides react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack until a deliberate acidic workup, thus preventing the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity makes this compound an excellent choice for the synthesis of α-fluoroketones with high yields and purity.
A typical reaction involves the treatment of this compound with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by an aqueous workup to yield the corresponding α-fluoroketone.
Caption: Multi-dimensional NMR workflow for structural confirmation.
¹H NMR Spectroscopy:
-
Objective: To identify the types of protons and their connectivity.
-
Key Features for 1-fluoro-3-phenylacetone:
-
Fluoromethyl Protons (-CH₂F): This signal will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The large coupling constant (typically 45-50 Hz) is characteristic.
-
Methylene Protons (-CH₂Ph): This signal will appear as a singlet, as there are no adjacent protons.
-
Aromatic Protons (-Ph): These will appear in the aromatic region (typically 7.0-7.5 ppm).
-
¹⁹F NMR Spectroscopy:
-
Objective: To directly observe the fluorine atom and its electronic environment. [1][2]* Key Features for 1-fluoro-3-phenylacetone:
-
A single signal will be observed. Its chemical shift will be indicative of a fluorine atom alpha to a carbonyl group. [3] * The signal will be a triplet due to coupling with the two adjacent protons of the fluoromethyl group (²JFH). The coupling constant should match that observed in the ¹H NMR spectrum.
-
¹³C NMR Spectroscopy:
-
Objective: To determine the number of different carbon environments.
-
Key Features for 1-fluoro-3-phenylacetone:
-
Fluoromethyl Carbon (-CH₂F): This carbon will appear as a doublet due to coupling with the fluorine atom (¹JCF). The coupling constant is typically large (170-200 Hz).
-
Carbonyl Carbon (-C=O): This carbon will also show coupling to the fluorine atom (²JCF), appearing as a doublet with a smaller coupling constant (20-30 Hz).
-
Methylene Carbon (-CH₂Ph): This will appear as a singlet.
-
Aromatic Carbons (-Ph): Several signals will be present in the aromatic region.
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
Objective: To establish definitive correlations between protons and carbons.
-
¹H-¹H COSY: Will not show correlations for 1-fluoro-3-phenylacetone due to the lack of vicinal protons.
-
¹H-¹³C HSQC: Will correlate the fluoromethyl protons to the fluoromethyl carbon, the methylene protons to the methylene carbon, and the aromatic protons to their respective carbons.
-
¹H-¹³C HMBC: Is crucial for confirming the overall structure. Key correlations would include:
-
The fluoromethyl protons to the carbonyl carbon.
-
The methylene protons to the carbonyl carbon and the aromatic carbons.
-
| Technique | Expected Observations for 1-fluoro-3-phenylacetone | Rationale |
| ¹H NMR | Doublet (CH₂F, ²JHF ≈ 48 Hz), Singlet (CH₂Ph), Multiplet (aromatic H) | Coupling of protons to the adjacent fluorine atom. |
| ¹⁹F NMR | Triplet (²JFH ≈ 48 Hz) | Coupling of fluorine to the two adjacent protons. |
| ¹³C NMR | Doublet (CH₂F, ¹JCF ≈ 180 Hz), Doublet (C=O, ²JCF ≈ 25 Hz) | Direct and two-bond coupling of carbons to fluorine. |
| HMBC | Correlation between CH₂F protons and C=O carbon. | Confirms the α-fluoroketone moiety. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
-
Objective: To confirm the molecular weight and gain structural information from the fragmentation pattern.
-
Expected Data for 1-fluoro-3-phenylacetone (MW = 152.17 g/mol ):
-
Molecular Ion Peak (M⁺): A peak at m/z = 152.
-
Key Fragmentation Pathways: α-cleavage is a common fragmentation pathway for ketones. [4][5] * Loss of the benzyl radical (•CH₂Ph) would result in a fragment at m/z = 61 (CH₂FCO⁺).
-
Loss of the fluoromethyl radical (•CH₂F) would result in a fragment at m/z = 119 (PhCH₂CO⁺).
-
A prominent peak at m/z = 91 corresponding to the stable tropylium cation (C₇H₇⁺) is also expected from the benzyl group.
-
-
Caption: Expected mass spectrometry fragmentation of 1-fluoro-3-phenylacetone.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
-
Objective: To confirm the presence of key functional groups. [6]* Expected Data for 1-fluoro-3-phenylacetone:
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹. The electronegativity of the adjacent fluorine atom can slightly increase the frequency compared to a non-fluorinated ketone.
-
C-F Stretch: A strong absorption in the range of 1000-1100 cm⁻¹.
-
C-H Stretches (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
-
Comparison with Alternative Synthetic Methods for α-Fluoroketones
While the Weinreb amide approach is robust, several other methods exist for the synthesis of α-fluoroketones. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale.
| Method | Description | Advantages | Disadvantages |
| Weinreb Amide Route | Reaction of this compound with an organometallic reagent. | High yield, excellent control over stoichiometry, avoids over-addition. | Requires synthesis of the Weinreb amide precursor. |
| Direct Fluorination of Ketones | Treatment of a ketone enolate or silyl enol ether with an electrophilic fluorinating agent (e.g., Selectfluor®). [1] | Utilizes readily available ketone starting materials. | Can lead to mixtures of mono- and di-fluorinated products; regioselectivity can be an issue with unsymmetrical ketones. |
| From Vinyl Azides | Fluorination of vinyl azides. [2][7] | Mild reaction conditions. | Requires the synthesis of potentially unstable vinyl azide precursors. |
| From Carboxylic Acids | Decarboxylation of fluorinated malonates derived from carboxylic acids. [8][9] | Starts from readily available carboxylic acids. | A multi-step process. |
Conclusion
Confirming the structure of α-fluoroketones derived from this compound requires a synergistic application of modern analytical techniques. While ¹H NMR, ¹³C NMR, IR, and MS each provide vital pieces of the puzzle, it is the inclusion of ¹⁹F NMR and 2D correlation experiments that allows for the unambiguous assignment of the molecular structure. The Weinreb amide approach offers a highly controlled and efficient route to these valuable synthetic intermediates, comparing favorably with other methods that may present challenges in selectivity and precursor stability. By employing the comprehensive analytical workflow detailed in this guide, researchers can proceed with confidence in the structural integrity of their fluorinated products, accelerating the pace of discovery in drug development and materials science.
References
-
Guide to Fluorine NMR for Organic Chemists. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Novotna, Z., Stara, I. G., & Stary, I. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-10. [Link]
-
Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. (2021). European Journal of Organic Chemistry, 2021(27), 3895-3899. [Link]
-
Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Fluorine NMR: Analyzing F-19 Compounds. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
1,1,1-trifluoro-3-phenylacetone. (n.d.). ChemSynthesis. Retrieved January 18, 2026, from [Link]
-
19Fluorine NMR. (n.d.). University of Ottawa. Retrieved January 18, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 2). In Wikipedia. [Link]
-
Chen, P., & Cooks, R. G. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 655-664. [Link]
-
Phenylacetone. (2023, December 19). In Wikipedia. [Link]
-
Senta, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology, 3(5), 569-577. [Link]
-
Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Fragmentation (mass spectrometry). (2023, November 28). In Wikipedia. [Link]
-
Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
-
Drone #342: Enolate Phenylacetone Synthesis FAQ 1.0. (n.d.). Erowid. Retrieved January 18, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Alpha Cleavage of Ketones. (2014, February 12). YouTube. [Link]
-
IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]
-
Wu, S.-W., & Liu, F. (2016). Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Organic Letters, 18(15), 3642-3645. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2022, January 2). Chemistry LibreTexts. [Link]
-
Phenylacetone. (n.d.). Sciencemadness Wiki. Retrieved January 18, 2026, from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-N-methoxy-N-methylacetamide: A Guide for Laboratory Professionals
The core principle of this guide is to treat 2-Fluoro-N-methoxy-N-methylacetamide with the high degree of caution afforded to its more well-documented, hazardous relatives, such as fluoroacetamide and other halogenated organic compounds. The presence of the fluoro- group is of particular concern, as related compounds are known for their high toxicity.
Understanding the Hazard Profile: A Synthesis of Analogous Data
Due to the absence of a dedicated Safety Data Sheet for this compound, we must infer its potential hazards from similar chemical structures. This approach, rooted in established chemical principles, allows us to anticipate risks and implement appropriate safety measures.
| Hazard Class | Inferred Hazard from Analogous Compounds | Rationale and Supporting Evidence |
| Acute Toxicity | Potentially Highly Toxic if Swallowed, Inhaled, or in Contact with Skin. | Fluoroacetamide is classified as extremely toxic, and there is no known antidote[1]. The trifluoro- analog, N-Methoxy-N-methyl-2,2,2-trifluoroacetamide, is also noted as toxic if swallowed[2][3]. The presence of the C-F bond is a strong indicator of significant biological activity and potential toxicity. |
| Flammability | Flammable Liquid and Vapor. | N-Methoxy-N-methylacetamide and its trifluoro- analog are both classified as flammable liquids[3][4][5][6]. Therefore, it is prudent to assume this compound presents a fire hazard. |
| Eye Irritation | Causes Serious Eye Irritation. | N-Methoxy-N-methyl-2,2,2-trifluoroacetamide is known to cause serious eye irritation[2][3]. |
| Environmental Hazard | Harmful to Aquatic Life. | As a halogenated organic compound, improper disposal can lead to environmental contamination. The EPA has specific regulations for the treatment and disposal of such wastes[7][8][9][10]. |
Procedural Guide for the Disposal of this compound
The following step-by-step protocol is designed to provide a clear and safe pathway for the disposal of this compound. This procedure is grounded in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450) and best practices for handling hazardous chemicals[11][12][13][14][15].
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. The causality here is direct: to prevent exposure through inhalation, dermal contact, or eye contact.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and potential fire hazards.
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Co-mingling incompatible waste streams can lead to dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Chemical Hygiene Plan (CHP). The label should also indicate the primary hazards (e.g., "Toxic," "Flammable").
-
Halogenated Waste Stream: This compound should be disposed of in a halogenated organic waste stream[16]. Do not mix with non-halogenated waste.
Step 3: The Disposal Process
-
Small Quantities: For residual amounts or small spills, absorb the material with a non-combustible absorbent material such as sand or vermiculite[1]. Carefully transfer the absorbed material into the designated hazardous waste container using non-sparking tools[4][5].
-
Unused Product: If disposing of an unused or unwanted portion of the chemical, transfer it directly into the designated hazardous waste container within a chemical fume hood.
-
Container Rinsing: Empty containers that held this compound must also be treated as hazardous waste. If institutional procedures allow for container rinsing, use a minimal amount of a suitable solvent (e.g., acetone) to rinse the container three times. The rinsate must be collected and added to the halogenated organic waste container. Puncture the empty, rinsed container to prevent reuse[17].
-
Secure for Pickup: Once the waste is containerized and labeled, store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methoxy-N-methyl-2,2,2-trifluoroacetamide 98 104863-67-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. osha.gov [osha.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 15. osha.gov [osha.gov]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Guide to the Safe Handling and Disposal of 2-Fluoro-N-methoxy-N-methylacetamide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-Fluoro-N-methoxy-N-methylacetamide, a fluorinated derivative of a Weinreb amide, represents a class of compounds with significant potential in organic synthesis, often utilized for their controlled reactivity in forming carbon-carbon bonds. However, with chemical innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory.
Hazard Assessment and Risk Mitigation
Based on the analysis of related compounds, this compound should be treated as a potentially hazardous substance. Key potential hazards include:
-
Acute Toxicity: Similar chlorinated and difluorinated acetamides are harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[3]
-
Flammability: Many related N-methoxy-N-methylacetamides are flammable liquids.[1][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[3]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. Conformance to OSHA 29 CFR 1910.133 or European Standard EN166 is recommended.[2] |
| Hands | Nitrile rubber gloves | Provides protection against incidental splashes. For prolonged contact, consider heavier-duty gloves and consult manufacturer's chemical resistance data. Always inspect gloves before use and use proper removal technique to avoid skin contamination.[5][6] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. For larger quantities or increased risk of splashes, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Use in a certified chemical fume hood | All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing risk. The following workflow provides a procedural guide for handling this compound.
Preparation and Pre-Handling Checklist
-
Information Review: Read and understand the safety information for structurally similar compounds.[1][2][3][4][8]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Inspection: Inspect all PPE for damage before donning.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) is readily available.
-
Emergency Equipment: Know the location and operation of the nearest safety shower and eyewash station.
Handling the Compound
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Containment: Conduct all transfers and manipulations of the compound within the chemical fume hood.
-
Grounding: For flammable liquid analogs, ground and bond containers and receiving equipment to prevent static discharge.[1][4]
-
Spark-Proof Tools: Use non-sparking tools when handling the compound.[1]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[1][2]
-
Heating: Avoid heating the compound near open flames or other ignition sources.[1][4]
Post-Handling Procedures
-
Container Sealing: Tightly close the container of this compound.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
The following diagram illustrates the logical flow of the handling protocol.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. ecplabchem.co.nz [ecplabchem.co.nz]
- 7. fishersci.com [fishersci.com]
- 8. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
